molecular formula C12H15BFNO3 B1437063 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid CAS No. 874219-43-9

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1437063
CAS No.: 874219-43-9
M. Wt: 251.06 g/mol
InChI Key: NOYBFSLBXRVANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H15BFNO3 and its molecular weight is 251.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYBFSLBXRVANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660216
Record name [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-43-9
Record name [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS 874219-43-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is a specialized building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a piperidine-1-carbonyl group, makes it a valuable reagent for the synthesis of complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its primary application in Suzuki-Miyaura cross-coupling reactions, and essential safety and handling information.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Synthesis

Phenylboronic acids are indispensable tools in contemporary organic chemistry, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[1] The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] The fluorine atom in this compound, positioned meta to the boronic acid, exerts a significant electronic effect, influencing the reactivity of the boronic acid and the properties of the resulting coupled products. Furthermore, the piperidine moiety is a common scaffold in a multitude of approved drugs and clinical candidates, often contributing to desired pharmacokinetic profiles.[3] The combination of these three functionalities in a single molecule makes this reagent a highly valuable asset for the construction of novel chemical entities with potential therapeutic applications.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below. While comprehensive, publicly available spectroscopic data is limited, this section outlines the expected analytical characterization.

PropertyValueReference
CAS Number 874219-43-9[4]
Molecular Formula C₁₂H₁₅BFNO₃[5]
Molecular Weight 251.06 g/mol [5]
Appearance White to off-white solid (expected)N/A
Purity Typically >95%N/A
Storage Store at room temperature in a dry, well-ventilated place.[5]

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and other substituents), the piperidine ring protons, and the acidic protons of the boronic acid group.

  • ¹³C NMR: Signals for the carbon atoms of the phenyl and piperidine rings, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Proposed Synthesis Pathway

Proposed Retrosynthetic Analysis:

G Target This compound Precursor1 1-(3-Bromo-5-fluorobenzoyl)piperidine Target->Precursor1 Lithiation & Borylation Precursor2 3-Bromo-5-fluorobenzoic acid Precursor1->Precursor2 Amide Coupling Precursor3 Piperidine Precursor1->Precursor3 Amide Coupling Precursor4 1,3-Dibromo-5-fluorobenzene Precursor2->Precursor4 Carboxylation

Caption: Proposed retrosynthetic analysis.

Step-by-Step Proposed Synthesis Protocol:

  • Amide Formation: 3-Bromo-5-fluorobenzoic acid is reacted with piperidine in the presence of a suitable coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like dichloromethane or DMF to yield 1-(3-bromo-5-fluorobenzoyl)piperidine.

  • Lithium-Halogen Exchange and Borylation: The aryl bromide from the previous step is subjected to a lithium-halogen exchange at low temperature (-78 °C) using a strong organolithium base such as n-butyllithium in an anhydrous ethereal solvent like THF. The resulting aryllithium species is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate.

  • Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl) to afford the final product, this compound. The product can then be purified by recrystallization or column chromatography.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2 & 3: Borylation and Hydrolysis A 3-Bromo-5-fluorobenzoic acid + Piperidine B Coupling Agent (e.g., HATU) C 1-(3-Bromo-5-fluorobenzoyl)piperidine B->C D 1-(3-Bromo-5-fluorobenzoyl)piperidine C->D E 1. n-BuLi, THF, -78°C 2. B(OR)₃ 3. H₃O⁺ F This compound E->F

Caption: Proposed synthetic workflow diagram.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most valuable application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

G Pd0 Pd(0)Ln PdII_add Ar-Pd(II)Ln-X Pd0->PdII_add Oxidative Addition (Ar-X) PdII_trans Ar-Pd(II)Ln-Ar' PdII_add->PdII_trans Transmetalation (Ar'-B(OH)₂ + Base) Product Ar-Ar' PdII_trans->Product Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Aryl or heteroaryl halide (or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety, Handling, and Stability

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

Stability:

Boronic acids are generally stable compounds but can be susceptible to degradation under certain conditions. It is advisable to store this compound in a tightly sealed container in a cool, dry place to prevent decomposition.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules in drug discovery programs. Its unique combination of a reactive boronic acid handle, a modulating fluorine atom, and a pharmaceutically relevant piperidine scaffold makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. Further exploration of its reactivity in various cross-coupling reactions and its incorporation into diverse molecular architectures will undoubtedly continue to be an active area of research.

References

  • Alchem Pharmtech. CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.
  • Arctom. CAS NO. 874219-43-9 | this compound.
  • BLDpharm. 874219-43-9|(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.
  • CookeChem. (2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronicacid , 98% , 874289-43-7.
  • Doron Scientific. (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.
  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Nunes, J. P. F., et al. (2018).
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.
  • Organic Chemistry Portal. Suzuki Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Labsolu. 2-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DigitalCommons@TMC.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • TCI AMERICA. 3-Fluoro-5-hydroxyphenylboronic Acid.
  • Sigma-Aldrich. 3-Fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenylboronic acid.

Sources

A Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS No: 874219-43-9) is a substituted arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry.[1][2] Its structural complexity, featuring a fluorinated phenyl ring, a boronic acid moiety, and a piperidine amide group, makes it a versatile reagent for creating novel molecular architectures.

Boronic acids are indispensable in organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4][5] This capability allows for the efficient construction of biaryl compounds, which are common motifs in many pharmaceutical agents. Furthermore, the boronic acid group can engage in reversible covalent interactions with diols, a property that has been exploited for developing chemical sensors, drug delivery systems, and materials that respond to biological stimuli like glucose.[3][5][6]

This guide provides an in-depth overview of the core physical properties of this compound, outlines robust experimental protocols for their characterization, and discusses the scientific rationale behind these methodologies.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical properties is fundamental to its application, formulation, and integration into drug discovery workflows. The key identifiers for this compound are summarized below. While specific experimental data for properties like melting point and pKa are not widely published, this section outlines their significance and the theoretical basis for their expected values.

PropertyValue / DescriptionSource(s)
Chemical Name (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid[1]
CAS Number 874219-43-9[1][7][8]
Molecular Formula C₁₂H₁₅BFNO₃[1][7][8]
Molecular Weight 251.06 g/mol [1][8]
Appearance Expected to be a white to off-white solid powder.
Purity Commercially available at ≥97% purity.[7]
Melting Point Not publicly cataloged. Requires experimental determination.
Solubility Profile Not publicly cataloged. Requires experimental determination.
Acidity (pKa) Not publicly cataloged. Requires experimental determination.
Molecular Structure and Weight

The molecular formula is C₁₂H₁₅BFNO₃, corresponding to a molecular weight of 251.06 g/mol .[1][8] The structure combines a hydrophilic boronic acid group with a largely hydrophobic substituted phenyl ring, suggesting amphiphilic characteristics that will influence its solubility.

Melting Point

The melting point of a crystalline solid is a critical indicator of its identity and purity.[9] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. Impurities depress the melting point and broaden the melting range.[10] For this compound, the melting point must be determined experimentally, as it is not consistently reported in public databases.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting a compound's bioavailability and formulation possibilities.[11][12] The Biopharmaceutics Classification System (BCS) uses solubility data to classify active pharmaceutical ingredients (APIs).[12][13] The structure of this compound suggests limited solubility in water, which would be influenced by pH, and better solubility in polar organic solvents.[14] A full characterization requires determining its equilibrium solubility in aqueous buffers across the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) and in relevant organic solvents used in synthesis and formulation.[15]

Acidity (pKa)

Phenylboronic acids are weak Lewis acids, not Brønsted acids.[4][14] Their acidity arises from the acceptance of a hydroxide ion by the electron-deficient boron atom to form a tetrahedral boronate species. The pKa is therefore a measure of this equilibrium. The presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to increase the Lewis acidity of the boron center, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[14][16] Precise pKa determination is crucial, as it dictates the compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target interactions.[12]

Standard Protocols for Experimental Characterization

The following protocols describe standardized, self-validating methods for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This method provides an accurate melting point range by slow, controlled heating of a small sample.[17]

Methodology:

  • Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.[10][18]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Begin heating a new sample slowly, at a rate of approximately 1-2°C per minute, starting from a temperature 10-15°C below the approximate melting point.[10]

  • Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ – T₂.[9][10]

MeltingPointWorkflow prep 1. Prepare Dry Powder load 2. Load Capillary Tube prep->load heat 3. Heat Slowly in Apparatus load->heat observe 4. Observe Phase Change heat->observe record 5. Record T₁ and T₂ observe->record

Caption: Workflow for Melting Point Determination.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound, essential for BCS classification.[13][15]

Methodology:

  • System Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8) and select relevant organic solvents.[15]

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is critical for ensuring saturation.[15]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Allow the vials to stand, then separate the undissolved solid from the saturated solution via centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Report the solubility in mg/mL. The lowest measured solubility in the aqueous pH range of 1.2–6.8 is used for BCS classification.[15]

SolubilityWorkflow start 1. Add Excess Solid to Solvent shake 2. Agitate to Equilibrium (24-48h) start->shake separate 3. Separate Solid (Centrifuge/Filter) shake->separate analyze 4. Quantify Solute in Supernatant (HPLC) separate->analyze calc 5. Calculate Solubility (mg/mL) analyze->calc

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination (Potentiometric Titration)

This method determines the pKa by monitoring pH changes during titration with a strong base.[19][20]

Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of the boronic acid in a suitable solvent system. Due to the limited aqueous solubility of many arylboronic acids, a co-solvent system (e.g., water/DMSO) may be necessary.[19]

  • Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25°C). Insert a calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point of the titration curve.

pKaTitration cluster_setup Experimental Setup cluster_analysis Data Analysis burette Burette (NaOH) beaker Analyte Solution + pH Electrode burette->beaker Titrant Addition plot Plot pH vs. Volume beaker->plot Data Collection pKa pKa = pH at ½ Equivalence Point plot->pKa

Caption: Conceptual Diagram of pKa Determination.

Spectroscopic and Spectrometric Identity

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: These spectra are used to confirm the organic framework of the molecule, showing characteristic signals for the aromatic, piperidine, and amide protons and carbons.

  • ¹⁹F NMR: The presence of a single fluorine atom will give a distinct signal, providing a clean method for confirming its presence and assessing purity.[21]

  • ¹¹B NMR: This is a crucial technique for characterizing organoboron compounds.[22] For a tricoordinate sp²-hybridized boron atom in a phenylboronic acid, a broad signal is expected in the range of δ 28-34 ppm, with BF₃•OEt₂ as a reference.[23][24]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For boronic acids, electrospray ionization (ESI) in negative mode is often effective, readily forming the deprotonated [M-H]⁻ ion.[25] High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[26] Studies on the fragmentation of phenylboronic acids show that common losses include BO⁻ and BO₂⁻ fragments.[27]

Storage and Handling

Storage: Chemical suppliers recommend storing this compound at room temperature under an inert atmosphere.[1][7] Stability: Boronic acids have a propensity to undergo thermal dehydration to form their corresponding cyclic trimeric anhydrides, known as boroxines.[4][14] Proper storage in a dry, inert environment is essential to maintain the compound's integrity.

References

  • (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. Lead Sciences. [Link]

  • This compound. SINFOO Chemical Solutions Co., Ltd.. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Sci-Hub. [Link]

  • How To Determine Melting Point Of Organic Compounds?. Chemistry For Everyone (YouTube). [Link]

  • Melting Point Determination Lab Protocol. Studylib. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. National Institutes of Health (NIH). [Link]

  • 11B NMR Chemical Shifts. San Diego State University. [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. National Institutes of Health (NIH). [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • Determination of Melting Point. Clarion University. [Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications. [Link]

  • Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. Pharma Growth Hub (YouTube). [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH). [Link]

  • Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing. [Link]

  • In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. ACS Publications. [Link]

  • ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). ResearchGate. [Link]

  • Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins. ResearchGate. [Link]

  • 3-Fluoro-5-(iso-propyl-d7)-phenylboronic acid. PubChem. [Link]

  • Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. [Link]

  • Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. ACS Publications. [Link]

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Publications. [Link]

  • CAS NO. 874219-43-9 | this compound. Arctom. [Link]

  • 3-Fluorophenylboronic acid. PubChem. [Link]

  • Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Semantic Scholar. [Link]

  • CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. Zerenex. [Link]

  • Phenylboronic acid. Grokipedia. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

Sources

molecular weight of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature—featuring a reactive boronic acid handle, a metabolically stable fluoro-substituent, and a versatile piperidine amide moiety—positions it as a valuable reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview, including its physicochemical properties, a validated synthesis and purification strategy, rigorous analytical characterization protocols, and its strategic applications in modern drug development workflows. The content is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring that researchers can confidently and effectively utilize this compound in their synthetic campaigns.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are foundational to its successful application. This compound is registered under CAS Number 874219-43-9.[1][2][3] Its key identifiers and properties are summarized below.

Molecular Structure

The structure combines a phenylboronic acid core, substituted with a fluorine atom and a piperidine-1-carbonyl group at the meta positions.

Caption: 2D Chemical Structure of the title compound.

Key Identifiers and Properties
ParameterValueReference
IUPAC Name (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid
CAS Number 874219-43-9[1][2]
Molecular Formula C₁₂H₁₅BFNO₃[2][3]
Molecular Weight 251.06 g/mol [2][3]
SMILES O=C(C1=CC(F)=CC(B(O)O)=C1)N2CCCCC2[2]
Appearance White to off-white solid[4]*
Storage Inert atmosphere, room temperature or 2-8°C[2][4]

*Property inferred from a structurally similar compound, 3-(Piperidino)phenylboronic acid.

Synthesis and Purification: A Field-Proven Strategy

While proprietary synthesis routes exist, a robust and logical pathway can be designed from common starting materials, demonstrating the practical synthesis of this building block. The strategy relies on standard, high-yield transformations familiar to medicinal chemists.

Retrosynthetic Analysis

The molecule can be disconnected at two key points: the amide bond and the carbon-boron bond. This retrosynthesis suggests a convergent approach starting from 3-bromo-5-fluorobenzoic acid and piperidine.

retrosynthesis target This compound intermediate 1-((3-Bromo-5-fluorophenyl)carbonyl)piperidine target->intermediate C-B Disconnection (Miyaura Borylation) sm3 Boron Source (e.g., B2Pin2) sm1 3-Bromo-5-fluorobenzoic acid intermediate->sm1 Amide Disconnection (Amide Coupling) sm2 Piperidine intermediate->sm2 Amide Disconnection (Amide Coupling)

Caption: Retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol: Forward Synthesis

This two-step protocol is designed for reliability and scalability.

Step 1: Amide Coupling

  • Objective: To form the amide bond between 3-bromo-5-fluorobenzoic acid and piperidine.

  • Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent provides high efficiency and minimizes side reactions under mild conditions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed.

  • Procedure:

    • To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF (N,N-Dimethylformamide), add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add piperidine (1.05 eq) dropwise to the solution.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-((3-bromo-5-fluorophenyl)carbonyl)piperidine.

Step 2: Miyaura Borylation

  • Objective: To convert the aryl bromide to the corresponding boronic acid.

  • Rationale: The palladium-catalyzed Miyaura borylation is a robust and widely used method for forming carbon-boron bonds with excellent functional group tolerance.[5] Bis(pinacolato)diboron (B₂Pin₂) serves as the boron source, forming a stable boronate ester intermediate.

  • Procedure:

    • In a flask, combine the crude aryl bromide from Step 1 (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Add a degassed solvent such as dioxane or DMSO.

    • Add a palladium catalyst, for example, Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 eq).

    • Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction to 80-90 °C for 8-16 hours. Monitor progress by LC-MS.

    • After completion, cool the reaction to room temperature. The boronate ester can be isolated, but it is often directly hydrolyzed.

    • To hydrolyze the pinacol boronate ester, add an aqueous acid (e.g., 2M HCl) and stir vigorously. The boronic acid may precipitate or can be extracted into an organic solvent like ethyl acetate.

    • Isolate the crude product for purification.

Purification Protocol
  • Objective: To remove residual catalysts, reagents, and byproducts.

  • Rationale: Boronic acids can dehydrate to form cyclic boroxine anhydrides. Purification methods must be chosen to minimize this. A common and effective method is to perform an acid/base extraction.

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to the water-soluble boronate salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and acidify it carefully with cold 1M HCl until the product precipitates.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stability of a synthetic building block is critical. A multi-technique approach provides a self-validating system where orthogonal methods corroborate the final assessment.

Figure 3: Analytical Validation Workflow cluster_input Purified Compound cluster_techniques Analytical Techniques cluster_data Primary Data Output cluster_validation Validation & Confirmation Input Final Product Sample LCMS LC-MS Input->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Input->NMR Mass Correct Mass Ion (m/z) LCMS->Mass Purity Purity >95% (UV/ELSD) LCMS->Purity Structure Correct Structural Signature (Shifts, Couplings) NMR->Structure Confirmation Identity & Purity Confirmed Mass->Confirmation Purity->Confirmation Structure->Confirmation

Caption: Integrated workflow for analytical validation.

Protocol: LC-MS Analysis
  • Objective: To confirm the molecular weight and assess purity.

  • Rationale: LC-MS is a high-throughput technique ideal for verifying the mass of the target compound and detecting impurities.[6]

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~10 µg/mL with 50:50 methanol/water.

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: 5% to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive and negative.

      • Expected Ions: [M+H]⁺ at m/z 252.07, [M-H]⁻ at m/z 250.05.

    • Acceptance Criteria: A single major peak (>95% by UV area) corresponding to the correct mass.

Protocol: NMR Spectroscopy Analysis
  • Objective: To provide unambiguous structural confirmation.

  • Rationale: NMR provides detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern. ¹¹B NMR is particularly diagnostic for boronic acids.[7]

  • Methodology:

    • Sample Preparation: Dissolve ~10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CD₃OD.

    • Spectra to Acquire: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.

    • Expected ¹H NMR Signals (in DMSO-d₆):

      • Aromatic protons with characteristic splitting patterns due to fluorine coupling.

      • Broad multiplet signals for the piperidine ring protons.

      • A very broad singlet for the B(OH)₂ protons, which may exchange with water.

    • Expected ¹⁹F NMR Signals: A singlet or triplet (depending on coupling to meta protons).

    • Expected ¹¹B NMR Signals: A characteristic broad singlet between δ 20-30 ppm, confirming the trigonal planar sp²-hybridized boronic acid.[7]

    • Acceptance Criteria: All observed signals must be consistent with the proposed structure, and integration should match the expected proton counts.

Strategic Applications in Drug Discovery

This building block is not a random assortment of functional groups; it is a strategically designed tool for medicinal chemists.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] It serves as the organoboron partner to introduce the 3-fluoro-5-(piperidine-1-carbonyl)phenyl moiety onto a variety of (hetero)aryl halides or triflates, enabling the rapid synthesis of diverse compound libraries for biological screening.

Figure 4: Drug Discovery Workflow A Building Block (3-Fluoro-5-(piperidine-1-carbonyl) -phenylboronic acid) C Suzuki Coupling (High-Throughput Synthesis) A->C B R-X (Aryl/Heteroaryl Halide Library) B->C D Compound Library (Diverse Structures) C->D E Biological Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Drug Candidate G->H

Caption: Role in a typical drug discovery pipeline.

Rationale for Individual Moieties
  • Piperidine Amide: The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in approved drugs.[8] The amide linkage provides a metabolically robust connection that can act as a hydrogen bond acceptor. This entire group serves as a versatile vector to explore structure-activity relationships (SAR) by filling hydrophobic pockets and improving pharmacokinetic properties like solubility and cell permeability.

  • Fluorine Substituent: The strategic placement of a fluorine atom is a common tactic in drug design. It can enhance binding affinity to target proteins through favorable electrostatic interactions, block sites of metabolic oxidation to improve half-life, and modulate the pKa of nearby functional groups.

  • Boronic Acid: Beyond its role in coupling reactions, the boronic acid functional group can act as a "warhead" for covalent inhibitors. It can form reversible covalent bonds with serine, threonine, or cysteine residues in an enzyme's active site, or chelate diols, a principle used in sensor and drug delivery applications.[9][10]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the reagent.

  • Hazard Identification: The compound is associated with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a "Warning" signal word.[2]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, particularly the formation of boroxines through dehydration.

    • Keep in a cool, dry place. Recommended storage temperatures range from room temperature to 2-8°C.[2][4]

References

  • Vertex AI Search Result[1] : CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.

  • BLDpharm: 874219-43-9|(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.
  • Arctom: CAS NO. 874219-43-9 | this compound.
  • Santos, A. G. et al. (2021)
  • Kozlov, N. G. et al. (2022)
  • SCIEX: Quantitation of boronic acids
  • Hall, D. G. et al. (2022): 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
  • Sanjoh, M. et al. (2014)
  • Agilent Technologies (2010): Phenylboronic Acid (PBA)
  • ChemicalBook: BORONIC ACID, B-[3-(1-PIPERIDINYL)PHENYL]- | 634905-21-8.

Sources

An In-depth Technical Guide to 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic Acid: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid, a key building block for researchers and scientists in the field of drug development. We will delve into its structural attributes, a proposed synthetic pathway with detailed protocols, characteristic analytical data, and its application in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Medicinal Chemistry

Arylboronic acids are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry. The presence of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. This compound is a bifunctional reagent that combines the reactivity of a boronic acid with a fluorinated phenyl ring and a piperidine amide moiety, making it a valuable building block for the synthesis of novel chemical entities with therapeutic potential.

Structural and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its reactivity and handling.

PropertyValueSource
CAS Number 874219-43-9[1]
Molecular Formula C₁₂H₁₅BFNO₃[1]
Molecular Weight 251.06 g/mol [1]
Appearance Expected to be a white to off-white solidGeneral knowledge of arylboronic acids
Storage Store at room temperature under an inert atmosphereGeneral knowledge of arylboronic acids

The structural formula of this compound is presented below:

Caption: Structural formula of this compound.

Synthesis Pathway and Detailed Protocols

  • Borylation of a suitable aryl halide: This step involves the conversion of a di-substituted benzene ring containing a fluorine and a carboxyl group (or a precursor) into the corresponding boronic acid.

  • Amide coupling: The carboxyl group is then coupled with piperidine to form the final product.

A plausible retrosynthetic analysis is outlined below:

G Target Molecule This compound Intermediate 3-Fluoro-5-carboxyphenylboronic acid Target Molecule->Intermediate Amide Coupling Piperidine Piperidine Target Molecule->Piperidine Starting Material 3-Bromo-5-fluorobenzoic acid Intermediate->Starting Material Lithiation/Borylation G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Catalyst Oxidative Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative Addition Pd(II) Complex Ar-Pd(II)-X Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation (Boronic Acid + Base) Pd(II) Complex->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Product Ar-Ar' Product Reductive Elimination->Product

Sources

synthesis route for 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Introduction

This compound is a valuable building block in contemporary drug discovery and development. Its trifunctional nature, featuring a boronic acid moiety for Suzuki-Miyaura cross-coupling reactions, a piperidine amide group for modulating physicochemical properties and engaging in hydrogen bonding, and a fluorine atom for enhancing metabolic stability and binding affinity, makes it a sought-after intermediate in the synthesis of complex bioactive molecules.[1][2][3][4] This guide provides a comprehensive overview of a reliable and scalable synthetic route to this important compound, intended for researchers, scientists, and professionals in the field of drug development.

The presented synthesis is a multi-step process that begins with the commercially available 3-bromo-5-fluorobenzoic acid. The core of the strategy involves an amide bond formation followed by the introduction of the boronic acid functionality. This guide will detail two effective methods for the borylation step: a palladium-catalyzed Miyaura borylation and a lithium-halogen exchange followed by quenching with a borate ester.

Strategic Overview of the Synthetic Route

The synthesis is strategically designed in a convergent manner, commencing with the readily accessible 3-bromo-5-fluorobenzoic acid. The synthetic pathway can be dissected into three key stages:

  • Synthesis of the Amide Intermediate: The initial step involves the coupling of 3-bromo-5-fluorobenzoic acid with piperidine to form the stable intermediate, 1-(3-bromo-5-fluorobenzoyl)piperidine. This is a crucial step that introduces the piperidine moiety.

  • Introduction of the Boronic Acid Moiety: The key transformation is the conversion of the aryl bromide to the corresponding boronic acid. This guide will explore two robust methods to achieve this:

    • Method A: Miyaura Borylation: A palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron, followed by hydrolysis of the resulting boronate ester.

    • Method B: Lithium-Halogen Exchange: Formation of an aryllithium intermediate followed by electrophilic trapping with a borate ester.

  • Purification and Characterization: The final step involves the purification of the target compound to the high degree of purity required for subsequent applications in medicinal chemistry.

Synthetic_Route_Overview start 3-Bromo-5-fluorobenzoic Acid intermediate 1-(3-Bromo-5-fluorobenzoyl)piperidine start->intermediate Amidation (Piperidine, Coupling Agent) boronate_ester This compound, pinacol ester intermediate->boronate_ester Method A: Miyaura Borylation (Pd catalyst, B2pin2) final_product This compound intermediate->final_product Method B: Lithium-Halogen Exchange (n-BuLi, B(OiPr)3) boronate_ester->final_product Hydrolysis

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Part 1: Synthesis of 1-(3-Bromo-5-fluorobenzoyl)piperidine (Intermediate)

This intermediate can be synthesized from 3-bromo-5-fluorobenzoic acid via two common methods: activation to the acyl chloride followed by amidation, or direct amide coupling.

Method 1A: Via Acyl Chloride Formation

Step 1: Synthesis of 3-Bromo-5-fluorobenzoyl chloride

This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried before use.[5]

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-bromo-5-fluorobenzoic acid (1.0 eq).[6][7][8]

    • Add an excess of thionyl chloride (2-3 equivalents). Anhydrous toluene can be used as a solvent, or the reaction can be run neat.[5]

    • Gently heat the mixture to reflux (approximately 79°C).[5]

    • Monitor the reaction by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.[5]

    • After completion, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

    • The crude 3-bromo-5-fluorobenzoyl chloride is then purified by vacuum distillation.[5]

Step 2: Amide Coupling of 3-Bromo-5-fluorobenzoyl chloride with Piperidine

  • Procedure:

    • In a separate flask, dissolve piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the piperidine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-bromo-5-fluorobenzoyl)piperidine.

    • The crude product can be purified by column chromatography on silica gel.

Method 1B: Direct Amide Coupling using HATU

This one-pot synthesis is often preferred due to its milder conditions and operational simplicity.[9][10]

  • Procedure:

    • To a dry round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and piperidine (1.1 eq).[9]

    • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.[9]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-(3-bromo-5-fluorobenzoyl)piperidine.

Part 2: Synthesis of this compound

Method 2A: Miyaura Borylation and Hydrolysis

This method involves a palladium-catalyzed reaction to form a boronate ester, which is subsequently hydrolyzed.[11][12][13][14]

Miyaura_Borylation_Workflow cluster_borylation Borylation Step cluster_hydrolysis Hydrolysis Step borylation_reagents 1-(3-bromo-5-fluorobenzoyl)piperidine Bis(pinacolato)diboron (B2pin2) Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) borylation_reaction Reaction in an inert solvent (e.g., Dioxane) at elevated temperature borylation_reagents->borylation_reaction hydrolysis_reagents Crude Boronate Ester Aqueous Acid (e.g., HCl) borylation_reaction->hydrolysis_reagents Work-up and isolation of crude ester hydrolysis_reaction Stirring at room temperature hydrolysis_reagents->hydrolysis_reaction final_product This compound hydrolysis_reaction->final_product Purification

Caption: Experimental workflow for the Miyaura borylation and subsequent hydrolysis.

  • Procedure:

    • In a flame-dried Schlenk flask, combine 1-(3-bromo-5-fluorobenzoyl)piperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed solvent such as 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

    • For the hydrolysis, dissolve the crude ester in a suitable solvent system such as a mixture of acetone and water.[15][16][17][18]

    • Add an aqueous acid (e.g., 1 M HCl) and stir the mixture vigorously at room temperature for 4-12 hours.

    • After hydrolysis is complete (monitored by LC-MS), extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude boronic acid.

    • The final product can be purified by recrystallization or column chromatography on silica gel.

Method 2B: Lithium-Halogen Exchange and Borylation

This method is particularly useful for small-scale synthesis and when palladium-based methods are not desirable. It requires strictly anhydrous conditions and low temperatures.[19][20][21][22][23]

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-(3-bromo-5-fluorobenzoyl)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. The lithium-halogen exchange is typically very fast at this temperature.[19][20]

    • After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (1.2 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Steps
3-Bromo-5-fluorobenzoic acidC₇H₄BrFO₂219.01Starting Material[6]
1-(3-Bromo-5-fluorobenzoyl)piperidineC₁₂H₁₃BrFNO286.14Amide coupling of 3-bromo-5-fluorobenzoic acid and piperidine.
This compoundC₁₂H₁₅BFNO₃251.06Borylation of 1-(3-bromo-5-fluorobenzoyl)piperidine via Miyaura borylation or lithium-halogen exchange.[1][3]

Conclusion

This guide has outlined two robust and reliable synthetic routes for the preparation of this compound, a key building block in modern medicinal chemistry. The choice between the Miyaura borylation and the lithium-halogen exchange method will depend on the scale of the synthesis, available equipment, and the chemist's preference. Both methods, when executed with care, can provide the target compound in good yield and high purity. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents.

References

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. | Request PDF. ResearchGate. [Link]

  • Boronic acid. Wikipedia. [Link]

  • 3-Bromo-5-fluorobenzoic acid. Chem-Impex. [Link]

  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. [Link]

  • Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. ResearchGate. [Link]

  • 3-Bromo-5-fluorobenzoic acid. MySkinRecipes. [Link]

  • Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride. PrepChem.com. [Link]

  • How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? ResearchGate. [Link]

  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. SciSpace. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

  • Benzoyl piperidine. Organic Syntheses Procedure. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • Iridium‐Catalyzed Direct Borylation of Five‐Membered Heteroarenes by Bis(pinacolato)diboron: Regioselective, Stoichiometric, and Room Temperature Reactions. Semantic Scholar. [Link]

  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH. [Link]

  • Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes. ResearchGate. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • 1 Lithium Halogen Exchange. Scribd. [Link]

  • 1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride. PrepChem.com. [Link]

  • lithium halogen exchange #1 revised. [Link]

  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. [Link]

  • (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. Lead Sciences. [Link]

  • This compound. [Link]

  • 1-(3-Bromo-5-fluorobenzoyl)piperidine – (1326982-04-0). EON Biotech. [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. [Link]

  • 3-FLUORO-5-(1-PYRROLIDINYLCARBONYL)BENZENEBORONIC ACID (CAS No. 1264616-18-3) Suppliers. ChemicalRegister. [Link]

Sources

Solubility Profile of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The determination of aqueous and organic solubility is a cornerstone of early-stage drug development, profoundly influencing a compound's bioavailability, formulation, and overall viability as a therapeutic candidate. This guide addresses 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS: 874219-43-9), a compound for which specific public solubility data is not available. By synthesizing data from structurally related phenylboronic acids, this whitepaper provides a robust predictive framework and detailed experimental protocols to enable researchers to accurately characterize its solubility profile. We delve into the unique chemical challenges posed by the boronic acid moiety, such as the propensity for dehydration and pH-dependent behavior, offering field-proven methodologies to generate reliable and reproducible data.

Introduction and Physicochemical Landscape

This compound is a substituted arylboronic acid with potential applications in medicinal chemistry, likely as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.[1] Its structure integrates three key functional domains that dictate its physicochemical properties:

  • A Phenylboronic Acid Core: This moiety is known for its unique chemical behavior. Boronic acids can reversibly form cyclic anhydrides known as boroxines, particularly upon heating or in non-polar solvents, which are typically less soluble than the monomeric acid form.[2][3] This equilibrium is a critical factor complicating solubility measurements.[4]

  • A Meta-Fluoro Substituent: The fluorine atom increases the acidity of the boronic acid group through inductive electron withdrawal, which can influence its solubility in aqueous media at various pH levels.

  • A Piperidine-1-carbonyl Group: This bulky, lipophilic amide substituent is expected to significantly decrease aqueous solubility compared to unsubstituted phenylboronic acid while potentially enhancing solubility in certain organic solvents. The piperidine nitrogen also introduces a basic character to the molecule.

Given the absence of direct experimental data, a methodological approach grounded in the known behavior of analogous compounds is essential for characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 874219-43-9[5][6][7][8][9]
Molecular Formula C₁₂H₁₅BFNO₃[5][6][7]
Molecular Weight 251.06 - 251.1 g/mol [5][6][9]
Purity Typically ≥97%[5][7]
Storage Room temperature, inert atmosphere[5][7]

Foundational Principles: The Challenges of Boronic Acid Solubility

Accurate solubility determination of boronic acids requires a deeper understanding of their unique chemical equilibria in solution. Standard protocols may yield misleading results if these factors are not controlled.

The Acid-Anhydride Equilibrium

Boronic acids exist in equilibrium with their corresponding trimeric anhydrides (boroxines). This dehydration process is a primary cause of inconsistent solubility data, as the boroxine is often significantly less soluble than the parent acid.[3][4] The equilibrium is influenced by the solvent, temperature, and the specific substituents on the phenyl ring.[4] Ethers and ketones are generally good solvents for phenylboronic acids, while hydrocarbons result in very low solubility.[4][10]

pH-Dependent Solubility

The boronic acid group is a Lewis acid with pKa values for substituted phenylboronic acids typically falling in the range of 7-9.[11] The compound is also expected to have a basic pKa associated with the piperidine nitrogen. This amphoteric nature means its aqueous solubility will be highly dependent on pH, with minimum solubility expected near its isoelectric point and increased solubility at pH values where either the acidic or basic group is fully ionized.

Aggregation and Micelle Formation

Some studies suggest that boronic acids can form micellar systems or other aggregates in solution, which can further complicate the determination of true thermodynamic solubility.[4][12]

Experimental Design: Protocols for Accurate Solubility Determination

To navigate the challenges above, a multi-faceted experimental approach is recommended. We present two industry-standard protocols, a high-throughput kinetic assay for initial screening and a gold-standard equilibrium assay for definitive measurement.

Workflow for Solubility Assessment

The choice of assay depends on the stage of research. An initial, rapid assessment of kinetic solubility is often sufficient for library screening, while a more rigorous determination of thermodynamic solubility is crucial for lead optimization and pre-formulation studies.

G cluster_0 Solubility Assessment Workflow start Compound Available decision Research Phase? start->decision kinetic Kinetic Solubility Assay (Nephelometry/Turbidimetry) decision->kinetic Early Discovery thermo Thermodynamic Solubility Assay (Shake-Flask) decision->thermo Pre-Formulation / Lead Optimization data_kinetic Kinetic Solubility Data (High-Throughput Screening) kinetic->data_kinetic data_thermo Equilibrium Solubility Data (Lead Optimization) thermo->data_thermo

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol 1: Kinetic Solubility by Turbidimetry

This method provides a rapid assessment of solubility by inducing precipitation from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Assay Plate Setup: Dispense the aqueous buffer into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, rapidly add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentration range. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize co-solvent effects.

  • Incubation and Measurement: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Turbidity Reading: Measure the turbidity (or absorbance) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the gold-standard method for determining the true equilibrium solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, chloroform). The presence of solid material at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase by centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.

  • Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve prepared with known concentrations of the compound.

Predictive Data and Influencing Factors

While specific data for the target compound is unavailable, the solubility of related phenylboronic acids provides a valuable benchmark.

Table 2: Experimental Solubility of Structurally Related Phenylboronic Acids

CompoundSolventTemperature (°C)Solubility ( g/100g or g/100cm ³)Reference
Phenylboronic AcidWater20~1.9 - 2.0[4][12]
Phenylboronic AcidWater252.5[4]
Phenylboronic AcidChloroformAmbientModerate[4][10][13]
Phenylboronic AcidEthers (e.g., dipropyl ether)AmbientHigh[4][10][13]
Phenylboronic AcidKetones (e.g., acetone)AmbientHigh[4][10][13]
Phenylboronic AcidHydrocarbons (e.g., methylcyclohexane)AmbientVery Low[4][10][13]
Substituted Phenylboronic Acids (with -COOH, -CF₃)Water20Lower than Phenylboronic Acid[12][14]

Based on this data, it is predicted that this compound will exhibit low aqueous solubility due to the large, hydrophobic piperidine-carbonyl substituent.[12][14] Its solubility is likely to be significantly higher in polar organic solvents like ethers and ketones.[4]

G cluster_0 Factors Influencing Solubility cluster_1 Solvent Properties cluster_2 Molecular Behavior cluster_3 External Conditions Compound 3-Fluoro-5-(piperidine-1-carbonyl) phenylboronic acid Polarity Polarity (e.g., Water vs. Chloroform) pH Aqueous pH Equilibrium Acid <=> Boroxine Equilibrium Ionization Ionization State (pKa Dependent) Temp Temperature Solubility Observed Solubility Polarity->Solubility pH->Solubility Equilibrium->Solubility Ionization->Solubility Temp->Solubility

Caption: Interrelated factors governing the solubility of the target compound.

Conclusion

Characterizing the solubility of this compound requires a scientifically rigorous approach that accounts for the inherent complexities of the boronic acid functional group. While direct experimental data is not publicly available, a robust understanding can be built upon the behavior of simpler phenylboronic acids. The key to generating reliable data lies in controlling experimental variables, particularly pH, and utilizing methods like the shake-flask protocol to ensure thermodynamic equilibrium is achieved. By following the detailed methodologies presented in this guide, researchers can confidently determine the solubility profile of this compound, enabling informed decisions in the drug discovery and development pipeline.

References

  • Dąbrowski, M., Serwatowski, J., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5).
  • Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Sporzynski, A., & Leszczynski, P. (2017).
  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....
  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • PubChem. (2026). 3-Fluoro-5-(iso-propyl-d7)-phenylboronic acid.
  • Chemenu. (n.d.). This compound.
  • PubChem. (n.d.). 3-Fluorophenylboronic acid.
  • Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2883.
  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound.
  • BLDpharm. (n.d.). (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.
  • Badwan, A. A. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenylboronic acid.
  • Lead Sciences. (n.d.). (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.
  • Alchem Pharmtech. (n.d.). CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.
  • Arctom. (n.d.). CAS NO. 874219-43-9 | this compound.
  • Synquest Labs. (n.d.). 3-Fluoro-4-(piperidin-1- ylcarbonyl)benzeneboronic acid.
  • Semantic Scholar. (2023). Catalytic Enantioselective Synthesis of 3‑Piperidines from Arylboronic Acids and Pyridine.
  • PubChem. (n.d.). Piperidine.
  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid. This compound is a valuable building block in medicinal chemistry and materials science, integrating a fluorinated phenylboronic acid moiety with a piperidine amide. Understanding its structural and electronic properties through NMR is critical for quality control, reaction monitoring, and structural verification. This document offers a detailed theoretical prediction of the NMR spectra, an in-depth analysis of expected chemical shifts and spin-spin coupling constants, and a robust, field-proven experimental protocol for acquiring high-quality data. It is intended for researchers, chemists, and drug development professionals who require a definitive guide to the NMR characterization of this and structurally related molecules.

Chapter 1: Molecular Structure and Spectroscopic Implications

Chemical Structure and Functional Groups

This compound is a multi-functionalized aromatic compound. Its structure comprises:

  • A Phenyl Ring: A central 1,3,5-trisubstituted benzene core.

  • A Boronic Acid Group [-B(OH)₂]: An electron-withdrawing group (via the boron atom's empty p-orbital) that is also a key functional handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The protons are acidic and exchangeable.

  • A Fluorine Atom (-F): A highly electronegative, electron-withdrawing substituent. Its presence is a crucial spectroscopic marker due to the spin-active ¹⁹F nucleus, which couples to nearby ¹H and ¹³C nuclei.[1]

  • A Piperidine-1-carbonyl Group [-C(O)N(CH₂)₅]: An amide group. This substituent is moderately deactivating towards the aromatic ring. The amide C-N bond has a partial double bond character, which can lead to restricted rotation and observable conformational isomers (rotamers) by NMR.[2][3]

  • A Piperidine Ring: A saturated heterocyclic amine, which will exhibit characteristic aliphatic signals.

The combination of these groups creates a unique electronic environment, leading to a distinctive and predictable NMR fingerprint.

Fundamental NMR Principles for this Molecule

The spectral analysis of this molecule relies on several key NMR principles:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the local electronic environment of the nucleus. Electron-withdrawing groups (like -F, -B(OH)₂, and -C(O)N) generally shift signals of nearby nuclei to a higher frequency (downfield).

  • Spin-Spin (J) Coupling: The interaction between neighboring spin-active nuclei, which causes signals to split into multiplets. For this molecule, we will analyze ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle separating the coupled nuclei.[4]

  • Amide Bond Rotation: The C-N bond in the piperidine-1-carbonyl moiety has significant double bond character due to resonance. This restricts free rotation, potentially making the two piperidine protons on the carbons adjacent to the nitrogen (α-protons) chemically non-equivalent, leading to separate signals or signal broadening.[2][3][5]

  • Boronic Acid Equilibria: In solution, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[6][7] This can lead to complex or broad spectra. The choice of NMR solvent is critical to manage this equilibrium.[7]

Chapter 2: Predicted ¹H NMR Spectrum Analysis

Theoretical Chemical Shift & Coupling Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, piperidine, and boronic acid protons. The analysis assumes a suitable solvent like DMSO-d₆, which helps in observing the exchangeable B(OH)₂ protons and breaking up boroxine trimers.[7]

  • Aromatic Protons (H-2, H-4, H-6):

    • These protons are on a trisubstituted ring with three electron-withdrawing groups, so they will appear in the downfield region (typically δ 7.5-8.5 ppm).

    • H-2: This proton is ortho to both the boronic acid and the carbonyl group. It is expected to be the most downfield proton. It will be split by H-4 (meta coupling, J ≈ 2-3 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz), and also by the fluorine at C-3 (meta coupling, ⁴J_HF ≈ 2-4 Hz). This may result in a complex multiplet or a triplet of doublets.

    • H-4: This proton is ortho to the fluorine and meta to the other two groups. It will be split by the adjacent fluorine (ortho coupling, ³J_HF ≈ 8-10 Hz) and by H-2 and H-6 (meta and para couplings, respectively). The dominant splitting will be from the fluorine, likely appearing as a doublet of triplets or a complex multiplet.

    • H-6: This proton is ortho to the boronic acid and meta to the other groups. It will be split by H-2 and H-4 (meta and para couplings) and by the fluorine (para coupling, ⁵J_HF ≈ 0-2 Hz). It will likely appear as a triplet or a complex multiplet.

  • Boronic Acid Protons [-B(OH)₂]:

    • These protons are acidic and will typically appear as a single, broad resonance. In DMSO-d₆, this signal is often observed around δ 8.0-8.5 ppm. The signal will disappear upon addition of a drop of D₂O due to chemical exchange.

  • Piperidine Protons:

    • These 10 protons will appear in the aliphatic region (δ 1.5-3.7 ppm).

    • α-Protons (2 x CH₂ adjacent to N): These are deshielded by the adjacent nitrogen and carbonyl group, appearing furthest downfield in the piperidine region, likely around δ 3.4-3.7 ppm. Due to restricted amide bond rotation, these four protons might appear as two broad signals or even more complex patterns at room temperature.[2]

    • β- and γ-Protons (3 x CH₂): These will appear further upfield, likely in the δ 1.5-1.8 ppm range.[8] Overlap is common, often resulting in a broad, complex multiplet.

Data Presentation: Predicted ¹H NMR
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~8.2m⁴J_HF ≈ 2-4; ³J_HH ≈ 2-3
H-4~7.8dt³J_HF ≈ 8-10; ³J_HH ≈ 2-3
H-6~8.0m⁵J_HF ≈ 0-2; ³J_HH ≈ 2-3
B(OH)₂~8.3br sN/A (exchangeable)
Piperidine α-H~3.5br mN/A (conformational broadening)
Piperidine β,γ-H~1.6br mN/A (signal overlap)
Note: These are estimations. Actual values depend on solvent, concentration, and temperature.
Visualization: Key ¹H Couplings

Caption: Key through-bond J-couplings for the aromatic protons.

Chapter 3: Predicted ¹³C NMR Spectrum Analysis

Theoretical Chemical Shift & Coupling Analysis

The proton-decoupled ¹³C NMR spectrum will show signals for all 12 unique carbon atoms. The key diagnostic features will be the large C-F couplings.[9]

  • Aromatic Carbons (δ 110-170 ppm):

    • C3 (C-F): This carbon will exhibit a very large one-bond coupling to fluorine (¹J_CF ≈ 240-260 Hz), appearing as a doublet.[9] It will be the most downfield of the C-H aromatic carbons due to the direct attachment of the electronegative fluorine, likely around δ 160-165 ppm.

    • C1 (C-B): The signal for the carbon attached to boron is often broad due to the quadrupolar relaxation of the ¹¹B nucleus. Its chemical shift will be around δ 130-135 ppm.

    • C5 (C-C=O): This ipso-carbon will be downfield, around δ 135-140 ppm.

    • C2 & C4: These carbons are ortho to the fluorine and will show a significant two-bond coupling (²J_CF ≈ 20-25 Hz), appearing as doublets.

    • C6: This carbon is meta to the fluorine and will show a smaller three-bond coupling (³J_CF ≈ 5-10 Hz), appearing as a doublet.

  • Carbonyl Carbon (-C=O):

    • The amide carbonyl carbon is expected in the typical range of δ 165-170 ppm.[10]

  • Piperidine Carbons (δ 20-50 ppm):

    • α-Carbons (C adjacent to N): Deshielded by the nitrogen, these will appear downfield in this region, around δ 40-50 ppm. Similar to the α-protons, restricted rotation could lead to two distinct signals.

    • β-Carbons: Expected around δ 25-30 ppm.

    • γ-Carbon: The most shielded carbon, expected around δ 23-26 ppm.

Data Presentation: Predicted ¹³C NMR
Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (from ¹⁹F)Predicted Coupling Constant (J_CF, Hz)
C=O~168s-
C3~163d¹J_CF ≈ 250
C1~133s (broad)-
C5~138s-
C2~125d²J_CF ≈ 22
C4~118d²J_CF ≈ 25
C6~130d³J_CF ≈ 7
Piperidine α-C~45, ~48s (or 2 signals)-
Piperidine β-C~26s-
Piperidine γ-C~24s-
Note: These are estimations. Actual values depend on solvent and other experimental conditions.
Visualization: Key ¹³C Couplings

Caption: Key through-bond ¹³C-¹⁹F J-couplings.

Chapter 4: Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9 atom % D).

    • Causality: DMSO-d₆ is chosen for several reasons: (a) It readily dissolves polar analytes like boronic acids. (b) Its high boiling point is suitable for variable temperature studies if needed to probe amide rotation. (c) It disrupts the hydrogen-bonding networks that lead to boroxine formation, simplifying the spectrum.[7] (d) It allows for the observation of the exchangeable B(OH)₂ protons.

  • Homogenization: Gently vortex the sample until the solid is completely dissolved. A brief, gentle warming may be applied if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing, adding a small amount of tetramethylsilane (TMS) provides a more accurate reference at δ 0.00 ppm.

Instrument & Parameter Setup (400 MHz Spectrometer)

¹H NMR Acquisition:

  • Experiment: Standard 1D proton (zg30).

  • Spectral Width (SW): 20 ppm (centered around 6 ppm).

  • Number of Scans (NS): 16. Rationale: Provides excellent signal-to-noise for a sample of this concentration.

  • Relaxation Delay (D1): 2 seconds. Rationale: Sufficient for quantitative relaxation of most protons.

  • Acquisition Time (AQ): At least 3 seconds. Rationale: Ensures high resolution to resolve fine coupling patterns.

¹³C NMR Acquisition:

  • Experiment: Proton-decoupled carbon (zgpg30).

  • Spectral Width (SW): 240 ppm (centered around 110 ppm).

  • Number of Scans (NS): 1024. Rationale: ¹³C has low natural abundance, requiring more scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 5 seconds. Rationale: A longer delay is crucial for ensuring the full relaxation of quaternary carbons (C1, C3, C5, C=O), which have longer relaxation times.

  • Acquisition Time (AQ): ~1.5 seconds.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 10-15 mg of Analyte dissolve Dissolve in 0.7 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 ¹H Experiment (NS=16, D1=2s) transfer->h1 c13 ¹³C{¹H} Experiment (NS=1024, D1=5s) transfer->c13 ft Fourier Transform h1->ft c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Reference Spectra (¹H: TMS/DMSO, ¹³C: DMSO) baseline->ref integrate Integration (¹H) ref->integrate assign Assign Peaks & Measure δ, J integrate->assign validate Cross-Validate (¹H vs ¹³C Couplings) assign->validate

Caption: Experimental workflow from sample preparation to final analysis.

Chapter 5: Data Interpretation and Self-Validation

A robust spectral assignment is not merely about listing peaks; it's about ensuring all data points form a coherent and self-validating picture.

  • Step 1: Initial ¹H Analysis: Identify the distinct regions: aromatic, B(OH)₂, and aliphatic. Integrate the aromatic region—it should correspond to 3 protons. The broad B(OH)₂ peak should integrate to ~2 protons. The aliphatic region should integrate to 10 protons.

  • Step 2: Coupling Constant Cross-Check: The key to this structure is fluorine coupling. The large ³J_HF (~8-10 Hz) observed in the ¹H spectrum for H-4 must have a corresponding ²J_CF (~20-25 Hz) in the ¹³C spectrum for C-4. Similarly, the smaller meta ⁴J_HF for H-2 should correspond to a ²J_CF for C-2. This inter-spectral consistency is a powerful validation tool.

  • Step 3: Utilize 2D NMR (if available):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It will definitively link the aromatic proton signals to their respective carbon signals and sort out the complex piperidine region.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is invaluable for assigning quaternary carbons. For example, the proton H-4 should show an HMBC correlation to the carbonyl carbon (C=O), confirming the connectivity of the entire amide substituent.

By following this systematic approach, where ¹H, ¹³C, and coupling data are used to corroborate each other, the final assignment becomes a self-validating system, ensuring the highest degree of scientific trustworthiness.

Conclusion

The NMR characterization of this compound is a multi-faceted process that leverages fundamental principles of chemical shift theory and spin-spin coupling. The key diagnostic features of its spectra are the downfield aromatic signals with characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns, the exchangeable boronic acid proton signal, and the potentially complex aliphatic signals of the piperidine ring arising from restricted amide bond rotation. By employing the detailed experimental protocol and systematic interpretation strategy outlined in this guide, researchers can achieve unambiguous structural verification and a high degree of confidence in their results.

References

  • Dalvit, C., & Vulpetti, A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology. [Link]

  • Ciura, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University Department of Chemistry. [Link]

  • "user2357112". (2015). Strange 1H-NMR signals/signal ratio. Chemistry Stack Exchange. [Link]

  • "Gendibal". (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit r/chemistry. [Link]

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 867-876. [Link]

  • Gutierrez, D. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15687–15694. [Link]

Sources

A Technical Guide to 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Key Building Block for Novel Therapeutics

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and saturated heterocycles into drug candidates is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid, a synthetically versatile building block, has emerged as a compound of significant interest for researchers in drug discovery and development. Its unique trifunctional architecture—a fluorinated phenyl ring, a robust piperidine amide, and a reactive boronic acid moiety—offers a powerful toolkit for the construction of complex molecular entities with therapeutic potential.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, commercial availability, and, most critically, its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this valuable reagent in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

This compound (CAS Number: 874219-43-9) is a white to off-white solid with the molecular formula C12H15BFNO3 and a molecular weight of approximately 251.06 g/mol .[1] The melting point of this compound is reported to be in the range of 133-135°C.[1]

Caption: Chemical Structure of this compound.

The strategic placement of the fluorine atom at the meta-position to the boronic acid and the piperidine-1-carbonyl group significantly influences the electronic properties of the phenyl ring. The high electronegativity of fluorine can modulate the acidity of the boronic acid and impact the reactivity of the molecule in cross-coupling reactions. Furthermore, the introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity.[2][3]

The piperidine moiety, a prevalent scaffold in numerous approved drugs, offers several advantages.[4] It can improve aqueous solubility, provide a handle for further functionalization, and its conformational flexibility can be exploited to optimize ligand-receptor interactions.

Commercial Availability

This compound is readily available from a variety of commercial suppliers specializing in chemical reagents for research and development. When sourcing this material, it is imperative to consider factors such as purity, available quantities, and the supplier's quality control procedures. Researchers should always request a Certificate of Analysis (CoA) to verify the identity and purity of the purchased material.

SupplierPurityAvailable Quantities
Aladdin [5]≥95%1g, 5g, 25g
BLDpharm [6]≥97%1g, 5g, 10g, 25g, 50g
KeyOrganics (Arctom) [7]≥97%1g, 5g, 10g
Matrix Scientific [2]≥97%1g, 5g
SINFOO Chemical ≥98%Custom
LookChem [1]85.0-99.8%Custom

Quality Control and Analytical Characterization

Ensuring the purity of starting materials is a cornerstone of reproducible and reliable chemical synthesis. For this compound, several analytical techniques are employed to ascertain its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, is a common approach for analyzing aromatic boronic acids.[8][9][10] The separation can be monitored by UV detection, typically in the range of 254-270 nm.[8]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and styrenyl compounds.[11][12] this compound is an excellent coupling partner in these reactions, enabling the introduction of the 3-fluoro-5-(piperidine-1-carbonyl)phenyl moiety into a wide range of molecules.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and generally proceeds through three key steps:[11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

suzuki_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) ArPd(II)XL2 R'-Pd(II)-X L L Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (ArB(OH)2 + Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 R'-Pd(II)-R L L Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Field-Proven Experimental Protocol

While a specific protocol for this compound is not explicitly detailed in publicly available literature, a general and robust procedure for the Suzuki-Miyaura coupling of functionalized arylboronic acids with aryl bromides can be adapted.[13] The following protocol serves as a reliable starting point for researchers.

Reaction: Coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • To the solid mixture, add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][5] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][5]

Conclusion

This compound stands out as a high-value building block for the synthesis of novel compounds in the pursuit of new therapeutic agents. Its unique combination of a fluorinated aromatic ring, a piperidine amide, and a versatile boronic acid functional group provides a rich platform for molecular design and optimization. This guide has provided a technical overview of its properties, commercial sourcing, quality control, and a practical, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction. By leveraging the information and methodologies outlined herein, researchers can confidently and effectively incorporate this powerful reagent into their drug discovery programs, accelerating the development of the next generation of medicines.

References

  • Aladdin. Safety Data Sheet: this compound. [URL: https://www.aladdin-e.com/sds/F187441.pdf]
  • Matrix Scientific. Safety Data Sheet: [3-Fluoro-5-(piperidine-1-carbonyl) phenyl]boronic acid. [URL: https://www.matrixscientific.com/msds/203630_msds.pdf]
  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [URL: https://sielc.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • Royal Society of Chemistry. †1H-NMR and 13C-NMR Spectra. [URL: https://www.rsc.
  • Organic Synthesis. Suzuki-Miyaura Coupling - General Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0015]
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2021/developing-a-separation-for-eleven-boronic-acids-using-maxpeak-premier-column-technology-on-an-arc-hplc-system.html]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
  • Benchchem. A Researcher's Guide to Arylboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-arylboronic-acid-reactivity-in-suzuki-miyaura-cross-coupling/]
  • Agilent. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [URL: https://www.agilent.
  • BLDpharm. 874219-43-9|(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. [URL: https://www.bldpharm.com/products/874219-43-9.html]
  • Joshi, M.D., et al. Using glucaminium-based ionic liquids for improving the separation of 2-aminopyrimidine-5-ylboronic acid and its pinacol ester by high performance liquid chromatography. Journal of Chromatography A, 2013. 1308(0): p. 13. [URL: https://www.sciencedirect.com/science/article/pii/S002196731301188X]
  • Duran, D., et al. Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 2006. 29(5): p. 661-672. [URL: https://www.tandfonline.com/doi/abs/10.1080/10826070500501861]
  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. [URL: https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig4_335651239]
  • Alchem Pharmtech. CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. [URL: https://www.alchempharmtech.com/product/cas-874219-43-9/]
  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [URL: https://www.rsc.
  • Sigma-Aldrich. 3-Fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenylboronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds025443]
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [URL: https://www.researchgate.net/figure/The-Suzuki-coupling-reactions-of-aryl-bromides-with-phenylboronic-acid_tbl1_275218764]
  • ResearchGate. Suzuki coupling reaction of various aryl bromide with phenylboronic acid. [URL: https://www.researchgate.net/figure/Suzuki-coupling-reaction-of-various-aryl-bromide-with-phenylboronic-acid_tbl3_327429141]
  • Arctom. CAS NO. 874219-43-9 | this compound. [URL: https://www.arctomsci.com/product/KOR-BS-25824]
  • LookChem. (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid CAS NO.874219-43-9. [URL: https://www.lookchem.com/cas-874/874219-43-9.html]
  • SINFOO Chemical Solutions Co., Ltd. This compound. [URL: https://www.sinfoochemical.com/A163571.html]
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_0112.pdf]
  • PMC. Suzuki–Miyaura coupling of arylboronic acids to gold(iii). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4221762/]
  • University of Arizona. Piperidine-based drug discovery. [URL: https://arizona.pure.elsevier.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol is specifically tailored for researchers in medicinal chemistry and drug development, offering insights into reaction optimization, troubleshooting, and mechanistic considerations when working with this functionalized boronic acid. The presence of the fluoro and piperidine-1-carbonyl substituents introduces unique electronic and steric properties that necessitate careful consideration of reaction parameters for optimal outcomes.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes.[3] The reaction involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3][4][5] The general catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the active palladium(0) catalyst.[3][4][6]

The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki coupling and is highly dependent on the specific substrates being coupled.[7][8] The subject of this guide, this compound, is a valuable building block in medicinal chemistry due to the prevalence of the fluorophenyl and amide moieties in bioactive molecules.

Properties of this compound

PropertyValue
CAS Number 874219-43-9[9][10][11]
Molecular Formula C12H15BFNO3[9][10]
Molecular Weight 251.06 g/mol [9][10]
Appearance White to off-white solid
Purity Typically ≥98%[9]
Storage Inert atmosphere, Room Temperature[9][12]

The electronic nature of the arylboronic acid is influenced by the electron-withdrawing fluorine atom and the amide group. This can affect the rate of transmetalation in the Suzuki coupling catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for different coupling partners.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup and Execution
  • Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[13]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v).[14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2] For microwave-assisted reactions, temperatures can be higher (e.g., 120-150 °C).[15]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[16]

Work-up and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[16][17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16][17]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[17][18]

Visualization of Key Processes

Experimental Workflow

G reagents 1. Add Reactants: - Aryl Halide - Boronic Acid - Base inert 2. Create Inert Atmosphere (Purge with Ar or N2) reagents->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir (Conventional or Microwave) solvent->react monitor 6. Monitor Reaction (TLC, LC-MS, GC-MS) react->monitor workup 7. Work-up: - Cool & Dilute - Wash with Water/Brine monitor->workup purify 8. Purify: - Dry & Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 pd2_add R1-Pd(II)L2-X pd0->pd2_add Oxidative Addition (R1-X) pd2_trans R1-Pd(II)L2-R2 pd2_add->pd2_trans Transmetalation (R2-B(OH)2, Base) pd2_trans->pd0 Reductive Elimination (R1-R2)

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][4][6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inappropriate base or solvent- Steric hindrance- Use a more active pre-catalyst (e.g., Buchwald-type).[8][17]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.[7]- For sterically hindered substrates, use bulky, electron-rich ligands (e.g., XPhos, SPhos).[13][17]
Protodeboronation - Presence of water and strong base- Elevated temperatures- Use a milder base like KF or K₂CO₃.[17]- Use anhydrous conditions if possible.- Minimize reaction time and temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Ensure thorough degassing of solvents and reaction vessel.[13]- Maintain a positive pressure of inert gas throughout the reaction.[13]
Dehalogenation of Aryl Halide - Hydride source in the reaction mixture (e.g., solvent, base)- Avoid amine bases and alcohol solvents.[13]- Use inorganic bases like K₃PO₄ or Cs₂CO₃.[13]
Difficult Purification - Co-elution of starting material and product- Optimize the solvent system for column chromatography.[18]- Consider recrystallization as an alternative purification method.[18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules. When employing this compound, careful consideration of the electronic and steric effects of the substituents is necessary for successful outcomes. This guide provides a robust starting protocol and troubleshooting advice to aid researchers in the efficient application of this valuable building block in their synthetic endeavors. Further optimization may be required for specific substrate combinations, and a systematic screening of reaction parameters is encouraged to achieve the highest possible yields and purity.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lead Sciences. (n.d.). (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. Retrieved from [Link]

  • Autech Scientific. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

  • NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Retrieved from [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS No. 874219-43-9). This building block is a uniquely functionalized arylboronic acid designed for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecules with high therapeutic potential. We will delve into the molecular rationale for its design, its specific application in the development of potent kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and provide a detailed, field-proven experimental protocol for its use.

Introduction: A Strategically Designed Building Block

In the landscape of modern drug discovery, success often hinges on the rational design of molecular building blocks that confer multiple advantageous properties simultaneously. This compound is a prime example of such a scaffold, integrating three key structural motifs, each with a distinct and valuable role in medicinal chemistry.

  • The Arylboronic Acid: This functional group is the cornerstone of the molecule's synthetic utility, serving as a versatile and reliable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, prized for its mild conditions and tolerance of a vast array of functional groups.[1] The boronic acid moiety allows for the precise and efficient installation of the substituted phenyl ring onto a variety of heterocyclic cores, which are common in kinase inhibitors.

  • The Meta-Fluorine Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3][4][5] A single fluorine atom can profoundly influence a molecule's properties by:

    • Modulating Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can improve cell membrane permeability and oral bioavailability.[3]

    • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life.[2][3]

    • Improving Target Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, which can significantly increase binding potency.[5]

  • The Piperidine-1-carbonyl Moiety: The piperidine ring is a privileged scaffold, frequently found in approved drugs and natural products.[6][7] As a carboxamide linker, this group serves multiple purposes:

    • Vectorial Exit and Solubility: It provides a three-dimensional exit vector from the phenyl ring, allowing chemists to probe different regions of a protein's binding pocket. The amide and the piperidine ring can also improve the solubility and overall physicochemical properties of the final compound.

    • Modulation of Biological Activity: The piperidine structure is a versatile synthetic handle for further functionalization, enabling fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties.[6][8]

The specific meta-substitution pattern of these groups is deliberate, creating a unique electronic and steric profile that can be exploited to achieve high-affinity and selective interactions with protein targets.

Application Focus: Inhibition of IRAK4 for Anti-Inflammatory Therapy

A critical application of this compound is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[2][5] These pathways are central to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[3][5][6]

Inhibiting IRAK4 is therefore a highly attractive therapeutic strategy for conditions such as rheumatoid arthritis, inflammatory bowel disease, psoriasis, and certain B-cell lymphomas.[4][5][6]

Logical Workflow: From Building Block to Potent Inhibitor

The following diagram illustrates the strategic workflow for utilizing this compound to generate potent IRAK4 inhibitors.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation A Heterocyclic Core (e.g., Pyrazolopyrimidine Halide) C Suzuki-Miyaura Cross-Coupling A->C B 3-Fluoro-5-(piperidine-1-carbonyl) phenylboronic acid B->C D Final Inhibitor Scaffold C->D E IRAK4 Enzymatic Assay (Determine IC50) D->E F Cell-Based Assays (e.g., TLR/IL-1R Signaling) E->F G ADME & PK Profiling F->G H Lead Optimization G->H H->B Iterative Refinement of Substituents caption Workflow for IRAK4 Inhibitor Development.

Caption: Workflow for IRAK4 Inhibitor Development.

Case Study: Synthesis of an IRAK4 Inhibitor Scaffold

Patent literature WO/2017/004133 discloses the synthesis of a series of potent IRAK4 inhibitors. In one key example, this compound is coupled with a chlorinated pyrazolopyrimidine core to generate the final inhibitor. This reaction exemplifies the utility of our target building block.

The general structure of the resulting inhibitor class highlights how the building block contributes to the final molecule's interaction with the IRAK4 kinase domain. The pyrazolopyrimidine core typically engages with the hinge region of the kinase, while the substituted phenyl group projects into the solvent-exposed region, where the fluoro and piperidine-carbonyl moieties can be optimized to enhance potency and selectivity.

Representative Biological Data

While specific IC50 values for compounds made with this exact boronic acid are detailed within patent literature, the broader class of N2,N4-diphenylpyrimidine-2,4-diamine (DPDA) based IRAK4 inhibitors demonstrates potent, low-nanomolar activity. The strategic introduction of substituents, such as those provided by our building block, is crucial for achieving this high level of efficacy.

Compound ClassTargetRepresentative IC50 (Enzymatic Assay)Cellular PotencyReference
DPDA ScaffoldIRAK40.5 - 112 nMPotent Inhibition[2]
Oxazolo[4,5-b]pyridineIRAK4Low NanomolarEffective Cytokine Reduction[3]
PyrazolopyrimidineIRAK470.0 ± 10.5 nM (Parent Compound)Growth Inhibition in MYD88-mutant cells[4]

This data underscores the potential of scaffolds synthesized using this compound to achieve the high potency required for a successful therapeutic candidate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of arylboronic acids with heterocyclic chlorides, specifically tailored for the synthesis of IRAK4 inhibitor scaffolds.

Objective: To couple this compound with a heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) to form the desired biaryl product.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Heterocyclic Halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 equivalent)

  • Palladium Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct) (0.05 equivalents)

  • Base: Sodium Carbonate (Na₂CO₃) (3.0 equivalents)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas: Nitrogen or Argon

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and equipment for reaction work-up and purification (e.g., rotary evaporator, column chromatography system).

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), Na₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable heterocyclic halide. The palladium catalyst is the active species that drives the catalytic cycle, and Na₂CO₃ is the base required to activate the boronic acid for the transmetalation step.

  • Solvent Addition and Degassing:

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent system (1,4-dioxane and water) via cannula or syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

    • Causality Note: Oxygen can oxidize the Pd(0) active catalyst, leading to reaction failure. Degassing the solvents is a critical step to preserve the catalyst's activity throughout the reaction. The aqueous component is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 2-16 hours).

    • Causality Note: Elevated temperatures are generally required to drive the oxidative addition and reductive elimination steps of the catalytic cycle at a reasonable rate.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L2 Active Catalyst pd2_oxid Ar-Pd(II)-X L2 Oxidative Adduct pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)-Ar' L2 pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product reagents1 Ar-X (Heterocyclic Halide) reagents2 Ar'-B(OH)2 (Boronic Acid) + Base caption Suzuki-Miyaura Catalytic Cycle.

Caption: Suzuki-Miyaura Catalytic Cycle.

Conclusion and Future Outlook

This compound is a highly valuable and strategically designed building block for modern medicinal chemistry. Its pre-installed fluorine and piperidine-amide functionalities provide a direct route to incorporating desirable drug-like properties into complex molecules. The successful application of this reagent in the synthesis of potent IRAK4 inhibitors for inflammatory diseases showcases its immense potential. Researchers and drug development professionals can leverage this building block to accelerate the discovery and optimization of novel therapeutics, particularly in the competitive field of kinase inhibitor development. The detailed protocol provided herein serves as a robust starting point for its efficient and reliable implementation in Suzuki-Miyaura cross-coupling reactions.

References

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. (n.d.). Sophion. [Link]

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Inhibitors of IRAK4 activity. (2018).
  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal. [Link]

  • Irak inhibitors and uses thereof. (2017).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Journal of Fluorine Chemistry. [Link]

  • Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate. [Link]

  • Fluorine as a key element in modern drug discovery and development. (n.d.). Le Studium. [Link]

  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. [Link]

  • (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. (n.d.). Lead Sciences. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals. [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (2025). ResearchGate. [Link]

  • Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. (2019). Molecules. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. (2017). Journal of Materials Chemistry B. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. [Link]

Sources

Application Notes & Protocols: A Scientist's Guide to Palladium Catalyst Selection for Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the vast substrate scope, particularly when dealing with substituted phenylboronic acids, presents a significant challenge in catalyst selection. The electronic and steric nature of substituents can dramatically influence reaction outcomes, leading to issues such as low yield, slow reaction rates, and undesired side reactions like protodeboronation.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the rational selection of palladium catalysts. We will delve into the mechanistic underpinnings of the catalytic cycle, analyze the specific challenges posed by substituted phenylboronic acids, and present a systematic approach to choosing the optimal catalyst system, complete with detailed experimental protocols and troubleshooting advice.

Introduction: The Power and Challenge of the Suzuki-Miyaura Reaction

Developed in the late 1970s and recognized with the 2010 Nobel Prize in Chemistry, the Suzuki-Miyaura reaction has become one of the most widely used methods for constructing biaryl and substituted aromatic structures, which are core motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction's popularity stems from its mild conditions, the stability and low toxicity of organoboron reagents, and the ease of byproduct removal.[1][6]

The catalytic heart of the reaction is a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[4] A simplified, generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate.[7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1][4][7]

  • Reductive Elimination: The two organic partners couple and are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][7]

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OA_intermediate R¹-Pd(II)L₂-X Pd0->OA_intermediate TM_intermediate R¹-Pd(II)L₂-R² OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Product R¹-R² TM_intermediate->Product Reductive Elimination Catalyst_Regen Regenerated Pd(0)Ln center ArX_in R¹-X Boronic_in R²-B(OH)₂ + Base

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

The Influence of Phenylboronic Acid Substituents

The electronic and steric properties of substituents on the phenylboronic acid can profoundly impact the reaction's efficiency. Understanding these effects is the first step toward rational catalyst selection.

Key Challenges:
  • Protodeboronation: This is a major undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material.[3] Electron-deficient arylboronic acids and some electron-rich heteroarylboronic acids are particularly prone to this decomposition pathway, which is often accelerated by the basic conditions required for the coupling.[3][8]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially if the reaction mixture is not properly degassed or if a Pd(II) source is used without an efficient reduction to Pd(0).[4]

  • Steric Hindrance: Bulky ortho-substituents on the phenylboronic acid can slow down both the transmetalation and reductive elimination steps, leading to incomplete conversion or requiring more forcing conditions.[9][10]

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): While they can activate the boronic acid for transmetalation, they also significantly increase the risk of protodeboronation.[8][11]

    • Electron-Donating Groups (EDGs): These substituents can make the boronic acid less reactive towards transmetalation, potentially slowing the overall reaction rate.[12]

A Systematic Guide to Catalyst & Ligand Selection

The success of a challenging Suzuki-Miyaura coupling hinges on the synergy between the palladium source (precatalyst) and the ancillary ligand. Modern catalyst systems are designed to promote the key steps of the catalytic cycle while ensuring catalyst stability.

The Ligand: The Key to Success

The ligand stabilizes the palladium center and modulates its reactivity. The evolution from simple triarylphosphines to sophisticated dialkylbiarylphosphines and N-heterocyclic carbenes (NHCs) has revolutionized the field.[2][5][6]

  • Bulky, Electron-Rich Ligands: These are the cornerstone of modern Suzuki coupling.[5]

    • Function: The high electron density on the ligand's donor atom (e.g., phosphorus) increases the electron density on the Pd(0) center, which facilitates the oxidative addition of less reactive electrophiles like aryl chlorides.[13][14]

    • Benefit: The steric bulk of these ligands promotes the final reductive elimination step, which is often the rate-limiting step for hindered substrates, and helps to prevent catalyst decomposition.[5][6][13]

The Precatalyst: Ensuring Efficient Initiation

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require an in situ reduction to the active Pd(0) species, which can be inefficient and lead to side reactions. Modern palladacycle precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed for rapid and clean generation of the active LPd(0) catalyst under mild conditions.[15][16] This is particularly crucial for reactions involving unstable boronic acids, where slow catalyst activation would allow significant protodeboronation to occur before the coupling reaction can begin.[15][17]

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Analyze Phenylboronic Acid Substituent Decision_Sterics Is it sterically hindered? (ortho-substituted) Start->Decision_Sterics Decision_Electronics What are the electronics? Decision_Sterics->Decision_Electronics No Sterically_Hindered High Steric Demand: - Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) - Consider G3/G4 Precatalysts Decision_Sterics->Sterically_Hindered Yes Electron_Poor Electron-Poor (EWG): - Prone to protodeboronation - Use highly active catalyst for fast turnover (e.g., XPhos/SPhos with G3/G4 Precatalyst) - Milder base (K₃PO₄, CsF), lower temp. Decision_Electronics->Electron_Poor Poor Electron_Rich Electron-Rich (EDG): - Slower transmetalation - Use electron-rich, bulky ligand to accelerate reductive elimination (e.g., SPhos, RuPhos) Decision_Electronics->Electron_Rich Rich Unsubstituted Unsubstituted / Mildly Substituted: - Broader catalyst choice - Start with Pd(OAc)₂/SPhos or Pd(dppf)Cl₂ Decision_Electronics->Unsubstituted Neutral

Caption: Figure 2. Decision workflow for catalyst selection.

Catalyst Systems & Recommendations

Substrate Challenge Recommended Ligand(s) Recommended Precatalyst(s) Rationale & Key Considerations
Sterically Hindered (e.g., ortho-substituted) XPhos, SPhos, RuPhosXPhos-Pd-G3, XPhos-Pd-G4The ligand's bulk accelerates the crucial reductive elimination step, overcoming steric repulsion. G3/G4 precatalysts ensure rapid formation of the active catalyst.[6][9][15]
Electron-Deficient (e.g., -NO₂, -CF₃, -CN) SPhos, XPhosXPhos-Pd-G3, SPhos-Pd-G3These boronic acids are highly susceptible to protodeboronation. A highly active catalyst system that promotes rapid coupling is essential to outcompete the decomposition pathway.[16][17] Use of milder bases like K₃PO₄ or CsF is often beneficial.[18]
Electron-Rich (e.g., -OMe, -NMe₂) SPhos, RuPhos, cataCXium® APd(OAc)₂, Pd₂(dba)₃, SPhos-Pd-G3Transmetalation can be slow. Bulky, electron-rich phosphines are still preferred to ensure efficient reductive elimination. While standard Pd sources can work, precatalysts offer more reliability.
Unactivated / Simple Phenylboronic Acid SPhos, P(t-Bu)₃, Pd(dppf)Cl₂ (ligand included)Pd(OAc)₂, Pd₂(dba)₃These are generally the most straightforward couplings. A wide range of catalysts are effective. Pd(dppf)Cl₂ is a robust, all-in-one choice for initial screening.[19]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for Coupling of an Electron-Rich Aryl Chloride with a Sterically Hindered Phenylboronic Acid
  • Reaction: Coupling of 4-chloroanisole with 2,6-dimethylphenylboronic acid.

  • Catalyst System: XPhos Pd G3

Materials:

  • 4-chloroanisole (1.0 mmol, 1.0 equiv)

  • 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-chloroanisole, 2,6-dimethylphenylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction is free of oxygen.[2]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the tube via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl chloride is consumed (typically 4-12 hours).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Dilute the reaction with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Fast Coupling of an Aryl Bromide with an Electron-Deficient, Protodeboronation-Prone Phenylboronic Acid
  • Reaction: Coupling of 4-bromotoluene with 2-nitrophenylboronic acid.

  • Catalyst System: Pd(OAc)₂ / SPhos

Materials:

  • 4-bromotoluene (1.0 mmol, 1.0 equiv)

  • 2-nitrophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium fluoride (CsF, 3.0 mmol, 3.0 equiv)

  • Isopropanol (5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add Pd(OAc)₂, SPhos, 2-nitrophenylboronic acid, and CsF to an oven-dried vial with a stir bar.

  • Reagent Addition: Add the 4-bromotoluene and degassed isopropanol.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and place it in a preheated block at 80 °C. Stir vigorously.

  • Monitoring: The high activity of this system often leads to complete conversion in 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1. The use of a milder base like CsF and a protic solvent like isopropanol can help suppress protodeboronation of the sensitive boronic acid.[18]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (degraded by air/moisture).2. Impure reagents or solvents (peroxides, oxygen).3. Protodeboronation of boronic acid.1. Use a fresh catalyst or a robust precatalyst. Ensure handling under an inert atmosphere.[20]2. Use freshly distilled/degassed solvents.[20][21]3. Use a more active catalyst to accelerate coupling, consider a milder base (K₃PO₄, CsF), or use a boronic ester (pinacol, MIDA) for slow release.[3][20]
Formation of Homocoupled Product 1. Inefficient reduction of Pd(II) to Pd(0).2. Presence of oxygen in the reaction.1. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that generates Pd(0) cleanly.2. Ensure thorough degassing of solvents and maintenance of an inert atmosphere.[4]
Reaction Stalls 1. Catalyst deactivation (formation of Pd black).2. Steric hindrance is too great for the chosen ligand.1. Increase ligand-to-palladium ratio slightly. Switch to a more robust ligand system (e.g., a Buchwald biarylphosphine or NHC ligand).[13][20]2. Switch to a bulkier ligand (e.g., from SPhos to XPhos) and consider more forcing conditions (higher temperature).[9]

Conclusion

The rational selection of a palladium catalyst is paramount for achieving success in Suzuki-Miyaura cross-coupling reactions involving challenging substituted phenylboronic acids. By carefully considering the steric and electronic properties of the substrate, researchers can choose a catalyst system that maximizes the rate of the desired C-C bond formation while minimizing competing side reactions. The use of modern, bulky, electron-rich phosphine ligands in combination with highly active palladacycle precatalysts provides a powerful toolkit to overcome the hurdles of steric hindrance and protodeboronation, enabling the synthesis of complex molecular architectures with high efficiency and predictability.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. PMC - NIH.

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate.

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.

  • A Comparative Study of N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.

  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications.

  • Protodeboronation. Wikipedia.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.

  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.

  • Suzuki-Miyaura Coupling. Organic Synthesis.

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.

  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications.

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC - NIH.

  • Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. ResearchGate.

  • C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions. Scilit.

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

  • New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.

  • G3 and G4 Buchwald Precatalysts. Sigma-Aldrich.

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Publications.

  • How can I solve my problem with Suzuki coupling? ResearchGate.

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH.

  • Diagnosing issues with a failed Suzuki coupling? Reddit.

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.

  • Technical Support Center: Suzuki Coupling Reactions. Benchchem.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.

Sources

Application Notes and Protocols: 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic Acid as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS No. 874219-43-9) is a specialized boronic acid derivative that has emerged as a valuable tool in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and drug development.[1][2][3][4] Its unique trifunctional nature—a nucleophilic boronic acid, an electron-withdrawing fluoro group, and a sterically demanding piperidine-1-carbonyl moiety—offers medicinal chemists a powerful handle to modulate the physicochemical and pharmacological properties of target compounds.

The strategic placement of the fluorine atom can significantly enhance metabolic stability and binding affinity by altering the electronic properties of the phenyl ring and participating in favorable protein-ligand interactions.[5] The piperidine amide group provides a vector for exploring structure-activity relationships (SAR) and can improve pharmacokinetic profiles. This application note will provide an in-depth guide to the practical application of this building block, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions for the synthesis of bioactive molecules, including potent enzyme inhibitors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 874219-43-9[1][3][4]
Molecular Formula C12H15BFNO3[2][4]
Molecular Weight 251.06 g/mol [2][6]
Appearance Typically an off-white to white solidN/A
Melting Point 133-135 °C[6]
Storage Inert atmosphere, Room Temperature[4]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7] This palladium-catalyzed reaction is one of the most robust and versatile methods for the formation of C(sp2)-C(sp2) bonds, a cornerstone of modern organic synthesis.[8]

Mechanistic Rationale

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The key steps involve the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of the fluorine atom and the amide group on the phenylboronic acid can influence the electronic nature of the aryl group, potentially affecting the rate of transmetalation. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 Pd_complex Ar'-Pd(II)L2X Pd0->Pd_complex + Ar'-X ArX Ar'-X (Aryl Halide) OxAdd Oxidative Addition Pd_biaryl Ar'-Pd(II)L2Ar Pd_complex->Pd_biaryl + [Ar-B(OH)3]- Boronic_acid Ar-B(OH)2 (this compound) Boronic_acid->Pd_biaryl + Base Base Base (e.g., K3PO4) Transmetalation Transmetalation Pd_biaryl->Pd0 - Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' (Coupled Product)

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K3PO4, Cs2CO3, K2CO3)[9]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application in the Synthesis of ATAD2 Bromodomain Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[10] ATAD2 is a transcriptional coactivator that is overexpressed in numerous cancers, making it an attractive therapeutic target.[11] Several potent and selective ATAD2 inhibitors have been developed, and this building block is a key component in constructing the core scaffolds of these molecules.[12]

Synthetic Workflow: A Hypothetical Route to an ATAD2 Inhibitor Core

The following workflow illustrates how this compound can be employed to synthesize a key biaryl intermediate, a common structural motif in ATAD2 inhibitors.

ATAD2_Synthesis_Workflow start Starting Materials: - this compound - Heteroaryl Halide (e.g., bromopyridine derivative) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki intermediate Biaryl Intermediate suzuki->intermediate modification Further Functionalization (e.g., deprotection, amidation, etc.) intermediate->modification final_product ATAD2 Inhibitor Analog modification->final_product

Figure 2. Synthetic workflow for an ATAD2 inhibitor core.

Exemplary Protocol: Synthesis of a Biaryl Intermediate

This protocol details the synthesis of a biaryl compound, a key precursor for a class of ATAD2 inhibitors, via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

(Image of a chemical reaction showing this compound reacting with a generic brominated heterocyclic compound in a Suzuki-Miyaura coupling to form a biaryl product)

Materials:

  • This compound (251 mg, 1.0 mmol)

  • 2-Bromo-5-methoxypyridine (207 mg, 1.1 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (37 mg, 0.05 mmol)

  • Potassium Carbonate (K2CO3) (414 mg, 3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound, 2-bromo-5-methoxypyridine, and potassium carbonate.

  • Seal the flask with a rubber septum and purge with argon for 15 minutes.

  • Add the 1,4-dioxane and water via syringe.

  • Add the PdCl2(dppf) catalyst.

  • Place the flask in a preheated oil bath at 90 °C and stir for 12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to afford the desired biaryl product.

Conclusion: An Enabling Synthetic Tool

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of key biaryl linkages found in numerous drug candidates, most notably in the development of potent and selective ATAD2 bromodomain inhibitors. The protocols and guidelines presented in this application note are intended to empower researchers and scientists in drug development to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery of novel therapeutics.

References

  • (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid - Lead Sciences. (n.d.). Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). Autech Scientific. Retrieved January 19, 2026, from [Link]

  • Chaikuad, A., et al. (2018). Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach. RSC Medicinal Chemistry, 9(5), 573-578. [Link]

  • (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid - Lead Sciences. (n.d.). Retrieved January 19, 2026, from [Link]

  • (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid CAS NO.874219-43-9 - LookChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • US Patent 9,499,545 B2. (2016). Piperidinone carboxamide azaindane CGRP receptor antagonists.
  • Zhao, Y., et al. (2023). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. Bioorganic & Medicinal Chemistry, 92, 117424. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • US Patent 5,043,345 A. (1991). Piperidine compounds and their preparation and use.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14027-14030. [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

  • European Patent Application EP 4559915 A1. (2025). PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. European Patent Office. [Link]

  • Table from: Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • El-Fakharany, E. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(25), 17896-17937. [Link]

  • Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415. [Link]

  • European Patent 2231678. (2010). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. European Patent Office. [Link]

  • (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid - Doron Scientific. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Coupling with Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Base in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad substrate scope.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] At the heart of this transformation lies a catalytic cycle driven by a palladium complex, but the success and efficiency of the reaction are critically dependent on the choice of a suitable base.[1][5] The base plays a multifaceted role, primarily in the activation of the boronic acid for the crucial transmetalation step.[1][2][6] For simple arylboronic acids, base selection can be straightforward; however, the presence of functional groups on the boronic acid introduces a layer of complexity that necessitates a more nuanced approach.

This guide provides an in-depth analysis of base selection for Suzuki-Miyaura reactions involving functionalized boronic acids. We will explore the mechanistic rationale behind base choice, discuss the challenges posed by various functional groups, and provide detailed protocols for overcoming these synthetic hurdles.

Mechanistic Insights: Why the Base is More Than Just a Proton Scavenger

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base is intimately involved in the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[6][7] It is now widely accepted that the base activates the boronic acid by forming a more nucleophilic boronate species.[2][8][9] This activation enhances the polarization of the organic ligand, facilitating its transfer to the palladium complex.[6]

The choice of base can significantly influence the rate of transmetalation and, consequently, the overall reaction efficiency.[1] Furthermore, the base can impact the stability of the catalyst and the substrates, making its selection a critical parameter for optimization, especially when dealing with sensitive functional groups.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps of the Suzuki-Miyaura reaction and highlights the critical intervention of the base.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Base-Mediated Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)-X (L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)-R² (L_n) Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² (Product) RedElim->Product BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Boronate Species) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻, CO₃²⁻) Boronate->Transmetalation Enters Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the base's role in activating the boronic acid to form a nucleophilic boronate species, which then participates in the transmetalation step.

Navigating the Landscape of Functionalized Boronic Acids: A Strategic Approach to Base Selection

The presence of functional groups on the boronic acid can introduce several challenges, including:

  • Acidic Protons: Functional groups such as phenols, carboxylic acids, and certain nitrogen-containing heterocycles can be deprotonated by strong bases, leading to undesired side reactions or catalyst inhibition.[10]

  • Base-Sensitive Groups: Esters, amides, and other functionalities can be susceptible to hydrolysis or other base-mediated degradation under harsh conditions.[6]

  • Steric Hindrance: Bulky ortho-substituents on the boronic acid can impede the approach to the palladium center, slowing down the transmetalation step.[11][12][13]

  • Coordinating Groups: Heteroatoms in the functional group can coordinate to the palladium catalyst, potentially inhibiting its activity.[11]

A judicious choice of base is paramount to overcoming these challenges and achieving a successful coupling.

A Comparative Overview of Common Bases

The selection of a base is often a balance between its strength, solubility, and compatibility with the substrates and catalyst system.[14][15] Inorganic bases are generally preferred over organic amines for their robustness and ease of removal.[16][17]

BasepKa of Conjugate AcidTypical Solvent(s)Key Characteristics and Applications
Carbonates
Sodium Carbonate (Na₂CO₃)10.3Toluene/Water, Dioxane/WaterA widely used, cost-effective, and efficient base for a broad range of substrates. Often a good starting point for reaction optimization.[15][18]
Potassium Carbonate (K₂CO₃)10.3Toluene/Water, DMFSimilar to Na₂CO₃, its solubility can differ, potentially influencing reaction kinetics.[1]
Cesium Carbonate (Cs₂CO₃)10.3Dioxane, Toluene, THFOften provides excellent yields, particularly with challenging substrates, due to its higher solubility in organic solvents.[1][15][19]
Phosphates
Potassium Phosphate (K₃PO₄)12.3Dioxane, TolueneA strong, non-nucleophilic base that is particularly effective for sterically hindered boronic acids and heteroaryl substrates.[1][10][15] Can sometimes prevent side reactions seen with other bases.
Hydroxides
Sodium Hydroxide (NaOH)15.7Toluene/Water, Ethanol/WaterA very strong base, but its high nucleophilicity can lead to side reactions like ester hydrolysis.[1] Use with caution for base-sensitive substrates.
Fluorides
Potassium Fluoride (KF)3.2THF, Dioxane (anhydrous)A mild base that is effective for substrates with base-labile groups like esters.[6][15] Its performance is highly dependent on its anhydrous state.

Note: The pKa values are approximate and can vary with the solvent system.

Decision-Making Workflow for Base Selection

The following workflow provides a systematic approach to selecting an appropriate base based on the functional groups present in the boronic acid.

Base_Selection_Workflow Start Start: Analyze Functionalized Boronic Acid CheckAcidic Does the boronic acid have acidic protons (e.g., -OH, -COOH)? Start->CheckAcidic CheckBaseSensitive Does the boronic acid have base-sensitive groups (e.g., esters)? CheckAcidic->CheckBaseSensitive No MildBase Use a mild base: K₂CO₃, Cs₂CO₃ CheckAcidic->MildBase Yes CheckSteric Is the boronic acid sterically hindered? CheckBaseSensitive->CheckSteric No VeryMildBase Use a very mild base: KF CheckBaseSensitive->VeryMildBase Yes StrongNonNuBase Use a strong, non-nucleophilic base: K₃PO₄ CheckSteric->StrongNonNuBase Yes StandardBase Start with a standard base: Na₂CO₃ or K₂CO₃ CheckSteric->StandardBase No

Sources

Topic: Solvent Effects in the Suzuki-Miyaura Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While the roles of the palladium catalyst, ligand, and base are well-documented, the solvent is often treated as a passive medium. This is a critical oversight. The solvent is, in fact, an active and influential component that dictates reaction kinetics, catalyst stability, product yield, and even chemoselectivity. This guide provides an in-depth analysis of the multifaceted role of solvents in the Suzuki-Miyaura coupling of aryl halides. We will dissect the influence of the solvent on each step of the catalytic cycle, offer a data-driven guide for solvent selection, and provide detailed, validated protocols for representative solvent systems.

The Central Role of the Solvent in the Catalytic Cycle

The efficacy of a Suzuki-Miyaura coupling is inextricably linked to the performance of its catalytic cycle. The solvent influences every stage of this process: oxidative addition, transmetalation, and reductive elimination.[1] A misunderstanding of these solvent-catalyst interactions is a common source of poor yields and reaction failure.

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2]

Suzuki_Cycle cluster_solvent Solvent Influences All Steps pd0 Pd(0)L₂ (Active Catalyst) pdiia cis-[ArPd(II)(X)L₂] (Oxidative Addition Complex) pd0->pdiia Ar-X (Oxidative Addition) pdiib [ArPd(II)(OR)L₂] (After Base Exchange) pdiia->pdiib Base (e.g., OH⁻) -X⁻ pdiic [ArPd(II)(R')L₂] (After Transmetalation) pdiib->pdiic R'-B(OH)₂ (Transmetalation) pdiic->pd0 Ar-R' (Reductive Elimination) reagents products Solvent_Screening_Workflow start_node Define Model Reaction (Substrates, Catalyst, Base) process_node process_node decision_node decision_node end_node Optimized Solvent System start Define Model Reaction (Substrates, Catalyst, Base) screen1 Initial Screen: 1. Toluene/H₂O 2. Dioxane/H₂O 3. DMF start->screen1 check1 >50% Conversion? screen1->check1 screen2 Secondary Screen: - Vary H₂O ratio - Try 2-MeTHF - Try n-BuOH check1->screen2 Yes fail Re-evaluate: - Catalyst/Ligand - Base check1->fail No check2 Improved Yield? screen2->check2 optimize Optimize Best System: - Temperature - Concentration check2->optimize Yes check2->optimize No (Proceed with best from Screen 1) end Optimized Solvent System optimize->end fail->start Iterate

Sources

Application Notes and Protocols for 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic Acid in the Synthesis of Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeted Therapeutics

Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering a distinct advantage over traditional occupancy-driven inhibitors.[1][2] Instead of merely blocking a protein's function, TPD harnesses the cell's own machinery to eliminate disease-causing proteins entirely.[1][3][4] At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5][6] This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.[7][8][9] The catalytic nature of this process allows for substoichiometric drug concentrations to achieve profound and sustained pharmacological effects.[1][3]

The modular nature of PROTACs, consisting of a POI binder, an E3 ligase ligand, and a connecting linker, allows for extensive chemical optimization.[10][11] The careful selection of each component is critical for achieving desired potency, selectivity, and drug-like properties. This guide focuses on the application of a versatile building block, 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid , in the streamlined synthesis of novel PROTACs. The strategic incorporation of fluorine can modulate lipophilicity and membrane permeability, while the piperidine-1-carbonyl moiety can influence solubility and molecular conformation.[12][13][14] The boronic acid functional group serves as a convenient handle for robust and efficient chemical coupling, making this building block an attractive starting point for PROTAC discovery campaigns.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for maintaining protein homeostasis by degrading misfolded or no-longer-needed proteins.[7][8][9][15] This intricate pathway involves a three-enzyme cascade:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[16][]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[16][]

  • E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to the target protein.[16][]

The attachment of a polyubiquitin chain to the target protein serves as a degradation signal, leading to its recognition and destruction by the 26S proteasome.[7][8][9] PROTAC technology effectively hijacks this natural system to selectively eliminate proteins of interest.[1][4]

Mechanism of Action: A PROTAC-Induced Ternary Complex

The efficacy of a PROTAC hinges on its ability to form a stable ternary complex with the POI and an E3 ligase.[6][18] This process can be broken down into several key steps:

  • Binding Events: The PROTAC independently binds to both the POI and an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][19]

  • Ternary Complex Formation: The PROTAC facilitates the formation of a transient POI-PROTAC-E3 ligase complex.[1][18]

  • Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the POI.[1][6]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1]

  • Catalytic Cycle: The PROTAC is then released and can engage another POI and E3 ligase, initiating a new degradation cycle.[1][3][4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase (e.g., VHL, CRBN) E3->Ternary Binds Ternary->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

PROTAC Synthesis Workflow using this compound

The following protocol outlines a general workflow for the synthesis of a PROTAC library utilizing this compound as a key building block for the POI binder. This example assumes a Suzuki coupling reaction, a versatile and widely used method in medicinal chemistry.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start This compound Suzuki Suzuki Coupling Start->Suzuki Warhead_Core Halogenated Warhead Core (for POI) Warhead_Core->Suzuki POI_Binder Complete POI Binder (Warhead) Suzuki->POI_Binder Peptide_Coupling Peptide Coupling POI_Binder->Peptide_Coupling E3_Linker E3 Ligase Ligand-Linker (Amine or Acid Terminus) E3_Linker->Peptide_Coupling PROTAC_Final Final PROTAC Molecule Peptide_Coupling->PROTAC_Final Purification Purification & Characterization (HPLC, LC-MS, NMR) PROTAC_Final->Purification

Caption: PROTAC Synthesis Workflow.

Protocol 1: Synthesis of the POI Binder via Suzuki Coupling

Objective: To couple this compound with a halogenated core structure of a known POI binder.

Materials:

  • This compound

  • Halogenated warhead core (e.g., bromo- or iodo-functionalized)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the halogenated warhead core (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture.

  • Add the palladium catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the complete POI binder.

  • Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity.

Protocol 2: Final PROTAC Assembly via Peptide Coupling

Objective: To conjugate the synthesized POI binder with a pre-functionalized E3 ligase ligand-linker moiety.

Materials:

  • Synthesized POI binder (with a carboxylic acid or amine handle)

  • E3 ligase ligand-linker (e.g., Pomalidomide-linker-NH₂ or VH032-linker-COOH)[20][21][22]

  • Coupling agents (e.g., HATU or HBTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the POI binder with a carboxylic acid (1.0 eq) in the chosen solvent.

  • Add the coupling agent (1.1 eq) and the base (2.0-3.0 eq) and stir for 15 minutes at room temperature to activate the acid.

  • Add the E3 ligase ligand-linker with a terminal amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with an appropriate organic solvent and wash with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and ¹H NMR and determine its purity by analytical HPLC.

Validation of PROTAC Efficacy: A Multi-Step Approach

Once synthesized, a novel PROTAC must undergo rigorous biological evaluation to confirm its intended mechanism of action and efficacy.[23]

Validation_Workflow cluster_validation PROTAC Validation cluster_biochem In Vitro Characterization cluster_cellular Cellular Activity Biochem Biochemical & Biophysical Assays Cellular Cell-Based Assays Binding Binary Binding Assays (SPR, ITC, FP) Ternary Ternary Complex Formation (TR-FRET, AlphaLISA) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Target Protein Degradation (Western Blot, In-Cell Western, HiBiT) Dose Dose-Response & Time-Course (DC50 & Dmax) Degradation->Dose Selectivity Proteomic Profiling (Mass Spectrometry) Dose->Selectivity Phenotype Phenotypic Assays (Cell Viability, Apoptosis) Selectivity->Phenotype

Caption: PROTAC Validation Workflow.

Biochemical and Biophysical Characterization

These assays are crucial for understanding the molecular interactions that underpin PROTAC function.[24][25]

Assay TypeTechnique(s)PurposeRepresentative Data
Binary Binding Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)To confirm the PROTAC binds independently to the POI and the E3 ligase and to determine binding affinities (Kd).[24][25]PROTAC-A to POI: Kd = 50 nMPROTAC-A to VHL: Kd = 150 nM[26][27]
Ternary Complex Formation Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISATo demonstrate that the PROTAC induces the formation of the POI-PROTAC-E3 ligase ternary complex.[28][]PROTAC-A induces a significant TR-FRET signal in the presence of both POI and E3 ligase.
In Vitro Ubiquitination Western Blot with anti-ubiquitin antibodies, ELISA-based assaysTo confirm that the PROTAC leads to the ubiquitination of the POI in a cell-free system containing E1, E2, E3, and ubiquitin.[]Increased polyubiquitin laddering on the POI in the presence of PROTAC-A.
Cell-Based Assays

These experiments evaluate the PROTAC's activity in a relevant biological context.[30][31]

Assay TypeTechnique(s)PurposeRepresentative Data
Target Protein Degradation Western Blot, In-Cell Western, HiBiT Luminescence AssayTo quantify the reduction in the levels of the target protein in cells treated with the PROTAC.[30][32][33]90% reduction of POI levels after 24h treatment with 100 nM PROTAC-A.
Dose-Response & Kinetics Western Blot, Quantitative Mass SpectrometryTo determine the potency (DC₅₀: concentration for 50% degradation) and maximal degradation (Dₘₐₓ) of the PROTAC, and the time required to achieve degradation.[30]PROTAC-A: DC₅₀ = 25 nM; Dₘₐₓ = 95%
Selectivity Profiling Global Proteomics (e.g., TMT-MS)To assess the selectivity of the PROTAC by measuring its effect on the entire cellular proteome.No significant off-target degradation observed at concentrations up to 1 µM.
Phenotypic Assays Cell Viability (e.g., MTT, CellTiter-Glo), Apoptosis Assays (e.g., Caspase-Glo)To link target protein degradation to a functional cellular outcome (e.g., inhibition of cancer cell proliferation).[30]PROTAC-A inhibits cancer cell line growth with an IC₅₀ of 40 nM.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel PROTACs. Its strategic design allows for the modulation of key physicochemical properties, while the boronic acid functionality facilitates efficient and modular synthesis. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and validate new protein degraders. As the field of targeted protein degradation continues to evolve, the development of innovative chemical tools and building blocks will be paramount in unlocking the full therapeutic potential of this exciting technology and addressing the challenge of "undruggable" targets.[1][3]

References

  • The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death. 7

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. 3

  • Proteolysis targeting chimera - Wikipedia. 4

  • Pomalidomide | Ubiquitin E3 Ligases - Tocris Bioscience.

  • E3 Ligase Ligands in PROTAC - Precise PEG. 5

  • Ubiquitin-Proteasome Pathway - Creative Diagnostics.

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. 34

  • Review of Targeted Protein Degradation: Molecular Structures and Mechanisms.

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate.

  • A critical evaluation of the approaches to targeted protein degradation for drug discovery.

  • Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific.

  • Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PubMed Central.

  • A Review on Targeted Protein Degradation and Its Novel Therapeutic Approaches | Pendbhaje | Research & Reviews: A Journal of Drug Design & Discovery. 36

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.

  • Ubiquitin Proteasome Pathway | .

  • Ubiquitin-Proteasome System - LifeSensors.

  • PROTAC Structure & Mechanism Analysis - BOC Sciences.

  • VH032, 1448188-62-2 - BroadPharm.

  • Targeted Protein Degradation: A Paradigm Shift in Therapeutics - Creative Biolabs.

  • A Head-to-Head Comparison of VHL Binders: VL285, VH032, and VH298 - Benchchem.

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC.

  • Assays for Targeted Protein Degradation - Bio-Techne.

  • VH032 | VHL Ligand - MedchemExpress.com.

  • Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC - NIH.

  • PROTAC® Degradation Assays - LifeSensors.

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI.

  • Cell-based protein degrader assays for microplates - BMG Labtech.

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.

  • VH032 | E3 Ligase inhibitor | CAS 1448188-62-2 - Selleck Chemicals.

  • Protein Degradation and PROTACs - Promega Corporation.

  • E3 Ligase Ligands for PROTAC - BOC Sciences.

  • Application Notes & Protocols: A Step-by-Step Guide to Novel PROTAC Development - Benchchem.

  • Protein Degradation Assays - PROTAC Screening - Reaction Biology.

  • Cereblon binding molecules in multiple myeloma - PubMed.

  • Pomalidomide-5-O-CH3 | Ligand for E3 Ligase | MedChemExpress.

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K.

  • E3 ligase ligand chemistries: from building blocks to protein degraders - RSC Publishing.

  • Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton - University of Southampton.

  • 8D81: Cereblon~DDB1 bound to Pomalidomide - RCSB PDB.

  • PROTAC Synthesis Kits for Targeted Protein Degradation - Sigma-Aldrich.

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central.

  • Application of PROTACs in target identification and validation - ScienceOpen.

  • PROTAC Degradation Ability Assay - BOC Sciences.

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe - ChemRxiv.

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH.

  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science.

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PubMed Central.

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central.

  • Fluorine: A new element in protein design - PMC - PubMed Central.

Sources

Application Notes & Protocols: A Researcher's Guide to Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of carbon-carbon (C-C) bonds is a fundamental operation in organic synthesis, crucial for the construction of complex molecules that form the basis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry.[1][3] This Nobel Prize-winning reaction is celebrated for its operational simplicity, mild reaction conditions, exceptional tolerance for a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[2][4]

This guide provides an in-depth exploration of the Suzuki-Miyaura reaction, moving from its core mechanism to detailed, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation with precision and confidence.

The Catalytic Cycle: Understanding the "Why"

The efficacy of the Suzuki-Miyaura coupling stems from a well-orchestrated catalytic cycle centered around a palladium catalyst.[3][5] The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.[4] The cycle proceeds through three primary, interconnected steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

Oxidative Addition

This is typically the rate-determining step of the cycle.[5] The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the organohalide (R¹-X), forming a new Pd(II) intermediate. The reactivity of the organohalide is critical and generally follows the trend of bond dissociation energy: I > OTf > Br >> Cl.[5][7] Aryl chlorides, being less reactive, often require more active catalyst systems with specialized ligands to facilitate this step.[3][8]

Transmetalation

This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. The process is critically mediated by a base. The base activates the boronic acid (R²-B(OH)₂) by forming a more nucleophilic borate species [R²-B(OH)₃]⁻.[9] This "ate" complex then reacts with the Pd(II) intermediate from the previous step, displacing the halide and forming a new diorganopalladium(II) complex.[1]

Reductive Elimination

In the final step, the two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond (R¹-R²). This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3][5] Bulky, electron-rich ligands on the palladium center often accelerate this step.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Coupled Product (R¹-R²) pdiib->product r1x Organohalide (R¹-X) r1x->pdiia boronic Boronic Acid/Ester (R²B(OR)₂) boronic->pdiib base Base (e.g., K₂CO₃, OH⁻) base->pdiib Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components: A Guide to Rational Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. Each element plays a distinct and crucial role in the reaction's outcome.

ComponentRole & Key ConsiderationsCommon Examples
Organohalide (Electrophile) The carbon framework to which the boronic acid partner will couple. Reactivity order: I > Br > OTf >> Cl.[7] Electron-withdrawing groups on the aryl ring generally increase reactivity.[3]Aryl/vinyl bromides, iodides, triflates, and chlorides.
Organoboron Reagent (Nucleophile) The source of the second carbon fragment. Boronic acids are common but can be unstable.[3] Boronate esters (e.g., pinacol esters) and trifluoroborate salts offer enhanced stability.Arylboronic acids, vinylboronic acids, MIDA boronates, potassium trifluoroborates.
Palladium Catalyst The heart of the reaction. Often used as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4] Catalyst loading is typically low (0.5–5 mol%).Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf).[7]
Ligand Stabilizes the Pd(0) catalyst, prevents formation of inactive palladium black, and modulates reactivity.[3] Bulky, electron-rich phosphine ligands are highly effective for challenging substrates.[4][10]Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs).[4]
Base Essential for activating the boronic acid for transmetalation.[1][11] The choice of base can significantly impact yield and must be compatible with the substrates' functional groups.Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH), Fluorides (KF).[3]
Solvent Solubilizes reactants and facilitates the reaction. Often a mixture of an organic solvent and water is used to dissolve the inorganic base and activate the boronic acid.[3] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water.[3]

Detailed Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with an arylboronic acid. It should be optimized for specific substrates.

Materials:
  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2–1.5 mmol, 1.2–1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried) and magnetic stirrer

Workflow Diagram:

Suzuki_Workflow start Start setup 1. Reaction Setup (Add solids to oven-dried flask) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) setup->inert solvent 3. Add Degassed Solvents (via syringe) inert->solvent reaction 4. Reaction Execution (Heat to 80-100 °C with stirring) solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS, or GC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Cool, dilute, extract) monitor->workup Reaction Complete purify 7. Purification (Flash Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:
  • Vessel Preparation & Reagent Addition: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-catalyst like PdCl₂(dppf)), and the base (e.g., K₃PO₄, 2.0 equiv).[4]

    • Expertise Note: Using a slight excess of the boronic acid (1.2-1.5 equiv) can help drive the reaction to completion, compensating for potential side reactions like protodeboronation.[10]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or a balloon filled with an inert gas (argon or nitrogen). Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle at least three times to thoroughly remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4][8]

  • Solvent Addition: Degas the chosen solvent system (e.g., 1,4-dioxane and water) by bubbling the inert gas through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask containing the solids.[12]

  • Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (typically 80–110 °C).[10] Stir the mixture vigorously to ensure proper mixing, especially if the base is not fully dissolved.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] This allows for the determination of when the starting material has been fully consumed.

  • Workup Procedure: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[4] a. Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) and water.[4][13] b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer two more times with the organic solvent.[13] d. Combine all organic layers and wash with brine (a saturated aqueous solution of NaCl) to remove residual water. e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][13]

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to isolate the desired C-C coupled product from any remaining reagents, catalyst residues, or byproducts.[4]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Understanding potential failure points is key to successful troubleshooting.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: Oxygen contamination; poor quality precatalyst.Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[8] Use a fresh, high-purity catalyst.
Poor Substrate Reactivity: Use of an aryl chloride; sterically hindered substrates.Switch to a more active ligand system (e.g., Buchwald biarylphosphine ligands like XPhos or SPhos).[10] Increase reaction temperature.
Ineffective Base/Solvent: Poor solubility of the base; insufficient activation of boronic acid.Grind the base (e.g., K₃PO₄) to a fine powder.[14] Screen different bases or solvent systems (e.g., Toluene/H₂O, THF).
Protodeboronation The boronic acid is replaced by a proton, forming an arene byproduct.[8]Use a slight excess of the boronic acid. Minimize water content if possible or switch to a non-protic solvent system. Use MIDA boronates for slow release.
Homocoupling Boronic acid couples with itself to form a biaryl byproduct (R²-R²).[8]This is often caused by oxygen.[8] Ensure the reaction is strictly anaerobic.
Dehalogenation The organohalide (R¹-X) is reduced to R¹-H.Ensure the reaction is performed under an inert atmosphere. Choose a solvent less prone to acting as a hydride source.[8]

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Worldwide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. ResearchGate. Available at: [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. American Chemical Society. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. American Chemical Society. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. University of San Diego. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. MDPI. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. NROChemistry. Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Role of Fluorine Substitution in Modulating Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Influence of Fluorine in Organoboron Chemistry

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to fine-tune physicochemical and biological properties.[1][2][3] When applied to boronic acids, this approach unlocks a new dimension of reactivity and utility. The introduction of fluorine substituents onto the aryl backbone of a boronic acid profoundly alters its electronic and steric character, thereby modulating its reactivity in pivotal reactions such as the Suzuki-Miyaura cross-coupling.[4][5] These modifications have far-reaching implications, enhancing the performance of these reagents in catalysis and expanding their application in medicinal chemistry and materials science.[1][6][7][8][9]

This guide provides an in-depth exploration of the multifaceted role of fluorine substituents in boronic acid chemistry. We will delve into the fundamental principles governing their reactivity, offer detailed protocols for their application, and present troubleshooting strategies to empower researchers, scientists, and drug development professionals to harness the full potential of these versatile building blocks.

Mechanistic Insights: How Fluorine Governs Boronic Acid Reactivity

The influence of fluorine on the reactivity of boronic acids is primarily attributed to its strong electron-withdrawing inductive effect, which has a cascading impact on the key properties of the molecule.

Enhanced Lewis Acidity and its Implications

A cornerstone of the fluorine effect is the significant increase in the Lewis acidity of the boron center.[6] Unsubstituted phenylboronic acid has a pKa of approximately 8.86.[6] The introduction of fluorine atoms, either directly on the aromatic ring or as part of trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups, can substantially lower the pKa, with values for fluorinated phenylboronic acids ranging from 6.17 to 8.77.[6] This enhanced acidity is crucial for several reasons:

  • Facilitated Boronate Formation: The increased electrophilicity of the boron atom facilitates the formation of the tetracoordinate boronate species upon reaction with a base. This is a critical activation step in the catalytic cycle of the Suzuki-Miyaura reaction.

  • Modulated Transmetalation: The electronic nature of the aryl group attached to the boron influences the rate of transmetalation to the palladium center. The electron-withdrawing fluorine substituents can impact the nucleophilicity of the organic group being transferred.

The position of the fluorine substituent plays a critical role in determining the extent of this acidifying effect. While ortho, meta, and para fluorine atoms all exert an inductive electron-withdrawing effect, the para-substituent's influence is partially offset by its electron-donating resonance effect.[6] In contrast, an ortho-fluoro group can participate in intramolecular hydrogen bonding with the boronic acid hydroxyl groups, further influencing the molecule's conformation and acidity.[6]

Steric Considerations

While electronic effects are often dominant, steric factors also come into play, particularly with bulky fluorine-containing groups like CF₃ and OCF₃. When positioned ortho to the boronic acid, these groups can sterically hinder the approach of the base and the subsequent formation of the tetrahedral boronate intermediate, which can, in some cases, lead to a decrease in acidity and reactivity.[6]

The "2-Pyridyl Problem" Mitigation

In the case of pyridylboronic acids, the Lewis basicity of the pyridine nitrogen can lead to coordination with the palladium catalyst, resulting in catalyst inhibition. This is a well-documented challenge known as the "2-pyridyl problem".[4] The introduction of an electron-withdrawing fluorine atom at the 2-position of the pyridine ring, as seen in 2-fluoropyridine-3-boronic acid, effectively reduces the basicity of the nitrogen atom, thereby mitigating catalyst inhibition and often leading to improved reaction yields.[4]

Data Summary: Physicochemical Properties of Fluorinated Boronic Acids

The following table summarizes the impact of fluorine substitution on the pKa of phenylboronic acid, a key indicator of its Lewis acidity and reactivity.

CompoundSubstituent(s)pKaReference
Phenylboronic AcidH8.86[6]
4-Fluorophenylboronic Acid4-F8.77[6]
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-tetra-F6.17[6]

Visualizing the Impact: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps influenced by the properties of the boronic acid.

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd(0)Ln Pd(0)Ln (Active Catalyst) Ar-Pd(II)-X-Ln Ar-Pd(II)-X-Ln (Oxidative Addition Adduct) Pd(0)Ln->Ar-Pd(II)-X-Ln Oxidative Addition (Ar-X) Ar-Pd(II)-OR'-Ln Ar-Pd(II)-OR'-Ln Ar-Pd(II)-X-Ln->Ar-Pd(II)-OR'-Ln Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-OR'-Ln->Pd(0)Ln Transmetalation & Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-OR'-Ln->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 (Fluorinated Boronic Acid) Ar'-B(OR')3- [Ar'-B(OR')3]- (Activated Boronate) Ar'-B(OH)2->Ar'-B(OR')3- Base (e.g., OH-) Fluorine enhances this step Ar'-B(OR')3-->Ar-Pd(II)-OR'-Ln Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction. Fluorine substituents on the boronic acid enhance the initial activation step.

Experimental Protocols: A Guide to Application

The following protocols provide a starting point for utilizing fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with a Fluorinated Arylboronic Acid

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[4]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or KF, 2.0-3.0 equiv)[10]

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)[10]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube), add the aryl halide, the fluorinated arylboronic acid, and the base.[10]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.[4]

  • Solvent Addition: Add the degassed solvent via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[10]

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Addition (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere Purge A->B C 3. Catalyst & Solvent Addition B->C D 4. Reaction Heating & Monitoring C->D E 5. Work-up (Extraction & Washing) D->E F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Suzuki Coupling with 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, such as low yields, when using complex substrates like 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid. Here, we will delve into common issues and provide detailed, evidence-based troubleshooting strategies to enhance the success of your coupling reactions.

Understanding the Challenges

The structure of this compound presents a unique set of challenges in Suzuki-Miyaura couplings. The presence of a fluorine atom and an amide group makes the phenyl ring electron-deficient. This electronic property can significantly impact the efficiency of the catalytic cycle.

The electron-withdrawing nature of the substituents decreases the electron density of the phenyl ring, which in turn increases the Lewis acidity of the boronic acid.[1] While this might seem beneficial, an overly electron-deficient ring can hinder the crucial transmetalation step, which is often the rate-limiting step in the catalytic cycle.[1] Furthermore, electron-withdrawing groups on arylboronic acids can retard the rate of solvolysis, a process that may be important for efficient transmetalation.[2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

FAQ 1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the primary factors I should investigate?

Low to no yield is a common frustration, but a systematic approach can often identify the root cause. Here are the most critical parameters to re-evaluate:

Answer:

When a Suzuki coupling fails, it's essential to first check the fundamentals of your reaction setup and the inherent reactivity of your substrates.

Initial Checks:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Palladium(0) sources can degrade with improper storage. If you are using a Palladium(II) precatalyst, it requires in situ reduction, which can sometimes be inefficient.[3]

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of your boronic acid and can deactivate your catalyst.[4] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3][5]

  • Reagent Purity: Verify the purity of your this compound and your coupling partner. Impurities can interfere with the catalytic cycle.

  • Base Activation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6] Ensure your base is of high purity and has been stored correctly to prevent hydration if it is hygroscopic.

Troubleshooting Workflow for Low Yield

If the initial checks do not resolve the issue, a more in-depth optimization of the reaction conditions is necessary. The following workflow provides a structured approach to troubleshooting.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield with This compound cause1 Slow Transmetalation due to Electron-Deficient Boronic Acid start->cause1 cause2 Protodeboronation (Boronic Acid Decomposition) start->cause2 cause3 Catalyst Inactivity or Decomposition start->cause3 solution1 Optimize Base and Solvent cause1->solution1 solution2 Select Appropriate Ligand cause1->solution2 cause2->solution1 solution5 Use a Boronic Ester Derivative cause2->solution5 cause3->solution2 solution3 Consider Catalyst Precatalyst and Loading cause3->solution3 solution4 Modify Reaction Temperature and Time solution1->solution4

Caption: Troubleshooting workflow for low yield Suzuki coupling.

FAQ 2: Given the electron-deficient nature of my boronic acid, which base and solvent system should I choose?

Answer:

The choice of base and solvent is critical for challenging Suzuki couplings. For electron-deficient boronic acids, a stronger base is often required to facilitate the transmetalation step.

BaseSolvent System (v/v)Rationale
K₃PO₄ Dioxane/H₂O (4:1)A strong base that is effective for many challenging couplings.[6] The aqueous mixture aids in dissolving the base and boronic acid.
Cs₂CO₃ Dioxane/H₂O (4:1)Often provides higher yields in difficult reactions due to its greater solubility in organic solvents.[6]
K₂CO₃ Toluene/H₂O (4:1)A standard and often effective choice.[7]
Anhydrous K₃PO₄ Toluene or DioxaneCan be beneficial if protodeboronation (hydrolysis of the boronic acid) is a significant side reaction.[7] A small amount of water may still be necessary to initiate the reaction.[8]

Experimental Protocol for Base and Solvent Screening:

  • To four separate oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the selected base (2.0 mmol).

  • Seal each vial with a septum and purge with argon or nitrogen for 10-15 minutes.[3]

  • To each vial, add the corresponding degassed solvent system (5 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate) under a positive pressure of inert gas.

  • Heat the reactions to 80-100 °C and monitor by TLC or LC-MS.

FAQ 3: I'm still getting a low yield after optimizing the base and solvent. How do I choose the right ligand for this challenging substrate?

Answer:

Ligand selection is paramount, especially for difficult couplings. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands are often necessary to promote the desired reaction.[9] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.

LigandCatalyst PrecursorKey Advantages
XPhos XPhos Pd G3Highly effective for sterically demanding and electron-deficient substrates.[7][9]
SPhos SPhos Pd G3Another excellent Buchwald-type ligand with broad applicability for challenging couplings.[7][9]
RuPhos RuPhos Pd G3Often successful when other ligands fail, particularly with hindered substrates.[9]
P(t-Bu)₃ Pd₂(dba)₃A simple, yet powerful electron-rich and bulky ligand.

Modern Precatalysts: Using modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, can be highly advantageous. These are air- and moisture-stable solids that rapidly form the active monoligated Pd(0) species in solution, which can be crucial for coupling unstable boronic acids.[3][10]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

suzuki_cycle cluster_reactants Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X L₂ Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)-Ar L₂ PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar (Product) RX R-X (Aryl Halide) ArBOH2 ArB(OH)₂ (Boronic Acid) Base Base Base->ArBOH2 Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

FAQ 4: I'm observing significant amounts of a side product that appears to be the arene from my boronic acid (protodeboronation). How can I minimize this?

Answer:

Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom, and it is often catalyzed by acid, base, or metal salts.[11] Electron-deficient boronic acids can be particularly susceptible to this decomposition pathway.[3]

Strategies to Mitigate Protodeboronation:

  • Use Anhydrous Conditions: As mentioned, using an anhydrous base like K₃PO₄ in a dry solvent can help.[7]

  • Faster Catalysis: Employ a more active catalyst system (e.g., a Buchwald precatalyst with a ligand like XPhos or SPhos) to ensure the cross-coupling reaction outcompetes the decomposition of the boronic acid.[10]

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester, can protect it from premature decomposition.[7][12] These esters often exhibit enhanced stability and can lead to more reproducible results.

Protocol for MIDA Boronate Ester Formation:

  • In a vial, dissolve the this compound (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv) in a toluene/DMSO (10:1) mixture.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • Upon completion, cool the reaction. The MIDA boronate often precipitates and can be isolated by filtration.[12] This stable solid can then be used directly in the Suzuki coupling.

FAQ 5: Could the amide functionality in my boronic acid be interfering with the reaction?

Answer:

Yes, the amide group can potentially coordinate to the palladium center, which might interfere with the catalytic cycle. While Suzuki couplings are generally tolerant of many functional groups, strong coordination could inhibit the catalyst.

If you suspect amide coordination is an issue, consider the following:

  • Bidentate Ligands: In some cases, using a bidentate ligand like Xantphos or dppf can help. These ligands occupy two coordination sites on the palladium, potentially reducing the likelihood of substrate coordination.

  • Protecting Groups: While less ideal, temporarily protecting the amide might be an option in very challenging cases, though this adds extra steps to your synthesis.

By systematically addressing these common issues, you can significantly improve the yield and reproducibility of your Suzuki coupling reactions with this compound.

References

  • Thomas, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. University of British Columbia. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Al-Zoubi, R. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Wallow, T. I., & Bergstrom, F. W. (2004). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Schmidt, A. F., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

  • ResearchGate. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Wikipedia. Bioconjugation. Wikipedia. [Link]

  • Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable. [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... ResearchGate. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Garg, N. K., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]

  • Snieckus, V., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link]

Sources

Technical Support Center: Stabilizing Electron-Deficient Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies for a common and often frustrating challenge in cross-coupling chemistry: the protodeboronation of electron-deficient phenylboronic acids. Our goal is to move beyond simple procedural lists and provide a deep, mechanistically grounded understanding to empower you to solve and, more importantly, prevent this yield-killing side reaction.

Part 1: Understanding the Core Problem: A Kinetic Arms Race

Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying your starting material.[1] For electron-deficient systems, this side reaction becomes particularly problematic under the basic conditions required for many cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3]

The fundamental issue is a competition between two pathways: the desired productive cross-coupling and the undesired protodeboronation. Your success hinges on ensuring the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation.

The mechanism of base-catalyzed protodeboronation is central to understanding its prevention. The base (e.g., hydroxide) attacks the Lewis-acidic boron center of the neutral boronic acid (ArB(OH)₂), converting it into an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[3][4] This boronate is more electron-rich and thus more nucleophilic for the desired transmetalation step; however, the C-B bond in this species is also significantly weakened and more susceptible to cleavage by a proton source (like water), especially when the aryl group is electron-deficient.[4][5][6] For highly electron-deficient systems, this can even lead to the liberation of a transient aryl anion.[4][7]

Start Electron-Deficient ArB(OH)₂ Base Base (e.g., K₂CO₃, H₂O) Start->Base Boronate Reactive Boronate [ArB(OH)₃]⁻ Base->Boronate Activation Suzuki Desired Suzuki Coupling (with Pd-catalyst) Boronate->Suzuki k_coupling (Fast & Productive) Proto Undesired Protodeboronation (with H₂O) Boronate->Proto k_proto (Slow & Destructive) Product Biaryl Product Suzuki->Product Byproduct Arene Byproduct (Ar-H) Proto->Byproduct

Figure 1. The kinetic competition between Suzuki coupling and protodeboronation.
Part 2: Troubleshooting Guide

This section is formatted as a series of common issues and questions encountered in the lab.

Q1: My reaction yield is low, and LC-MS/NMR analysis shows my starting material was consumed, but the main product is the simple arene (Ar-H), not my desired biaryl. What is the most likely cause and what are the first things I should change?

A1: This is the classic signature of protodeboronation outcompeting your desired cross-coupling reaction.[8] The boronic acid is being activated by the base but is then protonated and destroyed before it can transmetalate to the palladium catalyst. The key is to tip the kinetic balance in favor of the coupling reaction.

Here are the primary levers to pull, in order of impact:

ParameterProbable CauseRecommended Action & Rationale
Base A strong base (e.g., NaOH, KOH) creates a high concentration of the reactive boronate, accelerating protodeboronation.[3][8]Switch to a milder base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[8][9] These bases are less harsh and can modulate the pH to a range where the catalytic cycle is efficient but decomposition is minimized.
Temperature High temperatures accelerate all reactions, including protodeboronation.[8]Lower the reaction temperature. Many modern, highly active catalyst systems can operate efficiently at lower temperatures (e.g., 60-80 °C), which can dramatically slow the rate of protodeboronation.[8]
Catalyst System A slow or inefficient catalyst gives the boronic acid more time to decompose.Use a highly active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[8][10][11] These systems promote rapid oxidative addition and transmetalation, ensuring the boronic acid is consumed productively before it can decompose.

Q2: I've already switched to K₃PO₄ and lowered the temperature to 70 °C, but I'm still seeing over 30% protodeboronation. What's the next step?

A2: If initial optimizations are insufficient, the intrinsic instability of the boronic acid itself is the likely culprit. The strategy must now shift from simply optimizing the coupling conditions to fundamentally protecting the boronic acid functionality.

This is where "slow-release" strategies and the use of more stable boronic acid derivatives become essential. Instead of adding the entire charge of a reactive boronic acid at the beginning, these methods generate it in situ at a very low, steady-state concentration.[1][2][12]

Recommended Action: Convert your boronic acid to a more stable derivative before the reaction.

Boron ReagentDescriptionAdvantagesDisadvantages
Boronic Acid ArB(OH)₂High reactivity, atom economical.Prone to protodeboronation, especially when electron-deficient.[13]
Pinacol Ester ArB(pin)More stable to storage and handling than boronic acids.[14]Can still undergo protodeboronation.[8] Hydrolysis to the active boronic acid can sometimes be rate-limiting.
MIDA Boronate N-methyliminodiacetic acid esterExceptionally stable, crystalline solids.[1] Ideal for slow-release strategies; deprotection occurs under basic aqueous conditions.[15]Requires an extra synthetic step. The MIDA group adds significant molecular weight.
K-Trifluoroborate [ArBF₃]KCrystalline, air- and moisture-stable solids.[11][15]Requires slow hydrolysis to the active boronic acid; may require specific conditions or additives.

The use of an N-methyliminodiacetic acid (MIDA) boronate is often the most robust solution for particularly challenging substrates.[1][9]

MIDA Stable MIDA Boronate (Reservoir) BA ArB(OH)₂ (Low Concentration) MIDA->BA Slow Hydrolysis (Rate-Limiting) Suzuki Fast Suzuki Cycle BA->Suzuki k_coupling >> k_proto Proto Protodeboronation BA->Proto center_point Suzuki->center_point

Figure 2. The slow-release strategy using a stable MIDA boronate precursor.
Part 3: Prophylactic Protocols

To prevent issues before they arise, utilize one of the following robust protocols when working with known or suspected unstable electron-deficient phenylboronic acids.

Protocol 1: Optimized Suzuki-Miyaura Coupling Using a Mild Base

This protocol is a strong starting point for moderately unstable boronic acids.

  • Reagent Preparation:

    • Aryl Halide (1.0 equiv)

    • Electron-Deficient Phenylboronic Acid (1.2–1.5 equiv)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

    • Solvent: 1,4-Dioxane/Water (10:1), thoroughly degassed for 30 min with Argon.

  • Reaction Setup (under inert atmosphere):

    • To a flame-dried reaction vessel, add the aryl halide, phenylboronic acid, K₃PO₄, and palladium precatalyst.

    • Seal the vessel, then evacuate and backfill with argon three times.

    • Add the degassed solvent mixture via syringe.

  • Execution:

    • Heat the reaction mixture to 60–80 °C with vigorous stirring.

    • Monitor reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the Ar-H byproduct.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.[16]

Protocol 2: Preparation and Use of a MIDA Boronate Ester

For highly unstable systems, preparing the MIDA ester is a validated method to ensure success.[16]

  • MIDA Ester Formation:

    • In a vial, dissolve the electron-deficient phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in a 1:1 mixture of DMSO and water.

    • Heat the mixture at 80 °C for 1-2 hours until a clear solution is formed.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Isolate the white solid product by vacuum filtration, wash with cold water and then a non-polar solvent like hexanes, and dry under vacuum.

  • Suzuki Coupling with MIDA Boronate:

    • Follow the setup in Protocol 1 , but use the prepared MIDA boronate (1.1 equiv) in place of the boronic acid. A base like K₃PO₄ is still required to facilitate both the slow deprotection of the MIDA group and the catalytic cycle itself.[9]

Part 4: Frequently Asked Questions (FAQs)

Q: Why are electron-deficient phenylboronic acids so much more susceptible to protodeboronation? A: The electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, making it more susceptible to attack by hydroxide to form the boronate.[17] Furthermore, these groups stabilize the forming negative charge on the aryl ring as the C-B bond breaks, lowering the activation energy for the cleavage event.[4][6]

Q: Can I just use a large excess (e.g., 3-4 equivalents) of the boronic acid to drive the reaction to completion? A: While this can sometimes work as a brute-force solution, it is highly inefficient and creates significant purification challenges. The excess boronic acid will still decompose, leading to a large amount of the Ar-H byproduct that may be difficult to separate from your desired product. It is always better to solve the root cause of the decomposition.

Q: My boronic acid is a solid that has been on the shelf for a while. Could it be degrading during storage? A: Yes. Some boronic acids, particularly heteroaromatic ones, can be unstable upon storage, potentially undergoing protodeboronation even in the solid state, possibly mediated by atmospheric moisture.[18] It is always best practice to use freshly purchased or recently purified boronic acids. If in doubt, check the purity by NMR before use.

Part 5: Comprehensive Troubleshooting Workflow

decision decision action action start_node Start: Low Yield & High Ar-H d_base Using strong base (NaOH, KOH)? start_node->d_base end_node Reaction Optimized a_base Action: Switch to milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) d_base->a_base Yes d_temp Reaction Temp > 80 °C? d_base->d_temp No a_base->d_temp a_temp Action: Lower temperature to 60-80 °C d_temp->a_temp Yes d_cat Using inefficient catalyst system? d_temp->d_cat No a_temp->d_cat a_cat Action: Use modern precatalyst + bulky ligand (e.g., XPhos G3) d_cat->a_cat Yes d_still Still >15% Ar-H byproduct? d_cat->d_still No a_cat->d_still d_still->end_node No a_protect Action: Protect boronic acid. Convert to MIDA boronate or use Pinacol/K-ArBF₃ d_still->a_protect Yes a_protect->end_node

Figure 3. A decision-tree workflow for troubleshooting protodeboronation.
References
  • Wikipedia. Protodeboronation. [Link]

  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Song, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • ResearchGate. Boron-reagents unstable towards protodeboronation. [Link]

  • Otsuka, S., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Pye, D. R., & Maligres, P. E. (2018). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Publishing. [Link]

  • Gendron, T., et al. (2018). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

  • Reddit. (2024). For the pro's (Suzuki). [Link]

  • Drzazga, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

Sources

Technical Support Center: Purification Strategies for Crude Suzuki Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of crude Suzuki reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot and optimize your purification strategies effectively.

Understanding the Impurity Profile of a Suzuki Reaction

The first step in designing a successful purification strategy is to understand the potential impurities in your crude reaction mixture. The Suzuki-Miyaura coupling, while powerful, can generate a variety of byproducts that can complicate purification.[1][2]

Common Impurities and Byproducts:
  • Homocoupling Products: Coupling of two identical starting materials (e.g., two aryl halides or two boronic acids) can occur, leading to undesired symmetrical biaryls.[1][2] The presence of oxygen can often lead to an increase in homocoupling.[2][3]

  • Dehalogenation Products: The aryl halide starting material can undergo reduction, replacing the halogen with a hydrogen atom.[1][2]

  • Protodeborylation Products: The boronic acid can react with protic solvents or residual water, leading to the formation of an arene.[2][4] This is particularly common with heteroaryl boronic acids.[2]

  • Residual Palladium Catalyst: The palladium catalyst, often in the form of palladium black or soluble complexes, is a critical impurity to remove, especially in pharmaceutical applications.[1][5][6]

  • Ligands and Their Oxides: Phosphine ligands are commonly used and can be present in the crude mixture along with their oxidized forms (e.g., triphenylphosphine oxide).

  • Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and boronic acid or its derivatives.

  • Inorganic Salts: The base (e.g., carbonates, phosphates) and any salts formed during the reaction need to be removed.

The specific byproducts can vary depending on the starting materials, reaction conditions, and the catalyst system used.[1]

Troubleshooting and FAQ

Here we address common purification challenges in a question-and-answer format, providing both explanations and actionable protocols.

FAQ 1: My desired product and a byproduct are co-eluting during column chromatography. How can I improve separation?

Answer: This is a frequent challenge, especially when the polarity of the product and a key impurity (like a homocoupled product or unreacted starting material) are very similar.[7]

Causality: Co-elution occurs when the affinities of two or more compounds for the stationary phase (e.g., silica gel) are too close under the chosen mobile phase conditions.

Troubleshooting Strategies:

  • Solvent System Optimization:

    • Vary the Eluent System: Don't be limited to standard hexane/ethyl acetate systems. Explore other solvent systems like dichloromethane/methanol, ether/hexane, or acetone/chloroform.[7]

    • Introduce Additives: If your product or impurity has acidic or basic properties, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically alter their retention times.[7] For instance, a basic nitrogen-containing compound will become protonated and stick strongly to the acidic silica gel.[7]

  • Adjusting the Stationary Phase:

    • Consider Different Sorbents: If silica gel isn't providing the desired separation, consider using alumina (basic, neutral, or acidic) or reverse-phase silica.

  • Recrystallization as an Alternative:

    • Principle: Recrystallization is an excellent technique for purifying solid products.[8][9][10] It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[8][10]

    • Protocol for Recrystallization:

      • Solvent Selection: Choose a solvent (or solvent mixture) in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8][10] The impurities should ideally remain soluble at all temperatures.

      • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.[8]

      • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[11]

      • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[11][12]

Solvent Polarity Index Common Solvents for Chromatography & Recrystallization
Non-Polar Hexane, Cyclohexane, Toluene
Intermediate Polarity Dichloromethane, Diethyl Ether, Ethyl Acetate
Polar Acetone, Acetonitrile, Methanol, Ethanol, Water
FAQ 2: How can I effectively remove the residual palladium catalyst from my reaction mixture?

Answer: Palladium removal is a critical step, particularly in the synthesis of active pharmaceutical ingredients (APIs). Several methods can be employed, often in combination.

Causality: Palladium can exist in the crude mixture as insoluble palladium black or as soluble complexes with ligands. The nature of the palladium species will dictate the most effective removal strategy.

Troubleshooting Strategies:

  • Filtration through Celite:

    • Application: This is a simple and effective first step for removing insoluble palladium species like palladium black.[5][13][14]

    • Protocol:

      • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[14]

      • Prepare a small plug of Celite in a fritted funnel or a pipette.

      • Pass the diluted reaction mixture through the Celite plug.

      • Wash the Celite plug with additional solvent to ensure complete recovery of the product.[5]

  • Adsorption on Scavenger Resins:

    • Application: For removing soluble palladium complexes, scavenger resins are highly effective.[6][15] These are solid supports functionalized with groups that have a high affinity for palladium, such as thiols or amines.[15]

    • Protocol:

      • Choose a scavenger resin compatible with your product and solvent system.

      • Add the scavenger resin to the crude product solution and stir for a specified time (this can range from a few hours to overnight).

      • Remove the resin by filtration.[15]

  • Activated Carbon Treatment:

    • Application: Activated carbon is a cost-effective adsorbent for palladium.[15]

    • Caution: It can be non-specific and may adsorb your desired product, leading to yield loss.[15] It's advisable to perform a small-scale test first.

FAQ 3: I'm having trouble removing unreacted boronic acid and its byproducts. What are the best approaches?

Answer: Boronic acids and their derivatives (like boroxines) can be persistent impurities. Their acidic nature can be exploited for their removal.

Causality: Boronic acids are Lewis acids and can also act as Brønsted acids, allowing for their conversion into salts for easier removal.

Troubleshooting Strategies:

  • Aqueous Base Wash:

    • Principle: Washing the organic solution of your crude product with an aqueous basic solution (e.g., 1M NaOH or Na2CO3) will deprotonate the boronic acid, forming a water-soluble boronate salt that will partition into the aqueous layer.[16]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

      • Transfer the solution to a separatory funnel and wash with an aqueous basic solution.

      • Separate the layers and wash the organic layer with brine to remove residual water.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrate.[14]

  • Formation of Volatile Esters:

    • Application: For some boronic acids, conversion to a volatile methyl ester can facilitate removal by evaporation.[16]

    • Protocol:

      • After quenching the reaction, add methanol and evaporate the solvent under reduced pressure.

      • Repeating this process several times can help co-evaporate the methyl boronate.[16]

Workflow for Suzuki Reaction Purification

The following diagram outlines a general workflow for the purification of a crude Suzuki reaction mixture.

Caption: A decision tree for Suzuki reaction workup and purification.

Experimental Protocols
Protocol 1: General Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.[17]

  • Dilute the mixture with an organic solvent such as ethyl acetate.[14]

  • Transfer the mixture to a separatory funnel and wash with water and then brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[14][18]

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a pre-packed silica gel column.

  • Elute the column with an appropriate solvent system, starting with a low polarity and gradually increasing the polarity.[19]

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure.

References

  • Suzuki Reaction Lab: Cross-Coupling & Green Chemistry - Studylib. (n.d.). Retrieved from [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from [Link]

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017, December 30). Retrieved from [Link]

  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). Retrieved from [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.). Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 7). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Retrieved from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.). Retrieved from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). Retrieved from [Link]

  • Suzuki purification problem : r/OrganicChemistry - Reddit. (2018, November 5). Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]

  • Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source - American Chemical Society. (2014, May 7). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Workup of suzuki miyaura coupling? - ResearchGate. (2013, September 20). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23). Retrieved from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (n.d.). Retrieved from [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2025, August 3). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - Sci-Hub. (n.d.). Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Base and Ligand for Challenging Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful C-C bond-forming reaction. Instead of a generic overview, we will directly address the specific, often frustrating, issues that arise during experimentation, focusing on the rational selection of the base and ligand to overcome these hurdles. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Section 1: Fundamental Troubleshooting - "My Suzuki Coupling Failed. What's Next?"

Every experienced chemist knows the disappointment of a failed reaction. Before diving into complex optimization, it's crucial to ensure the fundamentals are sound.

Q1: My reaction shows low to no yield. What are the first critical parameters to check?

A1: When a Suzuki coupling fails, resist the immediate urge to change the catalyst system. First, verify the foundational parameters that are the most common culprits for failure.[1][2]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause catalyst deactivation and promote undesirable side reactions like the homocoupling of your boronic acid.[3][4] Ensure your solvents are properly degassed (e.g., by bubbling with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas from start to finish.

  • Reagent Quality & Stoichiometry:

    • Boronic Acid/Ester: Boronic acids can degrade over time, particularly through protodeboronation if exposed to moisture.[3][5] It is often best to use a fresh, high-purity batch. Consider using more stable derivatives like pinacol esters (BPin) if protodeboronation is a persistent issue.[3]

    • Base: Many inorganic bases are hygroscopic. Use a finely powdered, dry base to ensure accurate stoichiometry and reproducibility. Clumped base has poor surface area and reactivity.[3]

    • Solvent: Ensure solvents are anhydrous, especially when using ethereal solvents like THF or dioxane, which can form peroxides.[3]

  • Reaction Temperature & Stirring: For heterogeneous mixtures (e.g., with an insoluble inorganic base), vigorous stirring is essential for maximizing interfacial contact between reagents.[3][6] Also, confirm that the reaction temperature is appropriate; many challenging couplings require elevated temperatures (80–110 °C) to overcome activation barriers.[1][4]

Q2: How do I systematically troubleshoot a failed reaction?

A2: A structured approach is more effective than random screening. The following workflow provides a logical sequence for diagnosing and solving the problem.

G start Reaction Failed (Low/No Yield) check_basics Step 1: Verify Fundamentals - Inert Atmosphere? - Reagent Quality? - Temp & Stirring? start->check_basics basics_ok Problem Persists check_basics->basics_ok Basics OK re_run Re-run with verified basics check_basics->re_run Issue Found screen_base Step 2: Optimize Base - Is base strong enough? - Is it soluble? - Screen 2-3 new bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) basics_ok->screen_base base_ok Improvement Seen, Optimize Further screen_base->base_ok Success base_fail No Improvement screen_base->base_fail screen_ligand Step 3: Optimize Ligand - Is substrate hindered? - Is halide unreactive (Ar-Cl)? - Screen bulky, e⁻-rich ligands (e.g., XPhos, SPhos) base_fail->screen_ligand ligand_ok Improvement Seen, Optimize Further screen_ligand->ligand_ok Success ligand_fail No Improvement screen_ligand->ligand_fail screen_solvent Step 4: Change Solvent/Temp - Try aprotic polar (Dioxane, Toluene) - Increase temperature ligand_fail->screen_solvent success Successful Coupling screen_solvent->success Success

Caption: A logical workflow for troubleshooting a failed Suzuki coupling.

Section 2: The Critical Role of the Base

The base is not merely an additive; it is a stoichiometric reagent that actively participates in the catalytic cycle. Its choice can make or break a challenging coupling.

Q3: What is the mechanistic role of the base in the Suzuki coupling?

A3: The primary and most critical role of the base is to activate the organoboron species for transmetalation.[7][8] In the absence of a base, the transmetalation step is generally too slow to be productive. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[9][10][11] This negatively charged boronate has a much higher propensity to transfer its organic group to the Pd(II) center, thus facilitating the key transmetalation step of the catalytic cycle.[7][10]

G cluster_0 Base Activation of Boronic Acid cluster_1 Transmetalation Step boronic_acid Boronic Acid R-B(OH)₂ (Weakly Nucleophilic) boronate Ate-Complex (Boronate) [R-B(OH)₃]⁻ (Strongly Nucleophilic) boronic_acid->boronate + Base base Base (e.g., OH⁻, CO₃²⁻) product_pd Di-organo Pd(II) Complex L₂Pd(Ar¹)R boronate->product_pd Transfers 'R' group pd_complex Pd(II) Complex L₂Pd(Ar¹)X pd_complex->product_pd

Caption: The base activates the boronic acid to form a nucleophilic boronate.

Q4: My yield is low. How could the base be the problem?

A4: If fundamental checks pass, the base is a prime suspect. Low yields can often be traced back to several base-related issues:[11]

  • Inappropriate Strength: A base that is too weak may not generate a sufficient concentration of the active boronate species, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can cause degradation of sensitive functional groups on your starting materials or product.[11]

  • Poor Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have very low solubility in organic solvents like toluene or dioxane.[11] If the reaction mixture is not stirred vigorously, the base cannot participate effectively. Sometimes, adding a small amount of water is necessary to facilitate the reaction, creating a biphasic system where the base can act at the interface.

  • Promotion of Side Reactions: The choice of base can influence the rate of side reactions. Strong bases, particularly in the presence of water, can accelerate protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[5][11]

Q5: My substrate has a base-sensitive functional group (e.g., an ester, ketone with α-protons). What base should I use?

A5: For substrates with base-labile functionalities, the use of milder bases is critical to avoid saponification or undesired enolization. Excellent choices include:

  • Potassium Fluoride (KF): A mild base that is effective at activating boronic acids without affecting sensitive groups like esters.[8]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are the go-to bases for many standard Suzuki couplings and are generally compatible with a wide range of functional groups. Cesium carbonate is more soluble and often more reactive.

  • Potassium Phosphate (K₃PO₄): A moderately strong but generally non-nucleophilic base that is highly effective and often a good choice for challenging couplings where stronger bases are needed but alkoxides are too harsh.[1][11]

Q6: When should I use a strong base like an alkoxide (t-BuOK, NaOtBu) or hydroxide (KOH)?

A6: Strong bases are required for particularly challenging substrates where the other steps of the catalytic cycle are slow. This includes:

  • Unreactive Aryl Chlorides: The oxidative addition of aryl chlorides is often the rate-limiting step. A stronger base can help drive the overall catalytic cycle forward.[12]

  • Sterically Hindered Substrates: For couplings involving di-ortho-substituted aryl halides or boronic acids, stronger bases like potassium tert-butoxide (t-BuOK) are often necessary to achieve reasonable reaction rates.[13][14]

Data Table: Common Bases in Suzuki Couplings
Base NameFormulapKa (Conjugate Acid)Typical Use Cases & Notes
Potassium CarbonateK₂CO₃10.3General purpose, mild, widely used. Often requires water as a co-solvent.
Cesium CarbonateCs₂CO₃10.3More soluble and often more active than K₂CO₃. Good for sensitive substrates.
Potassium PhosphateK₃PO₄12.3Excellent for a wide range of couplings, including difficult ones. A good balance of strength and compatibility.[11]
Potassium FluorideKF3.2Very mild. Ideal for substrates with base-labile groups like esters.[8]
Sodium tert-ButoxideNaOtBu~19Strong, non-nucleophilic base. Used for unreactive aryl chlorides and sterically hindered couplings.
Potassium tert-Butoxidet-BuOK~19Similar to NaOtBu, very strong. Often used in anhydrous conditions for challenging substrates.[14]
Experimental Protocol: Screening Bases for an Unoptimized Coupling
  • Preparation: To three separate oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv, e.g., 0.5 mmol) and boronic acid (1.2–1.5 equiv).

  • Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 5-10 minutes.

  • Base Addition: Under the inert atmosphere, add a different base to each vial (2.0–3.0 equiv):

    • Vial 1: K₂CO₃

    • Vial 2: K₃PO₄ (finely powdered)

    • Vial 3: t-BuOK

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if separate) to each vial.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.2 M) via syringe.

  • Reaction: Place the vials in a preheated aluminum block at the desired temperature (e.g., 90 °C) and stir vigorously for a set time (e.g., 4 hours).

  • Analysis: Cool the reactions, take an aliquot from each, and analyze by LC-MS or GC-MS to compare the conversion to product and formation of byproducts. This allows for a direct, side-by-side comparison of base efficacy.

Section 3: Ligand Selection for Success

The ligand is the "steering wheel" of the palladium catalyst. It dictates the catalyst's stability, reactivity, and selectivity by modulating the steric and electronic environment around the metal center.[15][16]

Q7: Why is the ligand so important for the catalyst's performance?

A7: The phosphine (or N-heterocyclic carbene, NHC) ligand profoundly influences the two most critical steps of the catalytic cycle:

  • Oxidative Addition: Electron-rich ligands enhance the electron density on the Pd(0) center, which facilitates its insertion into the carbon-halide bond. This is especially critical for unreactive electrophiles like aryl chlorides.[5][12]

  • Reductive Elimination: Sterically bulky ligands promote the final reductive elimination step, where the two coupled organic fragments are expelled from the palladium center to form the product. This is often the rate-limiting step for sterically congested products.[12][15]

Q8: I'm coupling a sterically hindered substrate (e.g., di-ortho-substituted). What kind of ligand should I choose?

A8: This is a classic challenge where ligand selection is paramount. Steric hindrance around the reaction center impedes both oxidative addition and reductive elimination. The solution is to use ligands that are themselves very bulky and electron-rich.[13][17]

  • Buchwald Biaryl Phosphine Ligands: This class of ligands was specifically developed for challenging cross-couplings. Ligands like XPhos , SPhos , and RuPhos are the industry standard for sterically demanding reactions.[4][13][18] Their bulk accelerates reductive elimination, and their electron-rich nature promotes oxidative addition.[15][18][19]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and are often even more electron-releasing than phosphines. They can be highly effective for forming sterically congested biaryls.[13][14]

Q9: My reaction involves an unreactive aryl chloride. Which ligands are best?

A9: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making oxidative addition difficult. To overcome this, you must use a ligand that makes the palladium center extremely electron-rich and reactive. The same ligands used for sterically hindered couplings are generally the best choice here: the Buchwald-type biaryl phosphines (XPhos, SPhos) are highly effective for aryl chloride activation.[18][20]

Q10: What are palladium precatalysts, and when should I use them?

A10: Palladium precatalysts are stable, air-tolerant Pd(II) complexes that efficiently generate the active, coordinatively unsaturated L-Pd(0) species in solution. Examples include XPhos Pd G3 or SPhos Pd G2. They offer superior reproducibility compared to using separate Pd sources (like Pd(OAc)₂ or Pd₂(dba)₃) and ligands, which can vary in quality and are often air-sensitive.[1][13] For any challenging or sensitive coupling, using a well-defined precatalyst is highly recommended to ensure reliable formation of the active catalytic species.

Data Table: Guide to Common Phosphine Ligands for Suzuki Couplings
Ligand NameClassKey FeaturesTypical Applications
PPh₃ (Triphenylphosphine)Monodentate ArylphosphineThe "original" ligand. Thermally stable but not very reactive.Simple, unhindered aryl bromides and iodides.
SPhosBiaryl Phosphine (Buchwald)Bulky, highly electron-rich.[18]Sterically hindered substrates, aryl chlorides, heteroaryl couplings.[15][18][20]
XPhosBiaryl Phosphine (Buchwald)Extremely bulky and electron-rich.[18]Very challenging sterically hindered substrates, unreactive aryl chlorides.[15][18][20]
RuPhosBiaryl Phosphine (Buchwald)Very bulky, good for heteroaryl couplings.Sterically demanding couplings, particularly with heterocyclic partners.[13]
dppfFerrocenyl PhosphineBidentate, robust.General purpose, good for a range of substrates but less effective for highly hindered cases.
Experimental Protocol: Comparative Ligand Screening
  • Setup: Prepare a series of oven-dried reaction vials as described in the base screening protocol (aryl halide 1.0 equiv, boronic acid 1.2-1.5 equiv, and the optimal base identified previously).

  • Inert Atmosphere: Seal and purge all vials with argon or nitrogen.

  • Catalyst/Ligand Addition:

    • To each vial, add a Pd source (e.g., Pd₂(dba)₃, 1 mol% Pd).

    • To each vial, add a different ligand (2.2 mol%): Vial 1 (PPh₃), Vial 2 (SPhos), Vial 3 (XPhos). Alternatively, use the corresponding palladium precatalysts (2 mol%) for better consistency.

  • Reaction & Analysis: Add degassed solvent, run the reactions under identical conditions (temperature, time), and analyze by LC-MS or GC-MS to determine which ligand provides the highest conversion and lowest byproduct formation.

Section 4: Troubleshooting Common Side Reactions

Even when a reaction "works," it can be plagued by byproducts that complicate purification and lower the yield. Understanding their origin is key to suppression.

Q11: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?

A11: Protodeboronation (replacement of the -B(OH)₂ group with -H) is a common headache, especially with electron-rich or heteroaryl boronic acids.[11][21] It is often promoted by strong bases and the presence of water.[11]

  • Use Anhydrous Conditions: If possible, use a non-aqueous solvent system (e.g., Toluene, Dioxane) with a base like K₃PO₄ or an alkoxide.

  • Use a Milder Base: Switch to a weaker base like K₂CO₃ or KF.

  • Use a Boronic Ester: MIDA boronates or pinacol (BPin) esters are significantly more stable towards protodeboronation and are excellent alternatives for sensitive substrates.[3]

Q12: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I stop it?

A12: The formation of an R-R dimer from your boronic acid (R-B(OH)₂) is typically caused by the presence of oxygen.[4][11] Oxygen can oxidize the Pd(0) catalyst and participate in a side-cycle that leads to homocoupling.

  • Improve Degassing: This is the most critical factor. Ensure your solvents and reaction headspace are scrupulously free of oxygen. A freeze-pump-thaw cycle is more effective than simple bubbling for solvent degassing.[4]

  • Use a Precatalyst: A well-defined precatalyst can help minimize the side reactions that occur during the initial, often messy, in-situ formation of the active catalyst.

Q13: I'm seeing dehalogenation of my starting material. Why is this happening?

A13: Dehalogenation (replacement of -X with -H) occurs when a hydride source is present in the reaction, leading to reductive elimination of Ar-H from the L₂Pd(Ar)(H) intermediate.[5] Potential hydride sources include trace water, amine bases, or alcoholic solvents.

  • Use a Non-protic Solvent/Base System: Avoid alcohols as solvents and tertiary amine bases if dehalogenation is a problem.

  • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.

By methodically addressing these common failure points and rationally selecting the base and ligand based on the specific challenges of your substrates, you can significantly increase the success rate of even the most difficult Suzuki-Miyaura couplings.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

  • A Comparative Guide to Phosphinite Ligands in Suzuki-Miyaura Reactions. Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Buchwald Phosphine Ligands. Merck Millipore.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Optimizing base selection for Suzuki reactions with sensitive substrates. Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol. Benchchem.
  • (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Managing Protodeboronation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the management of protodeboronation in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter this yield-limiting side reaction. Here, we dissect the issue through a series of frequently asked questions and provide actionable troubleshooting strategies grounded in mechanistic understanding.

Section 1: Understanding the Enemy - FAQs on Protodeboronation

Q1: What is protodeboronation and why is it a problem in my cross-coupling reaction?

A1: Protodeboronation, also known as protodeborylation, is a chemical reaction where a carbon-boron bond in a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura cross-coupling, this is the most significant undesired side reaction. It consumes your boronic acid starting material, converting it into a simple arene or heteroarene, which directly reduces the yield of your desired coupled product.[2]

Q2: How can I confirm that protodeboronation is the cause of my low yield?

A2: The most direct way to identify protodeboronation is by analyzing your crude reaction mixture. Techniques such as LC-MS, GC-MS, or NMR spectroscopy are invaluable. The key indicator is the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂).[2] This will often be accompanied by unreacted aryl halide and a lower-than-expected amount of your target biaryl product.

Q3: What are the primary drivers of protodeboronation?

A3: Protodeboronation is a nuanced process influenced by several factors, with the reaction's pH being a critical variable.[1][2] Both acid- and base-catalyzed mechanisms exist.[1][3] Key contributors include:

  • Substrate Structure: Electron-deficient arylboronic acids and certain heteroaromatic boronic acids (like 2-pyridyl and 5-thiazolyl) are particularly susceptible.[2][4][5]

  • Reaction Conditions: High temperatures, extended reaction times, and the presence of water can all accelerate this side reaction.[2][6]

  • Choice of Base: The strength and type of base used can dramatically impact the rate of protodeboronation. Basic conditions often generate the more reactive boronate anion ([ArB(OH)₃]⁻), which can be more prone to protonolysis.[2][3][7]

  • Ligand Choice: Research has shown that bulky phosphine ligands, often employed to facilitate challenging couplings, can paradoxically promote palladium-catalyzed protodeboronation.[2][8][9][10][11]

  • Catalyst System: An inefficient palladium catalyst that results in a slow catalytic cycle allows more time for the competing protodeboronation to occur.[6]

Section 2: Troubleshooting Guide - Strategies to Mitigate Protodeboronation

This section provides a systematic approach to troubleshooting and minimizing protodeboronation. The strategies are presented in a logical workflow, from initial reaction setup to advanced optimization techniques.

Workflow for Minimizing Protodeboronation

Protodeboronation_Troubleshooting cluster_0 Initial Reaction Setup cluster_1 Reaction Condition Optimization cluster_2 Catalyst System Modification cluster_3 Advanced Strategies A Assess Substrate Stability B Select Appropriate Boron Reagent A->B C Optimize Base B->C D Control Temperature & Time C->D E Solvent Considerations D->E F Ligand Selection E->F G Catalyst Loading & Pre-catalyst Choice F->G H Slow-Release Approach (MIDA Esters) G->H I Anhydrous Conditions H->I

Caption: A logical workflow for troubleshooting protodeboronation.

Q4: My boronic acid is known to be unstable. What's my first line of defense?

A4: For notoriously unstable boronic acids, such as certain electron-rich heterocyclic or vinyl boronic acids, proactive measures are crucial.[4][12] Consider converting the boronic acid to a more stable derivative.

  • Boronic Esters: Converting the boronic acid to a boronic ester, like a pinacol ester, can significantly enhance its stability.[6][13]

  • Organotrifluoroborates: These derivatives are also known to suppress protodeboronation and can be used in "slow-release" strategies.[1]

Table 1: Comparison of Common Boron Reagents

Boron ReagentStructureKey AdvantagesKey Disadvantages
Boronic AcidR-B(OH)₂Often commercially available, reactive.Prone to protodeboronation and trimerization.[13]
Pinacol EsterR-B(O₂C₂Me₄)Increased stability, easier to handle.[13]May require harsher conditions for transmetalation.
MIDA BoronateR-B(MIDA)Highly stable, enables slow release.[1][14]Requires specific conditions for in situ deprotection.[15]
Organotrifluoroborate[R-BF₃]KStable, crystalline solids, slow release.Hydrolysis to boronic acid is required for reaction.[16]
Q5: I'm observing significant protodeboronation. Should I change my base?

A5: Absolutely. The choice of base is critical. Strong bases in aqueous media can accelerate protodeboronation.[12]

  • Milder Bases: Consider switching from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄, Cs₂CO₃, K₂CO₃, or KF.[6][12]

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can circumvent the base-catalyzed hydrolysis that often precedes protodeboronation.[17]

Experimental Protocol: Screening of Bases for a Suzuki-Miyaura Coupling

  • Setup: Prepare four identical reaction vials under an inert atmosphere (Argon or Nitrogen).

  • Reagents: To each vial, add the aryl halide (1.0 equiv), boronic acid/ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and degassed solvent (e.g., Dioxane/H₂O 10:1).

  • Base Addition: To each vial, add a different base (3.0 equiv):

    • Vial 1: K₃PO₄

    • Vial 2: Cs₂CO₃

    • Vial 3: K₂CO₃

    • Vial 4: KF

  • Reaction: Heat all vials to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours) to determine the ratio of desired product to the protodeboronated byproduct.

  • Analysis: Compare the results to identify the base that provides the highest yield of the desired product with the minimal amount of protodeboronation.

Q6: Can my choice of ligand influence the extent of protodeboronation?

A6: Yes, significantly. While bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are excellent for promoting the desired cross-coupling, they have also been shown to accelerate palladium-catalyzed protodeboronation.[8][9][10][11]

  • Ligand Screening: If you suspect the ligand is contributing to the side reaction, consider screening a range of ligands with varying steric bulk. Smaller phosphine ligands may show less protodeboronation.[9]

  • Catalyst Choice: The choice of palladium precatalyst can also play a role. Pd(0) sources may lead to less protodeboronation compared to Pd(II) sources, as Pd(II) species have been implicated in the protodeboronation pathway.[8]

Ligand_Effect cluster_0 Bulky Ligand cluster_1 Less Bulky Ligand A L-Pd(II) B Facile Protodeboronation A->B Promotes C L'-Pd(II) D Favors Cross-Coupling C->D Stabilizes

Caption: The effect of ligand bulk on protodeboronation.

Q7: What are the "slow-release" strategies and when should I use them?

A7: The "slow-release" strategy is a powerful technique for couplings involving highly unstable boronic acids.[18] It involves using a stable boronic acid surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate ester, which slowly hydrolyzes under the reaction conditions to release the active boronic acid.[1][6][15][16] This keeps the instantaneous concentration of the unstable boronic acid low, thereby minimizing its decomposition via protodeboronation.[6][19]

When to use a slow-release strategy:

  • When coupling with highly electron-deficient or certain heteroaryl boronic acids.

  • When standard methods using boronic acids or pinacol esters still result in significant protodeboronation.

  • In complex molecule synthesis where substrate stability is a major concern.

Experimental Protocol: Suzuki-Miyaura Coupling using a MIDA Boronate Ester

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), MIDA boronate ester (1.1 equiv), a mild base such as K₃PO₄ (3.0 equiv), and a suitable palladium catalyst (e.g., XPhos Pd G2, 2 mol%) to a reaction vial.

  • Solvent Addition: Add a degassed solvent mixture, typically THF/water (10:1).

  • Reaction Execution: Seal the vial and heat the reaction mixture with vigorous stirring to the optimized temperature (e.g., 80 °C).

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and perform a standard aqueous workup.

Section 3: Summary and Key Takeaways

Managing protodeboronation is a balancing act. The goal is to accelerate the desired cross-coupling pathway to outcompete the C-B bond cleavage.

Key Troubleshooting Steps:

  • Identify the Problem: Confirm protodeboronation is occurring via analytical techniques.

  • Stabilize Your Reagent: Consider using boronic esters (pinacol, MIDA) or organotrifluoroborates for unstable substrates.

  • Optimize Conditions:

    • Base: Switch to milder bases (K₃PO₄, Cs₂CO₃, KF).

    • Temperature: Use the lowest effective temperature.

    • Solvent: Consider anhydrous conditions.

  • Fine-Tune the Catalyst System:

    • Ligand: Be mindful that bulky ligands can promote protodeboronation.

    • Palladium Source: A Pd(0) precatalyst may be advantageous.

  • Employ Advanced Strategies: For particularly challenging cases, utilize a "slow-release" approach with MIDA boronates.

By systematically addressing these parameters, researchers can significantly improve the efficiency and yield of their cross-coupling reactions, even with challenging substrates.

References

  • Protodeboronation. In Wikipedia; 2023. [Link]

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Organometallics2022 , 41 (18), 2498–2519. [Link]

  • Hao, H.; Pablo-García, S.; Jorner, K.; Emanuelli, A.; Stirk, A. J.; Sciascera, L.; Norrby, P.-O.; Lloyd-Jones, G. C.; Christensen, J.; Sigman, M. S.; et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. J. Am. Chem. Soc.2024 . [Link]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.2017 , 139 (37), 13156–13165. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. J. Am. Chem. Soc.2009 , 131 (20), 6961–6963. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022 , 55 (9), 1279–1295. [Link]

  • Das, S.; Bidal, Y. D.; Lenyk, B. W.; Schou, M.; Wilson, J. S.; Vasdev, N.; Paquin, J.-F.; Scott, P. J. H. A Solution to the Protodeborylation Problem: Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-Substituted Aryl- and Heteroarylboron Compounds. ChemRxiv2024 . [Link]

  • Das, S.; Bidal, Y. D.; Lenyk, B. W.; Schou, M.; Wilson, J. S.; Vasdev, N.; Paquin, J.-F.; Scott, P. J. H. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au2024 , 4 (3), 1148–1155. [Link]

  • Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Isr. J. Chem.2010 , 50 (5-6), 664–674. [Link]

  • Hao, H.; Pablo-García, S.; Jorner, K.; Emanuelli, A.; Stirk, A. J.; Sciascera, L.; Norrby, P.-O.; Lloyd-Jones, G. C.; Christensen, J.; Sigman, M. S.; et al. Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv2024 . [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Hao, H.; Pablo-García, S.; Jorner, K.; Emanuelli, A.; Stirk, A. J.; Sciascera, L.; Norrby, P.-O.; Lloyd-Jones, G. C.; Christensen, J.; Sigman, M. S.; et al. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ResearchGate. [Link]

  • Taylor, B. A.; Argent, S. P.; Ball, L. T.; Bourne, R. A.; Cockroft, S. L.; Cox, P. A.; Crossley, S. J.; Fey, N.; Lloyd-Jones, G. C.; Marsden, S. P.; et al. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. J. Phys. Chem. A2023 , 127 (12), 2736–2745. [Link]

  • Taylor, B. A.; Argent, S. P.; Ball, L. T.; Bourne, R. A.; Cockroft, S. L.; Cox, P. A.; Crossley, S. J.; Fey, N.; Lloyd-Jones, G. C.; Marsden, S. P.; et al. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. J. Phys. Chem. A2023 , 127 (12), 2736–2745. [Link]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

Sources

Technical Support Center: Improving the Solubility of Boronic Acid Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the use of boronic acid reagents in your reaction media. This guide is designed for researchers, scientists, and professionals in drug development who encounter solubility challenges with these versatile compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Introduction: The Boronic Acid Solubility Challenge

Boronic acids are integral to modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their unique chemical properties can present significant solubility hurdles. Low solubility can lead to reduced reaction rates, inconsistent yields, and difficulties in purification. This guide provides a comprehensive, question-and-answer-based approach to diagnosing and solving these common issues.

Why is Solubility a Common Problem?

The solubility of a boronic acid is governed by a delicate interplay of factors including its solid-state structure, the polarity of the solvent, and its tendency to form various species in solution. A primary contributor to poor solubility is the propensity of boronic acids to undergo dehydration to form cyclic trimers known as boroxines .[1][3][4] This equilibrium between the monomeric boronic acid and the less soluble boroxine is highly dependent on the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is not dissolving in my organic solvent. What are the first steps I should take?

A1: Initial insolubility is a frequent observation. Before making significant changes to your reaction, consider these preliminary steps:

  • Solvent Choice: The polarity of your solvent is critical. Boronic acids often exhibit higher solubility in polar aprotic solvents like ethers (e.g., THF, 1,4-dioxane) and ketones (e.g., acetone) compared to non-polar hydrocarbons (e.g., toluene, hexanes).[3][5] If your reaction allows, switching to a more polar solvent can be a simple and effective solution.

  • Gentle Heating: In some cases, gentle heating of the reaction mixture can help dissolve the boronic acid. However, be cautious, as excessive heat can promote the formation of insoluble boroxines.[6]

  • Sonication: Applying ultrasound can help break up solid aggregates and improve dissolution without the need for high temperatures.

Q2: I suspect boroxine formation is the cause of my solubility issues. How can I confirm this and what can I do about it?

A2: Boroxine formation is a common culprit for decreased solubility.[4]

Confirmation:

  • NMR Spectroscopy: The most direct method to detect boroxines is through ¹H or ¹¹B NMR. The appearance of a new set of signals in equilibrium with the boronic acid monomer is a clear indicator.[4]

Solutions:

  • Hydrolysis: The boroxine-boronic acid equilibrium can be shifted back towards the monomer by the addition of a small amount of water.[4] Dissolving the boronic acid in a solvent mixture such as 10:1 dioxane/water and then removing the solvent under reduced pressure can regenerate the monomeric form.

  • Azeotropic Removal of Water (with caution): While removing water generally favors boroxine formation, in some synthetic procedures, azeotropic removal of water with a solvent like toluene can be used to drive a reaction to completion. This is an advanced technique and should be used with a clear understanding of the reaction mechanism.

Q3: How does pH affect the solubility of my boronic acid, particularly in aqueous or biphasic systems?

A3: The pH of the reaction medium plays a crucial role in the solubility of boronic acids, which are weak Lewis acids with a pKa typically around 9.[1]

  • In Basic Conditions (higher pH): The boronic acid (R-B(OH)₂) is converted to the more soluble boronate ion (R-B(OH)₃⁻).[7][8] This is a key reason why bases are essential in Suzuki-Miyaura couplings, as they not only facilitate the transmetalation step but also increase the concentration of the active boron species in the aqueous phase.

  • In Acidic Conditions (lower pH): The equilibrium favors the neutral, often less soluble, boronic acid form. Very low pH can also lead to protodeboronation, an undesired side reaction.

The relationship between pH and the formation of boronic acid-diol complexes is also important, with complex formation being favored at higher pH.[7]

Q4: Are there any additives that can enhance the solubility of my boronic acid?

A4: Yes, several additives can be employed to improve solubility:

  • Phase-Transfer Catalysts (PTCs): In biphasic reactions (e.g., organic solvent and water), PTCs like quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) can be highly effective.[9][10][11] They facilitate the transfer of the boronate ion from the aqueous phase to the organic phase where the catalytic reaction occurs.[12] This can lead to significant rate enhancements.[10][11]

  • Polyols and Monosaccharides: The addition of diols, such as mannitol or other monosaccharides, can increase the aqueous solubility of boronic acids.[13] This is attributed to the formation of more soluble boronic acid esters and a lowering of the pKa of the boronic acid.[13]

Q5: Would converting my boronic acid to a boronate ester improve its solubility?

A5: Absolutely. This is a very common and effective strategy.

Advantages of Boronate Esters:

  • Enhanced Solubility: Boronate esters, such as pinacol esters, are generally more soluble in a wider range of organic solvents compared to their corresponding boronic acids.[3][5][14]

  • Increased Stability: They are often more stable to air and moisture and are less prone to trimerization into boroxines.[14][15][16]

  • Controlled Reactivity: The use of boronate esters can sometimes offer better control over the reaction and lead to cleaner product formation.

Common Boronate Esters:

  • Pinacol Esters: Widely used due to their stability and ease of preparation.

  • MIDA Esters (N-methyliminodiacetic acid): These have been shown to significantly improve both aqueous solubility and plasma stability of boronic acid-containing compounds.[17][18]

Troubleshooting Guide

This section provides a structured approach to resolving common solubility-related problems in your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent reaction yield. Poor solubility of the boronic acid leading to low concentration of the active reagent.1. Switch to a more polar aprotic solvent (e.g., THF, dioxane). 2. Convert the boronic acid to a more soluble boronate ester (e.g., pinacol or MIDA ester).[14][17] 3. For biphasic systems, add a phase-transfer catalyst like TBAB.[10][19]
Reaction fails to initiate or proceeds very slowly. The boronic acid has largely converted to the less reactive and poorly soluble boroxine trimer.1. Pre-treat the boronic acid by dissolving it in a solvent mixture containing a small amount of water (e.g., 10:1 dioxane/water) to hydrolyze the boroxine, then remove the solvent in vacuo.[4] 2. Confirm the presence of the monomeric form using ¹H NMR before starting the reaction.[4]
Boronic acid precipitates out of solution during the reaction. Change in the composition or temperature of the reaction medium that decreases solubility.1. If possible, increase the reaction temperature slightly. 2. Add a co-solvent that is known to solubilize the boronic acid well.
Difficulty in purifying the product due to insoluble boron-containing byproducts. Formation of insoluble boronic acid anhydrides or polymeric species.1. Ensure complete conversion of the boronic acid during the reaction. 2. During workup, a basic aqueous wash can help to dissolve unreacted boronic acid and its byproducts by converting them to the more soluble boronate salts.
Experimental Protocols
Protocol 1: Regeneration of Monomeric Boronic Acid from Boroxine

This protocol is designed to convert the less soluble boroxine trimer back into the active monomeric boronic acid.

  • Dissolution: Dissolve the boronic acid/boroxine sample in a 10:1 mixture of a suitable organic solvent (e.g., 1,4-dioxane or THF) and water. The concentration should be approximately 0.1–0.5 M.

  • Equilibration: Stir the mixture vigorously at room temperature for 30–60 minutes. The solution should become clear as the boroxine hydrolyzes.

  • Verification (Optional): To confirm the conversion, take a small aliquot, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a ¹H NMR spectrum to check for the disappearance of boroxine signals.

  • Drying and Solvent Removal: Dry the solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and then remove the solvent in vacuo.

  • Usage: Use the resulting solid, which should be predominantly the monomeric boronic acid, immediately in your reaction.

Protocol 2: Improving Solubility in a Biphasic Suzuki-Miyaura Coupling

This protocol demonstrates the use of a phase-transfer catalyst to enhance the reaction rate by improving the solubility of the boronate species in the organic phase.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide, the boronic acid (1.1–1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Solvent Addition: Add the organic solvent (e.g., toluene) and the aqueous base solution (e.g., 2M Na₂CO₃).

  • PTC Addition: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), typically at a loading of 1–10 mol%.

  • Reaction Execution: Heat the biphasic mixture with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

Visualizing Key Concepts

The following diagrams illustrate the fundamental equilibria and strategies discussed in this guide.

BoronicAcid_Equilibrium cluster_0 Less Soluble cluster_1 More Soluble / Reactive Boroxine Boroxine (Trimer) BoronicAcid Boronic Acid (Monomer) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis) BoronateIon Boronate Ion BoronicAcid->BoronateIon + OH⁻ (Base) Solubility_Strategies cluster_solutions Solutions Problem Poor Boronic Acid Solubility ChangeSolvent Change Solvent (e.g., to THF, Dioxane) Problem->ChangeSolvent ConvertToEster Convert to Boronate Ester (e.g., Pinacol, MIDA) Problem->ConvertToEster AddPTC Add Phase-Transfer Catalyst (for biphasic) Problem->AddPTC AdjustpH Increase pH (Add Base) Problem->AdjustpH

Sources

Technical Support Center: Temperature Effects on Boronic Acid Stability & Reaction Rate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for boronic acids. As a cornerstone of modern synthetic chemistry, particularly in C-C bond formation, the successful application of boronic acids hinges on a nuanced understanding of their stability and reactivity. Temperature is arguably one of the most critical, yet frequently misunderstood, variables governing their behavior. This guide provides field-proven insights and troubleshooting workflows to help you navigate the thermal challenges of working with these versatile reagents, ensuring the integrity of your materials and the success of your reactions.

Part 1: Troubleshooting Guide

Issue 1: Low or Inconsistent Yield in Suzuki-Miyaura Coupling

You've set up a Suzuki-Miyaura coupling reaction. The literature suggests it should work, but your yield is disappointingly low, or varies significantly between runs. Temperature is a primary suspect.

Diagnostic Causality: The optimal reaction temperature for a Suzuki-Miyaura coupling is a delicate balance. It must be high enough to drive the catalytic cycle forward at a reasonable rate but low enough to prevent the thermal decomposition of the boronic acid, catalyst, or other sensitive reagents.[1][2] Competing decomposition pathways, such as protodeboronation, are often accelerated by heat and can consume your starting material before it has a chance to couple.[3]

Troubleshooting Workflow

Below is a decision-making workflow to diagnose and resolve low-yield issues related to reaction temperature.

G start Low Yield Observed check_reagents 1. Assess Reagent Stability Is the boronic acid known to be thermally labile (e.g., 2-heterocyclic, vinyl)? start->check_reagents unstable_yes YES check_reagents->unstable_yes Instability Known unstable_no NO check_reagents->unstable_no Generally Stable sol_unstable SOLUTION: - Lower reaction temperature. - Switch to a stable derivative (e.g., MIDA boronate). - Use slow addition of boronic acid. unstable_yes->sol_unstable check_reaction 2. Analyze Reaction Profile Does the reaction stall or show byproduct formation over time? unstable_no->check_reaction stall_yes YES check_reaction->stall_yes Stalls/Decomposes stall_no NO check_reaction->stall_no Reaction is Clean but Slow/Incomplete sol_stall CAUSE: Decomposition likely competes with coupling. SOLUTION: - Decrease temperature by 10-20 °C. - Monitor reaction at shorter intervals. - Consider a more active catalyst to reduce required temp/time. stall_yes->sol_stall sol_slow CAUSE: Insufficient thermal energy. SOLUTION: - Incrementally increase temperature by 10 °C. - Ensure even heating (oil bath recommended). - If using unreactive halides (e.g., aryl chlorides), higher temperatures may be necessary. stall_no->sol_slow

Caption: Troubleshooting workflow for low yields.

Step-by-Step Solutions:

  • Evaluate Boronic Acid Inherent Stability: Certain classes of boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, are notoriously prone to decomposition via protodeboronation, a process often accelerated by heat.[3][4] If you are using such a reagent, high temperatures are a likely cause of low yield.

    • Action: Reduce the reaction temperature. A good starting point is 60 °C, adjusting from there.[2] For highly sensitive substrates, consider converting the boronic acid to a more robust N-methyliminodiacetic acid (MIDA) boronate, which allows for slow, controlled release of the boronic acid at manageable temperatures.[3]

  • Monitor the Reaction Closely: Run a time-course experiment, analyzing aliquots by TLC, GC-MS, or LC-MS every 30-60 minutes.

    • Observation A: The reaction starts well but stalls, and a new spot corresponding to the protodeboronated arene appears. This is a classic sign that the decomposition rate is significant at the chosen temperature. The boronic acid is being consumed by a non-productive pathway.[5]

    • Action: Decrease the temperature by 10-20 °C and re-run the experiment. While the reaction will be slower, the reduction in decomposition may lead to a higher overall yield.

    • Observation B: The reaction is clean but proceeds very slowly or not at all. This indicates insufficient thermal energy to overcome the activation barrier of the catalytic cycle, particularly the oxidative addition or reductive elimination steps.

    • Action: Incrementally increase the temperature. For many common systems, an optimal temperature is found between 80-110 °C.[6] One study identified 80°C as the ideal point, above which the yield did not improve and below which it dropped sharply.[1]

  • Consider Microwave Chemistry: For particularly unreactive substrates that require very high temperatures, microwave irradiation can be a powerful tool. It allows for rapid and uniform heating to high temperatures, often reducing reaction times from hours to minutes and potentially minimizing the window for thermal decomposition.[6][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for boronic acids?

For most common, air-stable aryl boronic acids, storage at room temperature (15–25°C / 59–77°F) in a tightly sealed, dry container is sufficient.[8][9] However, for aliphatic or electronically sensitive boronic acids, refrigeration is often recommended (2–8°C).[10][11] The key is to prevent exposure to two main environmental factors:

  • Moisture: Can promote hydrolysis and protodeboronation.[12]

  • Heat: Can accelerate decomposition pathways.[8]

Always consult the Safety Data Sheet (SDS) for specific storage recommendations. For long-term storage of sensitive compounds, storing under an inert atmosphere (Nitrogen or Argon) in a freezer is best practice.

Q2: What are the main thermal decomposition pathways for boronic acids?

Elevated temperatures can promote two primary decomposition pathways, which often compete with the desired reaction.

G BA R-B(OH)₂ (Boronic Acid) Heat + Heat (Δ) BA->Heat Decomp Thermal Decomposition Pathways Heat->Decomp Proto Protodeboronation (C-B Bond Cleavage) Decomp->Proto Boroxine Boroxine Formation (Dehydration) Decomp->Boroxine Proto_Prod Product: R-H Proto->Proto_Prod + H₂O or H⁺ Source Boroxine_Prod Product: (RBO)₃ (Cyclic Trimer) Boroxine->Boroxine_Prod - 3 H₂O

Caption: Major thermal decomposition pathways.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond (R-B(OH)₂ → R-H).[5] It is a very common side reaction in coupling chemistry. Its rate is highly dependent on the substrate, pH, and temperature.[13][14] For many electron-rich aryl boronic acids, thermal protodeboronation can occur even without a metal catalyst, and the rate increases with temperature.[13]

  • Boroxine Formation: This is an intermolecular dehydration reaction where three boronic acid molecules condense to form a six-membered cyclic anhydride called a boroxine.[4][15] This process is entropically driven because it releases three molecules of water.[16][17] Therefore, boroxine formation is favored at higher temperatures.[16] While boroxines can be competent coupling partners themselves, their formation from the monomeric acid complicates stoichiometry and can impact reaction kinetics.[4][17]

Q3: How does temperature generally affect the rate of Suzuki-Miyaura coupling?

Like most chemical reactions, the rate of Suzuki-Miyaura coupling increases with temperature, as dictated by the Arrhenius equation. Elevated temperatures provide the necessary energy for the key steps in the catalytic cycle:

  • Oxidative Addition: The initial reaction of the aryl halide with the Pd(0) catalyst.

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center.

  • Reductive Elimination: The final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated.

However, the effect is not linear indefinitely. As discussed, excessively high temperatures will increase the rate of boronic acid decomposition and potentially catalyst deactivation, leading to a drop in overall yield.[6] The goal is to find the "sweet spot" where the coupling rate is maximized relative to the decomposition rate.

Q4: What are the best practices for setting up a temperature-sensitive reaction?

  • Use an Oil Bath: For precise and uniform temperature control, always use a heated oil bath with a contact thermometer rather than the hot plate's surface probe.

  • Pre-heat the Solvent: Before adding your catalyst and reagents, allow the solvent and base mixture to reach the target temperature.

  • Monitor Internal Temperature: For larger-scale reactions, be aware that exothermic events (like base addition or the reaction itself) can cause the internal temperature to spike significantly higher than the bath temperature.[18] Monitoring the internal temperature is crucial for reproducibility.

  • Inert Atmosphere: Always run coupling reactions under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst, which is more rapid at higher temperatures.[6]

Q5: Are there temperature-stable alternatives to sensitive boronic acids?

Yes. When dealing with inherently unstable boronic acids, converting them to more robust derivatives is a highly effective strategy.

DerivativeStructure Example (Pinacol)Key Features & Temperature Considerations
Boronate Esters R-B(O-C(CH₃)₂)₂Formed by reacting the boronic acid with a diol, most commonly pinacol. They are generally more stable to chromatography and storage.[4] Their stability can be tuned; for example, 3,4-diethyl-hexane-3,4-diol (Epin) esters show enhanced stability over pinacol (Bpin) esters.[19]
Trifluoroborates [R-BF₃]⁻K⁺Crystalline, air- and moisture-stable solids. They are highly robust but require specific conditions (typically aqueous base) to slowly release the active boronic acid/boronate for coupling.
MIDA Boronates R-B(MIDA)Exceptionally bench-stable solids, even for otherwise highly unstable boronic acids.[3] They are designed for slow, controlled release of the boronic acid in situ. The rate of release can be tuned by temperature, from 24 hours at 23°C to just 30 minutes at 100°C, providing exquisite control over the concentration of the active reagent.[3]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Optimizing Temperature in Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify the optimal temperature for a given Suzuki-Miyaura reaction.

  • Preparation: In an array of identical reaction vials inside a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any required ligand.

  • Stock Solution: Prepare a stock solution of the boronic acid (1.2-1.5 equiv.) in the degassed reaction solvent (e.g., 4:1 dioxane/water).[6]

  • Reaction Setup: Add the appropriate volume of the boronic acid stock solution to each vial. Seal the vials tightly.

  • Temperature Screening: Place the vials in separate heating blocks or oil baths pre-heated to a range of temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C). Ensure vigorous stirring.

  • Monitoring: After a set time (e.g., 2 hours), cool all reactions to room temperature. Quench a small aliquot from each vial and analyze by a suitable method (LC-MS, GC-MS, or ¹H NMR) to determine the conversion and byproduct profile.

  • Analysis: Compare the results. Identify the temperature that provides the highest conversion to the desired product with the minimal formation of the protodeboronated byproduct. This is your optimal temperature. A good starting point for many reactions is 60°C or 80°C.[1][2]

Protocol 2: Assessing Thermal Stability (Protodeboronation)

This protocol helps determine the stability of a boronic acid under reaction-like conditions, without the coupling partners.

  • Setup: In a reaction vial, dissolve the boronic acid (1.0 equiv.) in the chosen degassed solvent. Add the same base that will be used for the coupling reaction. Include an internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Heating: Heat the mixture to the intended reaction temperature (e.g., 80°C) with stirring.

  • Time-Point Analysis: At regular intervals (t = 0, 1h, 2h, 4h, 8h), withdraw an aliquot of the reaction mixture.

  • Workup: Quench the aliquot with a mild acid (e.g., 1M HCl), extract with an organic solvent (e.g., ethyl acetate), and dry the organic layer.

  • Quantification: Analyze the sample by GC or ¹H NMR. Quantify the remaining boronic acid relative to the internal standard.

  • Interpretation: Plot the concentration of the boronic acid versus time. A rapid decrease indicates significant thermal instability under those conditions, suggesting a lower reaction temperature is necessary for a successful coupling.

References

  • How to Store Boric Acid | Lab Alley. (URL: [Link])

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (URL: [Link])

  • Formation of boroxine: Its stability and thermodynamic parameters in solution. (URL: [Link])

  • Safety Data Sheet: Boric acid - Carl ROTH. (URL: [Link])

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (URL: [Link])

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. (URL: [Link])

  • Optimization of temperature for Suzuki-Miyaura coupling reaction - ResearchGate. (URL: [Link])

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC - NIH. (URL: [Link])

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂ (R = H, H₃C, H₂N, HO, and F): A Computational Investigation - Sci-Hub. (URL: [Link])

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (URL: [Link])

  • Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst) - ResearchGate. (URL: [Link])

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (URL: [Link])

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (URL: [Link])

  • Development of Organic Transformations Based on Protodeboronation - ACS Publications. (URL: [Link])

  • Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. (URL: [Link])

  • Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. (URL: [Link])

  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. (URL: [Link])

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (URL: [Link])

  • Protodeboronation - Wikipedia. (URL: [Link])

  • Properties of a model aryl boronic acid and its boroxine - PubMed. (URL: [Link])

  • Boronic acid - Wikipedia. (URL: [Link])

  • 4 Effect of temperature on boric acid dissociation as function of pH. 22 - ResearchGate. (URL: [Link])

  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. (URL: [Link])

  • Miyaura Borylation troubleshoot : r/OrganicChemistry - Reddit. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (URL: [Link])

  • Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate) - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: [Link])

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. (URL: [Link])

  • Temperature profile comparison of boronic acid (blue) and boronic ester... - ResearchGate. (URL: [Link])

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange. (URL: [Link])

  • Boronic acid - chemeurope.com. (URL: [Link])

  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - NIH. (URL: [Link])

Sources

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: Low to No Yield of the Desired Product

Question: My Suzuki-Miyaura reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Answer: A low or non-existent yield in a Suzuki-Miyaura coupling typically points to one of five critical areas: the catalyst's activity, the integrity of the boronic acid, the reaction conditions, the choice of reagents, or substrate-specific issues.[1][2]

A. Catalyst Inactivity or Decomposition The heart of the reaction is the palladium catalyst, which must be in the active Pd(0) state to enter the catalytic cycle.[3]

  • Cause: The Pd(0) catalyst can be oxidized to inactive Pd(II) by atmospheric oxygen, or it can decompose to form palladium black, especially at high temperatures.[2][4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ.[2]

  • Solution 1: Rigorous Degassing. Ensure your solvent and reaction setup are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes or by using several freeze-pump-thaw cycles.[5][6] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Solution 2: Use a Precatalyst. Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for high stability and efficient in situ generation of the active Pd(0) species, which can significantly improve reaction outcomes.[2]

  • Solution 3: Ligand Selection. The ligand stabilizes the palladium center and prevents aggregation.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can protect the Pd(0) center and enhance its catalytic activity.[2][7]

B. Boronic Acid Instability The stability of the organoboron reagent is a common failure point and a frequent cause of low yields.[3]

  • Cause 1: Protodeboronation. This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of protic solvents or acidic/basic conditions.[8][9] Heteroaromatic boronic acids are particularly susceptible to this decomposition pathway.[10]

  • Solution 1: Use Boronic Esters or Trifluoroborates. Boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates are generally more stable than their corresponding boronic acids and can be used in a "slow-release" strategy, where the boronic acid is generated gradually under the reaction conditions.[8][11]

  • Cause 2: Homocoupling. Two molecules of the boronic acid can couple together, a reaction often promoted by the presence of oxygen and Pd(II) species.[3][4]

  • Solution 2: Optimize Reaction Conditions. Minimizing oxygen (see above) is critical. Additionally, using a slight excess of the aryl halide (e.g., 1.0 vs. 1.1-1.2 equivalents of boronic acid) can favor the cross-coupling pathway.[5]

  • Cause 3: Anhydride Formation (Boroxines). In the solid state, boronic acids can dehydrate to form cyclic trimers called boroxines. While often viable reaction partners, their different physical properties can affect stoichiometry and solubility.[12]

  • Solution 3: Reagent Quality. Use fresh, high-purity boronic acids. If the purity is questionable, consider converting it to a more stable derivative like a pinacol ester for the reaction.

Issue 2: Significant Formation of Side Products

Question: My reaction works, but I'm observing significant byproducts, complicating purification. How can I identify and minimize them?

Answer: The most common byproducts are from homocoupling of the boronic acid and dehalogenation of the electrophile.

A. Boronic Acid Homocoupling As mentioned, this side reaction forms a symmetrical biaryl from your boronic acid starting material, which can be difficult to separate from the desired product.[4]

  • Primary Cause: The presence of dissolved oxygen and excess Pd(II) species in the reaction mixture.[4][13] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[4]

  • Solution 1: Rigorous Deoxygenation. This is the most critical step to prevent homocoupling. Use robust degassing techniques like subsurface nitrogen sparging or freeze-pump-thaw cycles.[4][5]

  • Solution 2: Use a Pd(0) Source. Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the amount of initial Pd(II) available for homocoupling.[5]

  • Solution 3: Slower Addition. In some cases, adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

B. Dehalogenation (Hydrodehalogenation) This side reaction involves the replacement of the halide on your electrophile with a hydrogen atom.

  • Cause: This can occur through various pathways, often involving a hydride source in the reaction mixture. The base or solvent can sometimes act as the hydride source.[3]

  • Solution 1: Choice of Base. Strong, sterically hindered bases can sometimes promote dehalogenation. Consider screening weaker inorganic bases like K₂CO₃ or K₃PO₄.[14]

  • Solution 2: Solvent Choice. Solvents like alcohols can sometimes be problematic. Aprotic solvents such as dioxane, toluene, or THF are often preferred.[5][14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for my specific substrates?

A1: The choice is highly dependent on the electronic and steric properties of your coupling partners.[1]

  • For Electron-Rich or Sterically Hindered Aryl Halides: These substrates make the initial oxidative addition step more difficult.[15] Using bulky, electron-rich ligands like SPhos, XPhos, or RuPhos is highly recommended as they accelerate this rate-determining step.[2][7]

  • For Aryl Chlorides: C-Cl bonds are stronger and less reactive than C-Br or C-I bonds.[16] Overcoming this requires highly active catalyst systems, almost always involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[17][18]

  • Screening is Key: Often, the optimal combination must be found empirically. It is good practice to screen a small set of diverse ligands (e.g., a biarylphosphine, a ferrocenylphosphine like dppf, and an NHC precatalyst) to find the best conditions.

Q2: What is the role of the base, and how do I select the best one?

A2: The base plays multiple crucial roles in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is necessary for the transmetalation step.[14][19]

  • Base Strength: The choice of base depends on the pKa of the boronic acid and the sensitivity of your substrates.

    • Strong Bases (e.g., Cs₂CO₃, K₃PO₄, KOtBu): Often used for less reactive boronic acids or challenging couplings. Cs₂CO₃ is highly effective due to its high solubility in organic solvents.[20]

    • Weaker Bases (e.g., K₂CO₃, Na₂CO₃): A good starting point for many standard couplings and are preferred when base-sensitive functional groups are present.[20]

  • Water Content: Many reactions benefit from the presence of a small amount of water, which helps to solubilize inorganic bases and facilitates the formation of the active boronate species. Anhydrous conditions with certain bases like K₃PO₄ can be sluggish.[21]

Q3: Which solvent should I use?

A3: The solvent solubilizes the reagents and influences the reaction rate and selectivity.[22]

  • Common Aprotic Solvents: Toluene, 1,4-dioxane, and THF are widely used and are good first choices.[3][14]

  • Polar Aprotic Solvents: DMF or acetonitrile can be effective but may also influence selectivity in complex substrates.[22]

  • Aqueous/Biphasic Systems: Suzuki reactions can often be run in biphasic systems (e.g., Toluene/Water) or even in water with a suitable phase-transfer catalyst, which can be a greener and more economical option.[14][23] The choice depends heavily on the solubility of your specific substrates and reagents.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium precatalyst and ligand (typically 0.5-5 mol % Pd).

  • Degassing: Purge the reaction mixture with the inert gas for an additional 10-15 minutes.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Protocol 2: Solvent Degassing by Subsurface Sparging
  • Pour the required volume of solvent into a flask with a sidearm.

  • Seal the flask with a septum.

  • Insert a long needle or cannula connected to an inert gas line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Bubble the inert gas through the solvent for at least 20-30 minutes to displace dissolved oxygen.[4]

Data & Visualization

Table 1: Common Reagents & Conditions
ComponentCommon ChoicesTypical AmountRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts0.5 - 5 mol %Provides the active Pd(0) species for the catalytic cycle.[3]
Ligand PPh₃, SPhos, XPhos, RuPhos, dppf, NHC-IPr1-2 eq. to PdStabilizes Pd(0), prevents aggregation, and modulates reactivity.[7][24]
Boron Reagent Boronic Acid, Pinacol Ester, MIDA Ester, K⁺R-BF₃⁻1.1 - 1.5 eq.Source of the nucleophilic carbon partner. Esters/salts offer greater stability.[3][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu2.0 - 3.0 eq.Activates the boronic acid for transmetalation.[14]
Solvent Toluene, Dioxane, THF, DMF, 2-MeTHF/H₂O0.05 - 0.2 MSolubilizes reagents and influences reaction kinetics.[3][23]
Diagrams

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_A Ar-Pd(II)L₂(X) OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation + [Ar'B(OH)₃]⁻ PdII_B Ar-Pd(II)L₂(Ar') Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Reagents Ar-X + Ar'-B(OH)₂ + Base Reagents->OxAdd Reagents->Transmetalation Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow for Low Yield Start Start: Low/No Yield Observed CheckDegas 1. Was the reaction rigorously degassed? Start->CheckDegas CheckReagents 2. Are reagents (esp. boronic acid) pure? CheckDegas->CheckReagents Yes Sol_Degas Action: Improve degassing (sparge, freeze-pump-thaw) CheckDegas->Sol_Degas No CheckCatalyst 3. Is the catalyst system appropriate for the substrate? CheckReagents->CheckCatalyst Yes Sol_Reagents Action: Use fresh boronic acid or a more stable derivative (ester) CheckReagents->Sol_Reagents No CheckConditions 4. Are base and solvent optimal? CheckCatalyst->CheckConditions Yes Sol_Catalyst Action: Screen bulky, electron-rich ligands (e.g., SPhos, RuPhos) CheckCatalyst->Sol_Catalyst No Sol_Conditions Action: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents CheckConditions->Sol_Conditions No Success Reaction Optimized CheckConditions->Success Yes Sol_Degas->CheckReagents Sol_Reagents->CheckCatalyst Sol_Catalyst->CheckConditions Sol_Conditions->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Buchwald, S. L., & Bolshan, Y. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar.
  • MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Wikipedia. Boronic acid.
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • BenchChem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocyples: Substrate Scope and Mechanistic Investigation.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • ResearchGate. (2013).
  • Sigman, M. S., & Ghaffari, B. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access.
  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Hall, D. G. (Ed.). (2016). Development of Organic Transformations Based on Protodeboronation. In Boronic Acids (pp. 455-486).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

Sources

Validation & Comparative

A Comparative Reactivity Analysis of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid, placing it in the context of other commonly used boronic acids in the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction's efficiency is critically dependent on the structural and electronic properties of its coupling partners.[1] This document is intended for researchers, chemists, and drug development professionals seeking to understand and optimize coupling reactions involving electronically demanding substrates.

The Mechanism: Foundation of Reactivity

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forging carbon-carbon bonds, valued for its broad applicability and the stability of its organoboron reagents.[2] The catalytic cycle, typically driven by a palladium catalyst, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step of the cycle.[4][5] This transfer is significantly influenced by the electronic properties of the boronic acid. The process requires activation by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium(II) center.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide Ar¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl Ar¹-Pd(II)L₂-Ar² pd2_halide->pd2_aryl Transmetalation product Ar¹-Ar² pd2_aryl->product Reductive Elimination product->pd0 Catalyst Regeneration sub_halide Ar¹-X sub_halide->pd2_halide sub_boronic Ar²-B(OH)₃⁻ sub_boronic->pd2_halide

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle. The transmetalation step is critically dependent on the nucleophilicity of the boronic acid partner.

Dissecting the Substituent Effects on Reactivity

The reactivity of a phenylboronic acid is primarily dictated by the interplay of electronic and steric effects imparted by its substituents.

Electronic Effects: The Driving Force

The electronic nature of the substituents on the phenyl ring directly modulates the nucleophilicity of the ipso-carbon atom attached to boron. This, in turn, affects the rate of transmetalation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the organic fragment, generally leading to a faster transmetalation and higher reaction yields under standard conditions.[7]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or fluoro (-F) decrease the electron density of the ring. This reduced nucleophilicity can slow the transmetalation step.[7][8] However, EWGs also increase the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate anion intermediate.[9][10] This dual effect can sometimes lead to complex reactivity patterns, but a decrease in overall reaction rate is common for strongly deactivated systems.

Steric Effects: The Physical Barrier

Steric hindrance, particularly from substituents at the ortho-position to the boronic acid, can impede the approach of the bulky palladium complex. This can slow down or even inhibit the transmetalation step, leading to lower yields.[7][11]

Reactivity Profile of this compound

To predict the reactivity of the title compound, we must analyze its specific substituents.

  • 3-Fluoro Group: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). At the meta position, its electron-donating resonance effect (+M) is minimal, meaning its primary influence is deactivating.[9]

  • 5-(piperidine-1-carbonyl) Group: This amide functionality is also electron-withdrawing. The carbonyl group pulls electron density from the ring through both induction and resonance (-M effect).

Both key functional groups on This compound are electron-withdrawing and are positioned meta to the boronic acid. This positioning minimizes steric hindrance but maximizes the electron-withdrawing effect on the aromatic ring. Consequently, the phenyl ring is significantly electron-deficient.

Prediction: Due to the presence of two distinct electron-withdrawing groups, This compound is expected to be a less reactive substrate in Suzuki-Miyaura coupling compared to unsubstituted phenylboronic acid or those bearing electron-donating groups. The rate-limiting transmetalation step is anticipated to be sluggish, potentially requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to achieve satisfactory yields. Protodeboronation, a common side reaction for electron-deficient arylboronic acids, may also be a competing pathway.[2]

Comparative Data Summary
Boronic AcidSubstituents & Position(s)Electronic EffectExpected Transmetalation RatePredicted Overall ReactivityReference Yield (%)
4-Methoxyphenylboronic acid4-OCH₃Strong Electron-Donating (+M)FastHigh98[7]
Phenylboronic acidNoneNeutral ReferenceModerateModerate-High95[7]
4-Nitrophenylboronic acid4-NO₂Strong Electron-Withdrawing (-M, -I)SlowLow85[7]
This compound 3-F, 5-C(O)N(CH₂)₅Dual Electron-Withdrawing (-I)Very SlowLow to ModerateN/A (Predicted)

Table 1: Comparative performance of various arylboronic acids in a typical Suzuki-Miyaura coupling with 4-bromoanisole. Yields are illustrative and sourced from reactions run under identical conditions.[7] The reactivity of the title compound is predicted based on its electronic properties.

Experimental Protocol for a Comparative Study

To empirically validate the predicted reactivity, a standardized experimental protocol is essential. This allows for an objective, side-by-side comparison of different boronic acids under identical reaction conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis setup 1. Reaction Setup (Flask, Stir Bar) reagents 2. Add Reagents (Ar-Br, Boronic Acid, Catalyst, Base, Solvent) setup->reagents degas 3. Degas Mixture (N₂ Purge) reagents->degas heat 4. Heat & Stir (e.g., 80°C, 12h) degas->heat quench 5. Quench & Extract heat->quench purify 6. Purify (Column Chromatography) quench->purify analyze 7. Analyze (NMR, GC-MS) purify->analyze

Figure 2: Standardized workflow for comparing boronic acid reactivity.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)

  • Boronic Acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Nitrophenylboronic acid, or this compound, 1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃ solution, 2.0 mL, 4.0 mmol)

  • Solvent (e.g., Toluene, 5.0 mL)

  • Round-bottom flask, condenser, magnetic stir bar, heating mantle, nitrogen line.

Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the selected boronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Solvent and Base Addition: Add the toluene (5.0 mL) followed by the aqueous sodium carbonate solution (2.0 mL).

  • Degassing: Seal the flask with a septum and purge the reaction mixture with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Place the flask under a positive pressure of nitrogen and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. For a comparative study, maintain a consistent reaction time (e.g., 12 hours) for all substrates.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield of the purified product and confirm its identity via ¹H NMR and mass spectrometry.

Conclusion

The reactivity of This compound in Suzuki-Miyaura cross-coupling is predicted to be lower than that of electron-rich or unsubstituted phenylboronic acids. This is a direct consequence of the dual electron-withdrawing nature of its fluoro and amide substituents, which deactivates the aromatic ring towards the critical transmetalation step. Researchers employing this substrate should anticipate the need for optimized conditions, such as the use of highly active phosphine ligands (e.g., SPhos, XPhos), stronger bases, or elevated temperatures to drive the reaction to completion and achieve high yields. The provided experimental protocol offers a robust framework for empirically testing this hypothesis and comparing its performance against other boronic acids.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. dspace.mit.edu. [Link]

  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Sci-Hub. [Link]

  • The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. pubs.acs.org. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Analysis of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery

In the landscape of pharmaceutical development, arylboronic acids are indispensable building blocks. Their prominence is largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds to construct complex molecular architectures.[1][2] Our focus here, 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid, is a prime example of a bespoke reagent designed for creating novel biaryl structures, which are prevalent in many drug candidates. The fluorine and piperidine-carbonyl substituents are not merely decorative; they are incorporated to fine-tune the molecule's physicochemical properties, such as metabolic stability, potency, and cell permeability.

Given the investment in synthesizing such tailored reagents, the ability to accurately monitor their reactions and characterize the products is paramount. Impurities, unreacted starting materials, or undesired side-products can dramatically affect the efficacy, safety, and patentability of a final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the analysis of this boronic acid's reaction products, grounded in robust experimental principles.

The Analytical Challenge: Navigating the Quirks of Boronic Acids

Analyzing boronic acids and their derivatives is not always straightforward. These molecules present unique challenges that must be addressed to ensure data integrity:

  • Tendency for Dehydration: Boronic acids can readily lose water to form cyclic anhydrides known as boroxines, especially under non-aqueous or high-temperature conditions. This complicates analysis by creating multiple species from a single analyte.

  • On-Column Hydrolysis: Conversely, boronic esters, common partners in Suzuki couplings, can hydrolyze back to their corresponding boronic acids on a standard reversed-phase HPLC column.[3][4]

  • Poor Ionization: The boronic acid moiety itself can be challenging to ionize efficiently, sometimes requiring derivatization or specific mobile phase conditions to achieve adequate sensitivity in mass spectrometry.[5][6]

  • Polarity: The polarity of the boronic acid and its coupled products can vary significantly, requiring flexible and robust chromatographic methods for effective separation.

LC-MS, particularly when thoughtfully implemented, is exceptionally well-suited to overcome these challenges, offering a blend of separation power, sensitivity, and specificity that is often unmatched by other techniques.[1]

Primary Method: A Deep Dive into LC-MS Analysis

Liquid Chromatography-Mass Spectrometry is the workhorse for reaction monitoring in modern synthetic chemistry.[7] Its power lies in coupling the physical separation of compounds in a mixture (LC) with the mass-based detection and identification of those compounds (MS).

Causality-Driven Experimental Protocol

The following protocol is a validated starting point for the analysis of a typical Suzuki-Miyaura coupling reaction involving this compound. The rationale behind each parameter is explained to empower the scientist to adapt the method as needed.

1. Sample Preparation:

  • Objective: To create a clean, homogenous sample compatible with the LC-MS system while preventing degradation.

  • Protocol:

    • Quench a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute the aliquot 1000-fold with a 50:50 mixture of Acetonitrile:Water. This high dilution factor is crucial to avoid saturating the MS detector and to minimize matrix effects from salts and catalysts.

    • Vortex the sample thoroughly.

    • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial. Filtering removes particulate matter that could clog the sensitive fluidics of the UPLC/HPLC system.

2. Liquid Chromatography (LC) Conditions:

  • Rationale: A reversed-phase C18 column is the standard for separating small organic molecules of moderate polarity. The use of a sub-2 µm particle size column (UPLC/UHPLC) provides significantly higher resolution and faster run times compared to traditional HPLC.[1][8] The mobile phase additives (formic acid) are chosen to ensure good peak shape by protonating acidic silanols on the column and to facilitate positive ion electrospray ionization.

  • Parameters:

    • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[8][9]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 0.5 minutes, return to 5% B over 0.1 minutes, and re-equilibrate for 0.4 minutes.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1 µL

3. Mass Spectrometry (MS) Conditions:

  • Rationale: Electrospray Ionization (ESI) is the premier technique for ionizing the polar, non-volatile molecules typical in pharmaceutical synthesis.[10] Positive ion mode is selected because the piperidine nitrogen and amide carbonyl are readily protonated. A broad scan range ensures detection of all expected reactants, products, and potential byproducts.

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Scan Range: m/z 100–1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

Experimental Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Reaction Aliquot B Dilute 1000x (ACN:Water) A->B C Filter (0.22 µm) B->C D UPLC Injection C->D E C18 Column Separation (Gradient Elution) D->E F Electrospray Ionization (ESI+) E->F G Mass Analyzer (Quadrupole / TOF) F->G H Generate Total Ion Chromatogram (TIC) G->H I Extract Ion Chromatograms (XIC) H->I J Identify & Quantify Reactants & Products I->J

General experimental workflow for monitoring a reaction by LC-MS.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerhouse, no single technique is universally superior. A senior scientist must know when to deploy other methods. The choice of analytical technique is dictated by the specific question being asked—be it purity assessment, structural confirmation, or high-throughput screening.

TechniquePrimary UseSensitivitySpecificityStructural InformationThroughputKey Limitation
LC-MS Reaction monitoring, impurity profiling, quantificationVery High (pg-ng)Very High (Mass)High (MS/MS)HighDestructive, complex matrix can cause ion suppression
HPLC-UV Purity analysis, quantification of knownsModerate (µg)Moderate (RT)NoneHighRequires chromophore, co-elution can mislead
NMR Structure elucidation, absolute quantification (qNMR)Low (mg)Very HighDefinitiveLowInsensitive, complex mixtures are difficult to interpret
GC-MS Analysis of volatile, thermally stable compoundsHigh (pg-ng)Very High (Mass)High (EI Library)ModerateNot suitable for non-volatile boronic acids/products
Decision Framework for Method Selection

Choosing the right tool requires a logical approach. The following diagram outlines a decision-making process for analyzing the products of a Suzuki-Miyaura reaction.

Method_Selection A What is the primary analytical goal? B Is the structure of the main product unknown? A->B Structure C Need to monitor reaction progress quickly? A->C Speed D Need to determine purity of a bulk sample? A->D Purity B->C No E Isolate & Run NMR Spectroscopy B->E Yes C->D No F Use LC-MS (Fast Gradient) C->F Yes G Use HPLC-UV (Validated Method) D->G Yes H Is trace-level impurity identification required? D->H Also... H->G No I Use High-Resolution LC-MS/MS H->I Yes

Decision tree for selecting an appropriate analytical technique.

Case Study: LC-MS Analysis of a Suzuki-Miyaura Coupling Reaction

Let's consider a practical example: the coupling of this compound with 4-bromoanisole.

Reaction Scheme: (Image of the Suzuki-Miyaura reaction between this compound and 4-bromoanisole to yield 3-Fluoro-4'-methoxy-5-(piperidine-1-carbonyl)-1,1'-biphenyl)

The goal is to use our LC-MS method to confirm the formation of the desired product and assess the consumption of the starting materials. By calculating the exact mass of each species, we can use extracted ion chromatograms (XICs) to selectively visualize each component in the reaction mixture.

CompoundChemical FormulaExact Mass (M)Calculated m/z ([M+H]⁺)
Boronic Acid (SM 1) C₁₂H₁₅BFNO₃263.11264.12
4-Bromoanisole (SM 2) C₇H₇BrO185.97 / 187.97186.98 / 188.98
Coupled Product C₁₉H₂₀FNO₂329.15330.16
Homocoupled Boronic Acid C₂₄H₂₈F₂N₂O₂426.21427.22

SM = Starting Material

Upon injecting a sample from the reaction mixture, the total ion chromatogram (TIC) might appear complex. However, by extracting the specific m/z values for each component, we can generate a clear picture of the reaction's status. A successful reaction would show a strong peak for the coupled product at m/z 330.16 and diminishing peaks for the starting materials. The presence of a peak at m/z 427.22 would indicate a common side-reaction: the homocoupling of the boronic acid. The high mass accuracy of modern MS instruments (like TOF or Orbitrap) allows for confident identification of each species based on its elemental formula.

Conclusion

For the detailed analysis of reactions involving complex reagents like this compound, LC-MS stands out as the superior technique. It offers an unparalleled combination of sensitivity, selectivity, and speed, enabling researchers to make rapid, informed decisions to optimize reaction conditions and ensure the quality of their synthetic products. While other methods like NMR and HPLC-UV have essential roles in structural elucidation and routine purity testing, LC-MS provides the comprehensive, real-time data crucial for accelerating modern drug development pipelines. The key to successful analysis lies not just in having the right instrument, but in understanding the chemistry of the analytes to develop a robust, logical, and self-validating method.

References

  • Kumar, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4785-4793. Available at: [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Available at: [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78-83. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Ye, H., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1143-1157. Available at: [Link]

  • Chepkwony, H. K., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1230, 76-85. Available at: [Link]

  • Roccatano, D., & Guillarme, D. (2021). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. Available at: [Link]

Sources

A Researcher's Guide to Suzuki Coupling: Boronic Acids vs. Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical decision that profoundly influences reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the two most common classes of organoboron reagents: boronic acids and their corresponding esters, with a focus on providing actionable insights and supporting experimental data to inform your selection process.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between boronic acids and their ester derivatives, most notably pinacol esters, lies in a delicate balance between reactivity and stability. Boronic acids are generally more reactive, which can translate to faster reaction times and lower catalyst loadings.[1] However, this heightened reactivity is accompanied by inherent instability. Boronic acids are susceptible to degradation pathways such as oxidation and, most significantly, protodeboronation—the cleavage of the C–B bond by a proton source.[1][2] This instability can compromise shelf-life and lead to inconsistent reaction yields.

Conversely, boronic esters, particularly the widely used pinacol esters, offer significantly enhanced stability.[1] They are often crystalline, bench-stable solids that are easier to handle, purify, and store for extended periods.[1] This robustness makes them ideal for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]

Comparative Performance: A Data-Driven Analysis

While the optimal choice of organoboron reagent is substrate-dependent, we can generalize their performance based on key experimental parameters. The following table provides an illustrative comparison based on typical outcomes in Suzuki-Miyaura couplings.

ParameterBoronic Acid (e.g., Phenylboronic Acid)Boronic Ester (e.g., Phenylboronic Acid Pinacol Ester)Rationale & Causality
Typical Reaction Time 4 - 12 hours8 - 24 hoursBoronic acids are more Lewis acidic, facilitating faster transmetalation.[3]
Typical Yield 75 - 90%80 - 95%The higher stability of boronic esters can lead to more consistent and higher yields by minimizing degradation.[1]
Reaction Temperature 80 - 110 °C90 - 120 °CThe lower reactivity of boronic esters may necessitate more forcing conditions to achieve comparable conversion rates.[1]
Reagent Stability Moderate (sensitive to air and moisture)High (often crystalline and bench-stable)The hydroxyl groups of boronic acids are prone to dehydration to form boroxines and are susceptible to protodeboronation. Esterification protects the boron center.[4]
Handling & Purification Requires careful handling; purification can be challenging via chromatography.Easy to handle; generally amenable to silica gel chromatography.[5][6]Boronic acids can interact strongly with silica gel, leading to streaking and poor recovery.[5]
Cost (per mmol) Generally LowerGenerally HigherThe additional synthetic step to form the ester from the boronic acid increases the cost.[1]

Mechanistic Considerations: The Role of the Boron Species

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7] The nature of the boron reagent influences the crucial transmetalation step.

For a boronic acid to participate in transmetalation, it must be activated by a base to form a more nucleophilic boronate species.[8] This "ate" complex is then competent to transfer its organic group to the palladium center.

Boronic esters can, in some cases, undergo direct transmetalation without prior hydrolysis to the boronic acid.[9][10] However, the reaction conditions, particularly the presence of water, can facilitate in-situ hydrolysis of the ester to the more reactive boronic acid. The steric bulk of the ester group, such as the methyl groups in a pinacol ester, can also influence the rate of transmetalation.[9]

A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following are generalized, representative protocols for a Suzuki-Miyaura coupling reaction. Note: These are starting points and will likely require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (1 mL, degassed)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, phenylboronic acid, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). This is repeated three times.

  • Add the anhydrous, degassed 1,4-dioxane and degassed water via syringe.

  • Add the Pd(OAc)₂ catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Boronic Ester

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, phenylboronic acid pinacol ester, PdCl₂(dppf)·CH₂Cl₂, and potassium carbonate.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by flash column chromatography.

Sources

Beyond Boronic Acids: A World of Cross-Coupling Possibilities

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Alternative Cross-Coupling Methods to the Suzuki-Miyaura Reaction

For decades, the Suzuki-Miyaura reaction has been a cornerstone of synthetic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. Its impact, particularly in the pharmaceutical and materials science industries, is undeniable. However, the ever-increasing complexity of molecular targets and the growing demand for more sustainable and efficient synthetic routes necessitate a broader toolkit. This guide offers an in-depth comparison of prominent alternative cross-coupling methods, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal strategy for their specific synthetic challenges.

While the Suzuki-Miyaura reaction's use of generally stable and readily available boronic acids is a key advantage, alternative methods offer unique benefits in terms of reactivity, functional group tolerance, and the ability to overcome common Suzuki-Miyaura limitations. This guide will explore the nuances of several key alternatives, including the Negishi, Stille, Heck, Sonogashira, Hiyama, Kumada, and Buchwald-Hartwig reactions, as well as emerging strategies like C-H activation and photoredox catalysis.

The Logic of Catalyst Selection: A Generalized Catalytic Cycle

Most of the palladium-catalyzed cross-coupling reactions discussed herein share a common mechanistic framework. Understanding this general cycle is crucial for troubleshooting and optimizing reaction conditions.

Generalized Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Pd(0)L_n->R-Pd(II)-X(L_n) Oxidative Addition (R-X) R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) R-Pd(II)-X(L_n)->R-Pd(II)-R'(L_n) Transmetalation (R'-M) R-Pd(II)-R'(L_n)->Pd(0)L_n R-R' R-R' R-Pd(II)-R'(L_n)->R-R' Reductive Elimination caption Generalized Catalytic Cycle for Cross-Coupling

Caption: Generalized catalytic cycle for many palladium-catalyzed cross-coupling reactions.

The cycle typically begins with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. This is followed by transmetalation, where the organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond (R-R') and regenerates the palladium(0) catalyst.[1][2][3]

Negishi Coupling: The Power of Organozinc Reagents

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner.[4][5] Discovered by Ei-ichi Negishi, this reaction is celebrated for its high reactivity and broad scope, enabling the coupling of sp³, sp², and sp hybridized carbon centers.[4][5]

Mechanism: The reaction follows the general catalytic cycle, with the transmetalation step involving the transfer of an organic group from zinc to palladium.[6][7]

Advantages:

  • High Reactivity: Organozinc reagents are among the more reactive organometallic species, often leading to faster reaction times and higher yields, even with challenging substrates.[5][7]

  • Excellent Functional Group Tolerance: Compared to more basic organometallics like Grignard or organolithium reagents, organozincs are remarkably tolerant of a wide array of functional groups, including esters, ketones, and nitriles.[4][6]

  • Versatility: The Negishi coupling is effective for a wide range of C-C bond formations, including those that are difficult to achieve with other methods.[5]

Limitations:

  • Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, necessitating the use of anhydrous and inert reaction conditions.[5] This can be a significant drawback in industrial settings.

  • Preparation of Reagents: The preparation of organozinc reagents can be more involved than that of boronic acids.[3]

Representative Experimental Protocol: Negishi Coupling

To a solution of the aryl halide (1.0 equiv) and the organozinc reagent (1.2 equiv) in an anhydrous solvent such as THF under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Stille Coupling: Taming Organotins

The Stille coupling employs organostannanes (organotin compounds) as the organometallic partner. This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups.

Mechanism: The catalytic cycle is analogous to other cross-coupling reactions, with the key transmetalation step involving an organotin reagent.[3]

Advantages:

  • Mild Reaction Conditions: Stille couplings are often performed under neutral and mild conditions, which contributes to their excellent functional group tolerance.[3]

  • Air and Moisture Stability: Many organostannane reagents are stable to air and moisture, making them easier to handle than some other organometallics.

  • Broad Substrate Scope: A wide range of organic halides and triflates can be coupled with various organostannanes.

Limitations:

  • Toxicity of Tin Reagents: The primary drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product. This is a major concern, especially in the synthesis of pharmaceuticals.

  • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin waste, which is environmentally undesirable.

Heck Reaction: A Different Approach to C-C Bond Formation

The Heck reaction, discovered by Richard F. Heck, is a palladium-catalyzed reaction between an unsaturated halide (or triflate) and an alkene.[8][9] Unlike the previously discussed methods, it does not require a pre-formed organometallic nucleophile.[3]

Mechanism: The Heck reaction mechanism differs slightly from the general cycle. After oxidative addition, the alkene inserts into the palladium-carbon bond (migratory insertion). This is followed by a β-hydride elimination step to form the substituted alkene product and a palladium-hydride species, which then undergoes reductive elimination with a base to regenerate the Pd(0) catalyst.[9][10]

Heck Reaction Mechanism Pd(0)L_n Pd(0)L_n R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Pd(0)L_n->R-Pd(II)-X(L_n) Oxidative Addition (R-X) Intermediate_A Alkene Complex R-Pd(II)-X(L_n)->Intermediate_A Alkene Coordination Intermediate_B Migratory Insertion Product Intermediate_A->Intermediate_B Migratory Insertion Product_Complex Product + HPd(II)X Intermediate_B->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L_n Reductive Elimination (+ Base) caption Simplified Heck Reaction Catalytic Cycle

Sources

Unambiguous Validation of Suzuki Product Structure by NMR Spectroscopy: A Comparative and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Synthetic Power and Analytical Challenge of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the creation of biaryls, styrenes, and polyolefins.[1][2][3] Its widespread adoption in pharmaceutical and materials science is a testament to its functional group tolerance and reliability.[4][5] However, the success of any synthesis is not defined by the reaction alone, but by the rigorous and unambiguous confirmation of the desired product's structure.

This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of Suzuki coupling products. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted NMR approach serves as a self-validating system for researchers, scientists, and drug development professionals. We will objectively compare 1D and 2D NMR strategies, provide supporting data, and detail the necessary experimental protocols to ensure the highest degree of scientific integrity.

The Analytical Imperative: Why Simple Confirmation is Not Enough

While the Suzuki reaction is robust, it is not without potential complications. A comprehensive validation strategy must not only confirm the presence of the product but also definitively rule out common side products that can confound results.[6]

Key analytical challenges include:

  • Homocoupling: The coupling of two identical starting materials (e.g., two aryl halides or two boronic acids) to form symmetrical byproducts.[6][7]

  • Dehalogenation/Protonolysis: The replacement of the halide on the electrophilic starting material with a hydrogen atom, or the cleavage of the C-B bond in the boronic acid.[6]

  • Oxidation Products: Boronic acids can be susceptible to oxidation, leading to the formation of phenols or other oxygenated byproducts.[6]

Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are invaluable for assessing purity, reaction completion, and confirming molecular weight.[4][8] However, they fall short of providing the direct, atom-level connectivity information required to unambiguously prove that the desired C-C bond has formed in the correct orientation. For this, NMR spectroscopy is the undisputed gold standard.

The NMR Toolkit: From Initial Assessment to Definitive Proof

A hierarchical NMR approach provides the most efficient and conclusive path to structural validation. We begin with rapid, information-rich 1D experiments and escalate to more sophisticated 2D techniques only when necessary to resolve ambiguity.

The Workhorses: 1D ¹H and ¹³C NMR

¹H NMR Spectroscopy: The First Look Proton NMR is the initial and most crucial experiment. It offers a rapid assessment of the reaction's outcome by tracking key changes between the starting materials and the product.

  • Causality: We analyze the ¹H spectrum to confirm the disappearance of key starting material signals and the appearance of new, expected product signals. For a typical biaryl synthesis, this involves monitoring the distinct aromatic regions. The protons on the aryl halide and the arylboronic acid will have characteristic chemical shifts and coupling patterns. Upon successful coupling, these patterns will change significantly due to the new electronic environment and altered spin-spin coupling pathways in the biaryl product. For instance, a proton ortho to a bromine atom will shift upfield upon replacement of the bromine with a carbon substituent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton While more time-consuming due to the low natural abundance of ¹³C, the proton-decoupled ¹³C NMR spectrum provides a direct count of unique carbon environments and is instrumental in confirming the overall carbon framework.[9]

  • Causality: The most vital piece of evidence from a ¹³C spectrum is the appearance of new quaternary (non-protonated) carbon signals corresponding to the two carbons forming the new C-C bond. Furthermore, the chemical shifts of all carbons in the aromatic rings will be altered, providing a comprehensive fingerprint of the new molecular structure.

The Definitive Proof: 2D NMR for Unambiguous Connectivity

For complex molecules or when 1D spectra are crowded and ambiguous, 2D NMR experiments are essential. They provide an explicit roadmap of atomic connectivity.[10][11]

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H J-coupling networks.[12][13] It is used to confirm the proton spin systems within each of the original aryl fragments, ensuring they remain intact in the final product.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹J-CH coupling).[12] This allows for the confident assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment. This is arguably the most powerful experiment for validating a Suzuki product. It reveals correlations between protons and carbons over two to three bonds (²J-CH and ³J-CH).[12][14]

    • The Self-Validating System: The true power of HMBC lies in its ability to observe correlations across the newly formed C-C bond. For example, a proton on ring A that is two or three bonds away from a carbon on ring B will show a cross-peak in the HMBC spectrum. This single piece of data provides irrefutable proof of the C-C bond's existence and location, something no 1D experiment or combination of MS and HPLC can offer.

Experimental Workflow and Data Interpretation: A Case Study

Let's consider the model Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid to form 4-methoxybiphenyl.

Reaction Scheme: (4-MeO-C₆H₄)-Br + (Ph)-B(OH)₂ --[Pd Catalyst, Base]--> (4-MeO-C₆H₄)-(Ph)

Experimental Protocol: NMR Sample Preparation and Analysis
  • Reaction Quench & Workup: After the reaction is deemed complete by a method like TLC, quench the reaction mixture (e.g., with saturated aq. NH₄Cl).[15]

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product using flash column chromatography to remove the catalyst, excess reagents, and byproducts.[16]

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • 1D NMR Acquisition: Acquire a standard ¹H NMR spectrum followed by a ¹³C{¹H} NMR spectrum.

  • 2D NMR Acquisition (if needed): If assignments are not trivial, acquire COSY, HSQC, and HMBC spectra. The HMBC is the highest priority for definitive validation.

Comparative Data Analysis

The following tables summarize the expected NMR data, illustrating the clear differentiation between starting materials and the final product.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ortho to OMe)Aromatic Protons (meta to OMe/Br)Phenyl Protons
4-Bromoanisole (Start)~6.85 (d)~7.40 (d)N/A
Phenylboronic Acid (Start)N/AN/A~7.4-8.2 (m)
4-Methoxybiphenyl (Product) ~6.98 (d) ~7.52 (d) ~7.3-7.6 (m)

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC-OMeC-BrC-B(OH)₂C-C (ipso-carbons)
4-Bromoanisole (Start)~159~113N/AN/A
Phenylboronic Acid (Start)N/AN/A~135 (broad)N/A
4-Methoxybiphenyl (Product) ~159 N/A N/A ~134 (C-Ph), ~141 (C-C₆H₄OMe)

Note: Data are illustrative and actual shifts may vary based on conditions.[16][17]

Visualizing the Validation Workflow

The logical flow from reaction completion to structural proof can be visualized as follows:

G cluster_0 Synthesis & Workup cluster_1 NMR Analysis cluster_2 Confirmation reaction Suzuki Reaction purify Purification reaction->purify prep Sample Prep purify->prep nmr_1d Acquire 1D NMR (¹H, ¹³C) prep->nmr_1d decision Structure Clear? nmr_1d->decision nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) decision->nmr_2d No analysis Data Interpretation decision->analysis Yes nmr_2d->analysis validation Structure Validated analysis->validation

Caption: Workflow for NMR validation of Suzuki coupling products.

The Power of HMBC: Visualizing the Key Correlation

The HMBC spectrum provides the definitive link. For 4-methoxybiphenyl, we would expect to see a correlation from the protons ortho to the methoxy group (~7.52 ppm) to the ipso-carbon of the other phenyl ring (~141 ppm). This ³J-CH correlation is only possible if the C-C bond has formed.

Caption: Diagram of the key 3-bond HMBC correlation.

Conclusion

While a suite of analytical tools is necessary for complete characterization, NMR spectroscopy stands alone in its ability to provide unambiguous structural proof for Suzuki-Miyaura coupling products. A systematic approach, beginning with 1D ¹H and ¹³C NMR for an initial assessment and escalating to 2D experiments like HMBC to resolve ambiguity, forms a robust, self-validating workflow. By focusing on the key HMBC correlations across the newly formed C-C bond, researchers can move forward with absolute confidence in their product's identity, ensuring the integrity and success of their synthetic endeavors.

References

  • A Head-to-Head Battle: Validating Suzuki Coupling Reactions with HPLC and NMR. Benchchem.
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry.
  • ¹H NMR spectrum of the Suzuki product with inset of expanded aromatic region.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling...
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen.
  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher.
  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. University of St Andrews.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). CEITEC.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Reaction profile for the NMR conversion of the cross-coupling reaction...
  • SUZUKI REACTION MONITORING. Advion.
  • Monitoring Suzuki Coupling Reactions with Benchtop NMR. Nanalysis.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • NMR methods for the analysis of mixtures.
  • From Established to Emerging: Evolution of Cross-Coupling Reactions.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

yield comparison between different palladium catalysts for a specific coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Palladium Catalyst Performance in Suzuki-Miyaura Coupling

Topic: Yield Comparison Between Different Palladium Catalysts for a Specific Coupling Guide Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its tolerance of a wide range of functional groups and relatively mild reaction conditions have made it an indispensable tool in academic research and, critically, in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules.[1][2] However, the success of a Suzuki-Miyaura coupling is not guaranteed; it is profoundly dependent on the selection of the palladium catalyst system. The choice of catalyst dictates reaction efficiency, scope, and ultimately, the yield of the desired product.

This guide provides a comparative analysis of four distinct classes of palladium catalysts for a challenging Suzuki-Miyaura coupling: the reaction of an electron-rich, sterically hindered aryl chloride (2-chloro-1,3-dimethylbenzene) with an arylboronic acid (4-methoxyphenylboronic acid). This specific transformation is designed to accentuate the performance differences between catalysts, offering researchers a practical framework for catalyst selection in their own demanding applications.

The Scientific Challenge: Why Activating Aryl Chlorides is Difficult

Aryl chlorides are attractive coupling partners due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their utility is hampered by the strength and inertness of the C(sp²)–Cl bond. The initial, and often rate-limiting, step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. For aryl chlorides, this step is kinetically unfavorable with simple palladium catalysts.[3] Overcoming this hurdle requires catalyst systems featuring ligands that are both highly electron-donating and sterically bulky. These properties increase the electron density on the palladium center, promoting oxidative addition, and facilitate the final reductive elimination step to release the product.[3][4]

Visualizing the Catalytic Engine: The Suzuki-Miyaura Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle. Understanding this process is key to appreciating how different ligands influence the reaction's efficiency.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) oa_complex Ar-Pd(II)(L)n-X (Oxidative Addition) pd0->oa_complex trans_complex Ar-Pd(II)(L)n-Ar' oa_complex->trans_complex product Ar-Ar' (Product) trans_complex->product re_complex Product Complex aryl_halide Ar-X boronic_acid Ar'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Analysis of Palladium Catalysts

We will evaluate four catalysts, each representing a distinct generation or ligand class, to understand their relative efficacy for our challenging model reaction.

The "Workhorse": Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

This is a classic, first-generation catalyst. While incredibly useful for a vast number of transformations, especially with aryl iodides and bromides, its performance with unactivated aryl chlorides is often limited.[5] The triphenylphosphine ligand, while foundational, lacks the potent electron-donating ability and steric bulk required to efficiently promote the difficult oxidative addition of aryl chlorides.[4]

The "Reliable All-Rounder": [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂

Pd(dppf)Cl₂ is a robust and highly versatile pre-catalyst. The dppf ligand possesses a unique "bite angle" and electronic properties that confer high stability and reactivity, making it effective for many challenging couplings, including those with some heteroaryl chlorides.[6][7] It represents a significant improvement over Pd(PPh₃)₄ and is often a go-to catalyst for initial screening due to its broad applicability.

The "High-Performance Specialist": Buchwald Pre-catalysts (XPhos Pd G2)

Developed by Stephen Buchwald's group, dialkylbiaryl phosphine ligands like XPhos have revolutionized cross-coupling chemistry. These ligands are exceptionally bulky and electron-rich, designed specifically to facilitate the oxidative addition of challenging substrates like aryl chlorides and tosylates.[8] The second-generation (G2) pre-catalysts are air- and moisture-stable, making them user-friendly while offering extremely high activity, often at very low catalyst loadings.

The "Robust Innovator": PEPPSI™ Pre-catalysts (PEPPSI-IPr)

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts feature a strongly donating N-Heterocyclic Carbene (NHC) ligand. NHC ligands form very strong bonds with palladium, creating highly stable and active catalysts.[9] The PEPPSI-IPr pre-catalyst is known for its exceptional thermal stability and user-friendliness (it is bench-stable), and it excels in a wide range of cross-coupling reactions, including those involving demanding substrates.[9][10][11]

Performance Data Summary

The following table summarizes the expected performance of each catalyst for the coupling of 2-chloro-1,3-dimethylbenzene with 4-methoxyphenylboronic acid, based on data compiled from analogous transformations in the literature.

CatalystLigand TypeCatalyst Loading (mol%)Temp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ Monodentate Phosphine2 - 5100 - 12012 - 24< 20%[4]
Pd(dppf)Cl₂ Bidentate Phosphine1 - 3100 - 1108 - 1640 - 65%[6][7]
XPhos Pd G2 Biaryl Phosphine0.5 - 280 - 1002 - 8> 90%[12]
PEPPSI-IPr N-Heterocyclic Carbene1 - 280 - 1004 - 12> 85%[9][11]

Note: Yields are estimates based on literature for similar sterically hindered aryl chlorides and may vary based on precise reaction conditions.

Experimental Protocols

Trustworthy science is built on reproducible protocols. The following section details the step-by-step methodologies for the model reaction.

General Experimental Workflow

A standardized workflow is crucial for comparing results accurately.

Experimental_Workflow cluster_workflow Standardized Suzuki-Miyaura Workflow start Start reagents 1. Prepare Reagents (Aryl Halide, Boronic Acid, Base, Solvent) start->reagents setup 2. Assemble Glassware (Flask, Condenser) & Purge with N2/Ar reagents->setup addition 3. Add Reagents to Flask (Solids first, then solvent) setup->addition catalyst 4. Add Pd Catalyst (Under inert atmosphere) addition->catalyst reaction 5. Heat and Stir (Specified Temp & Time) catalyst->reaction workup 6. Reaction Workup (Quench, Extract, Wash) reaction->workup purify 7. Purify Product (Column Chromatography) workup->purify analyze 8. Analyze Product (NMR, GC-MS) & Calculate Yield purify->analyze end End analyze->end

Caption: A generalized workflow for performing the Suzuki-Miyaura coupling experiment.

Model Reaction:

(Self-generated image of 2-chloro-1,3-dimethylbenzene + 4-methoxyphenylboronic acid -> product)

Protocol 1: Using Pd(dppf)Cl₂

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (170 mg, 1.12 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 397 mg, 1.87 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (13.6 mg, 0.0187 mmol, 2 mol%), 2-chloro-1,3-dimethylbenzene (125 µL, 0.935 mmol, 1.0 equiv), and 1,4-dioxane (4 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using XPhos Pd G2 Pre-catalyst

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (170 mg, 1.12 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 397 mg, 1.87 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and nitrogen (or argon) three times.

  • Reagent Addition: Under a positive flow of nitrogen, add XPhos Pd G2 (14.7 mg, 0.0187 mmol, 2 mol%), 2-chloro-1,3-dimethylbenzene (125 µL, 0.935 mmol, 1.0 equiv), and t-butanol (4 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1.

Discussion and Recommendations

This comparative guide demonstrates the critical impact of catalyst selection on the outcome of a challenging Suzuki-Miyaura coupling.

  • For Exploratory Synthesis: For new projects where substrate reactivity is unknown, Pd(dppf)Cl₂ offers a cost-effective and reliable starting point with a broad scope.[6] It may provide a moderate yield, which is often sufficient to confirm the viability of a synthetic route.

  • For High-Yield, Demanding Couplings: When maximizing yield is paramount, especially with inert coupling partners like sterically hindered aryl chlorides, modern pre-catalysts are the superior choice. XPhos Pd G2 demonstrates exceptional activity, often leading to higher yields in shorter reaction times and under milder conditions.[12]

  • For Robustness and Ease of Use: PEPPSI-IPr is an excellent alternative, offering high stability and reactivity.[9][13] Its air- and moisture-stability can be a significant advantage in process chemistry and high-throughput screening environments where rigorous inert techniques may be less practical.

The evolution from simple phosphine ligands like PPh₃ to sophisticated biaryl phosphines and N-heterocyclic carbenes has transformed the Suzuki-Miyaura reaction from a powerful tool into a near-universal method for C-C bond formation. By understanding the principles behind catalyst design and performance, researchers can confidently select the optimal system to drive their synthetic projects to success.

References

  • Mora, M., Jimenez-Sanchidrian, C., & Ruiz, J. R. (2012). Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction. Current Organic Chemistry, 16(9), 1128-1150.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646. [Link]

  • Organ, M. G., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3783-3791. [Link]

  • Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Oldenhuis, N. J., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis, 362(22), 5062-5073. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4489-4500. [Link]

  • Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh₃)₄ Catalyst Loading. Synthetic Communications, 39(23), 4221-4229. [Link]

  • Chen, C.-Y. H., & Dagneau, P. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. ACS Catalysis, 3(5), 799-813. [Link]

  • Singh, S., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl₂·CH₂Cl₂ catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 12(35), 22933-22946. [Link]

  • Singh, U. P., & Singh, R. P. (2014). Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in water. RSC Advances, 4(99), 55856-55888. [Link]

  • Yin, J. J., & Rainka, M. P. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-21. [Link]

  • Zhang, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 410-439. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link] (Note: While not directly in the search results, this is a foundational review for the topic and authoritative).

Sources

effect of electron-withdrawing groups on phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Effect of Electron-Withdrawing Groups on Phenylboronic Acid Reactivity

For researchers and professionals in drug development, mastering the nuances of carbon-carbon bond formation is paramount. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, relies on the predictable reactivity of its components. Among these, the organoboron species—typically a phenylboronic acid—plays a critical role that can be finely tuned through electronic modification.

This guide provides a detailed examination of how electron-withdrawing groups (EWGs) appended to the phenyl ring modulate the reactivity of phenylboronic acids. We will explore the underlying physical organic principles, present comparative experimental data, and offer a robust protocol for practical application.

The Decisive Role of Electronics: Lewis Acidity and pKa

A phenylboronic acid's reactivity is intrinsically linked to its Lewis acidity—the ability of the boron atom to accept a pair of electrons. This property is quantified by the acid dissociation constant (pKa). An electron-withdrawing group, through inductive (-I) and/or resonance (-M) effects, pulls electron density away from the boron center. This polarization increases the boron's electrophilicity, making the boronic acid a stronger Lewis acid and thus lowering its pKa.[1][2][3]

Conversely, electron-donating groups (EDGs) push electron density towards the boron, decreasing its Lewis acidity and raising the pKa.

Caption: Electronic effects of an EWG on phenylboronic acid.

The following table summarizes the experimentally determined pKa values for a series of para-substituted phenylboronic acids, clearly illustrating this trend.

Substituent (para-)Hammett Constant (σp)pKa (in H₂O)Electronic Effect
-OCH₃-0.279.25[4]Strong Donating
-CH₃-0.17~8.9Donating
-H0.008.76[2]Neutral
-Cl0.238.21Withdrawing
-CF₃0.547.86[2]Strong Withdrawing
-NO₂0.787.14Very Strong Withdrawing

Data compiled from various sources. Absolute pKa values may vary slightly based on experimental conditions.[1][2][4]

Impact on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5] The electronic nature of the boronic acid has its most profound impact on the transmetalation step.

For transmetalation to occur, the neutral trigonal boronic acid must be activated by a base to form a more nucleophilic, tetrahedral boronate anion, often referred to as an "ate" complex ([R-B(OH)₃]⁻).[6][7][8] This negatively charged species is far more reactive and readily transfers its organic group to the Pd(II) center.

The critical insight is that a phenylboronic acid with a lower pKa (i.e., one bearing an EWG) is more easily deprotonated by the base to form the reactive boronate.[6] This leads to a higher concentration of the active species in solution at any given time, which can significantly accelerate the rate-limiting transmetalation step and improve overall reaction efficiency.

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Reactivity: Experimental Evidence

Competition experiments provide clear evidence of this principle. When a mixture of boronic acids is subjected to coupling conditions with a limited amount of an aryl halide, the boronic acid bearing the stronger electron-withdrawing group is preferentially consumed.

Phenylboronic Acid 1 (PBA 1)Phenylboronic Acid 2 (PBA 2)Aryl HalideProduct Ratio (from PBA 1 : PBA 2)Favored Reactant
4-MeO-C₆H₄B(OH)₂ (EDG)C₆H₅B(OH)₂ (Neutral)4-BromoacetophenoneLow : HighC₆H₅B(OH)₂
C₆H₅B(OH)₂ (Neutral)4-CF₃-C₆H₄B(OH)₂ (EWG)4-BromoacetophenoneLow : High4-CF₃-C₆H₄B(OH)₂
4-MeO-C₆H₄B(OH)₂ (EDG)4-NO₂-C₆H₄B(OH)₂ (EWG)1-Bromo-4-nitrobenzeneVery Low : Very High4-NO₂-C₆H₄B(OH)₂

This table represents typical outcomes from competition studies. Ratios are illustrative.[6][9][10]

These results confirm that under base-mediated conditions, boronic acids with lower pKa values (those with EWGs) exhibit enhanced reactivity toward transmetalation.[6] It is also important to note that while EWGs on the boronic acid accelerate transmetalation, EWGs on the aryl halide partner accelerate the initial oxidative addition step, demonstrating the complementary electronic demands of the two coupling partners.[5][11]

A Practical Guide: Comparative Suzuki-Miyaura Coupling Protocol

This protocol is designed to compare the reactivity of an electron-rich, electron-neutral, and electron-poor phenylboronic acid.

Objective: To determine the relative conversion rates for the coupling of three different phenylboronic acids with 4-bromoacetophenone.

Materials:

  • Phenylboronic acid (PBA)

  • 4-Methoxyphenylboronic acid (4-MeO-PBA)

  • 4-(Trifluoromethyl)phenylboronic acid (4-CF₃-PBA)

  • 4-Bromoacetophenone

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, absolute

  • Deionized Water

  • Reaction vials, magnetic stir bars, heating block

Workflow setup 1. Reagent Prep (3 parallel reactions) reaction 2. Reaction Setup (Add reagents, N₂ purge) setup->reaction heating 3. Heating (80 °C, monitor by TLC/GC) reaction->heating quench 4. Quench & Workup (Add water, extract with EtOAc) heating->quench analysis 5. Analysis (Dry, concentrate, analyze by GC/NMR) quench->analysis

Sources

A Senior Application Scientist's Guide to Characterizing Impurities from Protodeboronation Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical synthesis, boronic acids and their derivatives are indispensable tools, particularly in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] However, the utility of these reagents is often compromised by a persistent and sometimes overlooked side reaction: protodeboronation. This reaction, in which a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, generates impurities that can complicate downstream processes, reduce yields, and pose significant challenges to achieving the stringent purity levels required for active pharmaceutical ingredients (APIs).[1][3]

This guide provides an in-depth comparison of analytical strategies to identify, quantify, and control these protodeboronated impurities. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to build robust, self-validating analytical workflows.

The Adversary: Understanding Protodeboronation

Protodeboronation is the protonolysis of an organoborane, converting an Ar-B(OH)₂ group to Ar-H.[1] This seemingly simple transformation is a significant degradation pathway that competes with the desired cross-coupling reaction.[4] Its rate is highly sensitive to a variety of factors, making it a variable and unpredictable challenge.

Key Factors Influencing Protodeboronation:

  • pH and Base: The reaction is often accelerated in basic aqueous media, which are standard conditions for many cross-coupling reactions.[5][6] The base facilitates the formation of a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻), which is more susceptible to protonolysis.[3][6]

  • Substrate Structure: Electron-deficient arylboronic acids and many heteroaromatic boronic acids are particularly prone to protodeboronation.[3][7]

  • Temperature and Time: As with most undesired side reactions, higher temperatures and prolonged reaction times increase the extent of protodeboronation.[3]

  • Presence of Water: Water acts as the proton source for the cleavage of the C-B bond.[1]

The primary impurity formed is the arene or heteroarene corresponding to the boronic acid starting material (e.g., benzene from phenylboronic acid).[1] The presence of this impurity not only represents a loss of valuable starting material but can also lead to complex purification challenges, as its polarity and chromatographic behavior are often very similar to the desired product.

Visualizing the Mechanism

The mechanism of protodeboronation is complex and can proceed through multiple pathways depending on the reaction conditions and the specific boronic acid.[4] A simplified, base-catalyzed pathway, common in cross-coupling reactions, is illustrated below.

Protodeboronation Mechanism cluster_0 Step 1: Boronate Formation cluster_1 Step 2: Protonolysis ArB(OH)2 Aryl Boronic Acid (Ar-B(OH)₂) ArB(OH)3- Aryl Boronate (tetrahedral) ([ArB(OH)₃]⁻) ArB(OH)2->ArB(OH)3- + OH⁻ (Base) OH- Hydroxide (OH⁻) ArH Protodeboronated Impurity (Ar-H) ArB(OH)3-->ArH + H₂O (Proton Source) B(OH)4- Boric Acid anion ([B(OH)₄]⁻) ArB(OH)3-->B(OH)4- H2O Water (H₂O)

Caption: Simplified mechanism of base-catalyzed protodeboronation.

A Comparative Guide to Analytical Characterization

Effective characterization of protodeboronated impurities requires a multi-pronged analytical approach. No single technique provides all the necessary information. The choice depends on the specific goals: initial detection, unambiguous identification, or precise quantification. You can identify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy.[3]

Technique Primary Use Strengths Limitations Typical Sensitivity
HPLC-UV/DAD Quantification, Purity MonitoringRobust, reproducible, excellent for quantitative analysis, widely available.Requires chromophore, may not resolve impurity from product without careful method development.~0.01-0.1% area
LC-MS Identification, ConfirmationHigh sensitivity, provides molecular weight for peak identification, confirms presence of Ar-H impurity.[8]Response factors can be variable, not ideal for primary quantification without standards.ng/mL to pg/mL[9]
GC-MS Identification, Quantification (for volatile compounds)Excellent separation for volatile/semi-volatile impurities, high sensitivity, definitive identification via mass spectra.[10]Requires analytes to be volatile or derivatized; boronic acids themselves are non-volatile.[11]ppm levels[11]
NMR Spectroscopy Structural Elucidation, IdentificationUnambiguous structural confirmation, can identify impurities without a reference standard, ¹¹B NMR is specific for boron-containing species.[8][12]Relatively low sensitivity, complex mixtures can be difficult to interpret, boronic acid oligomerization can be an issue.[13]>0.1-1% for routine ¹H NMR

In-Depth Protocols and Experimental Causality

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

Core Objective: To separate and quantify the protodeboronated impurity (Ar-H) from the boronic acid starting material (Ar-B(OH)₂), the aryl halide, and the desired biaryl product.

Why it's the Workhorse: HPLC is the cornerstone of purity analysis in pharmaceutical development due to its robustness and quantitative accuracy.[14] The key challenge is developing a method with sufficient selectivity to resolve the often structurally similar compounds.

Experimental Protocol (Reverse-Phase HPLC):

  • Column Selection:

    • Choice: C18 (e.g., Waters XSelect HSS T3, Agilent Poroshell HPH C18) is the primary choice.

    • Causality: The protodeboronated impurity (Ar-H) is more non-polar than the corresponding boronic acid (Ar-B(OH)₂). A C18 stationary phase effectively separates compounds based on hydrophobicity, typically eluting the more non-polar Ar-H impurity after the more polar boronic acid.[14][15]

  • Mobile Phase:

    • Choice: A gradient of water (A) and acetonitrile or methanol (B), often with an acidic modifier like 0.1% formic acid or phosphoric acid.[14][16]

    • Causality: The gradient allows for the elution of compounds with a wide range of polarities. The acidic modifier is crucial; it suppresses the ionization of silanol groups on the silica-based column, reducing peak tailing and improving peak shape. For boronic acids, it also ensures they are in a single, neutral form.

  • Detection:

    • Choice: UV/Diode Array Detector (DAD) set at a wavelength where all components have reasonable absorbance (e.g., 254 nm) or at the λ-max of the impurity if known.

    • Causality: DAD provides spectral information, which can help confirm peak identity and assess peak purity, ensuring the peak assigned to the impurity is not co-eluting with another species.

  • Quantification:

    • Choice: Use an external standard of the synthesized Ar-H impurity for accurate quantification. If unavailable, use relative peak area percentage for an initial estimate.

    • Causality: Response factors in UV detection can vary significantly between molecules. Assuming equal response factors (i.e., using area percent) is an estimation. For regulatory purposes and process control, quantification against a qualified reference standard is mandatory.

A specialized HPLC method involves post-column derivatization with reagents like alizarin, which forms fluorescent complexes specifically with boronic acids, allowing for their selective detection in complex mixtures.[17][18]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Core Objective: To confirm the identity of a suspected impurity peak observed in HPLC by determining its molecular weight.

Why it's Essential for Identification: While HPLC-UV may show an extra peak, it cannot definitively identify it. LC-MS provides the molecular weight data needed to confirm that the peak corresponds to the mass of the expected protodeboronated byproduct.[19]

Experimental Protocol:

  • Interface: Utilize the same HPLC method developed previously. The key is ensuring the mobile phase is MS-compatible.

  • Mobile Phase Modification:

    • Choice: Replace non-volatile acids like phosphoric acid with volatile alternatives like formic acid or ammonium acetate.[15][16]

    • Causality: Non-volatile buffers will precipitate in the mass spectrometer source, causing contamination and signal suppression. Formic acid is an excellent choice as it aids ionization in positive-ion mode ESI.

  • Ionization Source:

    • Choice: Electrospray Ionization (ESI) is most common for the types of molecules involved in cross-coupling reactions.

    • Causality: ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺, making mass spectra easy to interpret.

  • Data Analysis:

    • Extract the ion chromatogram for the exact mass of the expected Ar-H impurity. The retention time should match the impurity peak seen in the UV chromatogram. This provides a very high degree of confidence in peak assignment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Core Objective: To detect and quantify volatile protodeboronated impurities, especially when they are potential mutagenic impurities requiring control at trace (ppm) levels.[11]

Why it's Used for Trace Analysis: GC offers superior separation efficiency and, when coupled with MS, provides exceptional sensitivity and specificity for volatile compounds.[20]

Experimental Protocol:

  • Sample Preparation:

    • Choice: Direct injection of a sample dissolved in a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Causality: The non-volatile API and boronic acids will remain in the injection port, while the more volatile Ar-H impurity will be transferred to the GC column. This provides an inherent sample clean-up. Note: Boronic acids themselves are not suitable for direct GC-MS analysis but can be derivatized if required.[11]

  • Column Selection:

    • Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Causality: This stationary phase provides good selectivity for a wide range of aromatic compounds, which is ideal for separating the Ar-H impurity from other volatile reaction components or residual solvents.

  • Detection and Quantification:

    • Choice: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

    • Causality: SIM mode significantly enhances sensitivity and selectivity compared to full scan mode.[20] By monitoring only the characteristic ions of the Ar-H impurity, detection limits in the low ppm range can be achieved, which is often necessary for controlling potentially mutagenic impurities under ICH M7 guidelines.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Objective: To provide unambiguous structural proof of the impurity's identity and to characterize the boronic acid starting material.

Why it's the Gold Standard for Structure: NMR is the most powerful tool for molecular structure elucidation.[8] It can be used to confirm the identity of an isolated impurity or to detect it in a mixture if the concentration is sufficient.

Experimental Considerations:

  • ¹H NMR: The presence of the Ar-H impurity can be confirmed by the appearance of a new set of aromatic signals corresponding to the protonated arene. The disappearance of signals adjacent to the boronic acid group and the appearance of a new Ar-H signal are key indicators.

  • ¹¹B NMR: This technique is highly specific to boron-containing compounds.[21] It is an excellent tool for assessing the purity and stability of the boronic acid starting material. A pure boronic acid will show a characteristic signal, while decomposition or the presence of boroxine (a common trimeric anhydride of boronic acids) will result in additional signals.[12][13]

  • Overcoming Oligomerization: Boronic acids often exist as equilibrium mixtures of the monomer and cyclic trimers (boroxines), which can lead to broad or confusing ¹H NMR spectra.[13]

    • Solution: Running the NMR in a solvent like deuterated methanol (MeOD-d4) or water (D₂O) can break up these oligomers by forming solvent adducts, resulting in sharper, more easily interpretable spectra.[13]

Integrated Analytical Workflow

A robust strategy for impurity characterization does not rely on a single technique but integrates them into a logical workflow. This ensures that impurities are not only detected but are also confidently identified and accurately quantified.

Impurity Characterization Workflow start Reaction Mixture Analysis hplc_uv 1. HPLC-UV Screening (Purity Profile) start->hplc_uv peak_detected Unknown Peak Detected? hplc_uv->peak_detected lc_ms 2. LC-MS Analysis (Molecular Weight ID) peak_detected->lc_ms Yes no_peak Purity OK peak_detected->no_peak No mass_match Mass matches Ar-H impurity? lc_ms->mass_match quant_needed Quantification Required? mass_match->quant_needed Yes no_match Investigate Other Side Reactions mass_match->no_match No hplc_quant 3a. HPLC-UV Quantification (vs. Reference Standard) quant_needed->hplc_quant Yes (>0.1%) gc_ms_quant 3b. GC-MS Quantification (for volatile/trace impurities) quant_needed->gc_ms_quant Yes (Trace/Volatile) no_quant Report as Identified Peak quant_needed->no_quant No nmr_confirm 4. NMR Confirmation (Isolate or Spike Sample) hplc_quant->nmr_confirm gc_ms_quant->nmr_confirm end Impurity Profile Established nmr_confirm->end no_quant->end

Caption: A logical workflow for the detection, identification, and quantification of protodeboronated impurities.

By systematically applying this workflow, researchers and drug development professionals can build a comprehensive understanding of the impurity profile, enabling better process control, facilitating purification development, and ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • Protodeboronation - Wikipedia. Available from: [Link]

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry C. Available from: [Link]

  • Kovacs, I., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12). Available from: [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. In ACS Symposium Series (Vol. 1236, pp. 225-246). American Chemical Society. Available from: [Link]

  • Hayes, C. J., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available from: [Link]

  • SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. Available from: [Link]

  • Wang, Y., et al. (2015). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of Chromatography A, 1417, 57-63. Available from: [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available from: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286. Available from: [Link]

  • ResearchGate. (2022). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Available from: [Link]

  • Tomasi, S., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • van Leeuwen, F. W. B., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available from: [Link]

  • Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available from: [Link]

  • Kumar, V., & Zhang, D. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of analytical & pharmaceutical research, 5(3), 00144. Available from: [Link]

  • ResearchGate. (2020). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Available from: [Link]

  • ResearchGate. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]

  • L-Okon, D. E., et al. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. Organic Letters, 24(16), 3021-3025. Available from: [Link]

  • Singh, S., & Kumar, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32194. Available from: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. Available from: [Link]

  • Reddit. (2017). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • James, C. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Detection Of Impurities: A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques. Available from: [Link]

  • Singh, S., & Kumar, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Available from: [Link]

  • Singh, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. Available from: [Link]

  • Magritek. (2018). Boron NMR Spectroscopy. Available from: [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]

Sources

A Comparative Guide to the Stability of MIDA Boronates and Potassium Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of organoboron reagent is a critical decision that profoundly impacts the efficiency, reliability, and scope of synthetic endeavors. Boronic acids, while foundational to cornerstone reactions like the Suzuki-Miyaura cross-coupling, are often beset by stability issues, including susceptibility to protodeboronation and trimerization into boroxines.[1] This has spurred the development of more robust surrogates. Among the most prominent are N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.

This guide provides an in-depth, objective comparison of the stability profiles of these two widely used classes of organoboron reagents. By understanding the fundamental principles governing their stability and reactivity, scientists can make more informed decisions, leading to more robust and reproducible synthetic outcomes.

At a Glance: Key Stability Characteristics

FeatureMIDA BoronatesPotassium Organotrifluoroborates
Physical Form Monomeric, free-flowing, crystalline solids[2][3][4]Crystalline solids[5]
Benchtop Stability Indefinitely stable to air and moisture[4][6]Generally show high stability toward air and water[1][7]
Chromatographic Stability Universally compatible with silica gel chromatography[2][8]Incompatible with column chromatography[2][8]
Anhydrous Reaction Stability Stable to a wide range of anhydrous cross-coupling conditions[2][6]Tetracoordinate nature masks reactivity, making them stable to various synthetic transformations[5]
pH Stability Stable under many acidic conditions; deprotected by aqueous base[9]Stability is pH-dependent; hydrolysis is required for reactivity in cross-coupling[10][11]
Oxidative Stability Compatible with certain oxidants[2]Remarkably compliant with strong oxidative conditions[12]

The Structural Basis of Stability: A Tale of Two Coordination Complexes

The differing stability profiles of MIDA boronates and trifluoroborates stem directly from their distinct three-dimensional structures and the nature of the boron center's coordination.

MIDA Boronates: The boron atom in a MIDA boronate is chelated by the tridentate N-methyliminodiacetic acid (MIDA) ligand. This forms a rigid, bicyclic structure where the boron is tetracoordinated and part of a stable cage-like framework.[2] This coordination effectively shields the boron's empty p-orbital, deactivating its Lewis acidity and rendering it unreactive towards transmetalation under standard anhydrous Suzuki-Miyaura conditions.[6][13] This robust protection is the cornerstone of their utility.

Potassium Organotrifluoroborates: These exist as anionic tetracoordinate boron 'ate' complexes, with three strongly electron-withdrawing fluorine atoms bonded to the boron.[14] This tetracoordinate nature masks the inherent reactivity of the carbon-boron bond, making them protected forms of boronic acids.[5] Unlike MIDA boronates, they are salts, which contributes to their crystalline nature and stability but also to their incompatibility with silica gel chromatography.[2][8]

Chemical Stability: A Deeper Dive

Hydrolytic Stability and Controlled Deprotection

The most significant practical difference between MIDA boronates and trifluoroborates lies in their behavior in the presence of water and base.

MIDA Boronates: A Controllable "On/Off" Switch

MIDA boronates are renowned for their exceptional stability in anhydrous conditions, even at elevated temperatures (up to 80 °C), but can be readily deprotected to the corresponding boronic acid using mild aqueous base.[6] This functionality acts as a deliberate, controllable switch for reactivity.

Mechanistic studies have revealed two distinct hydrolysis pathways[9][15][16]:

  • Fast, Base-Mediated Hydrolysis: Occurs rapidly (minutes at room temperature) with aqueous bases like NaOH.[2][9] This involves a rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[15]

  • Slow, Neutral Hydrolysis: Proceeds over hours at elevated temperatures with weaker aqueous bases (e.g., K₃PO₄) or simply in the presence of sufficient water in an organic solvent.[9] This pathway involves a rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[15]

This binary reactivity allows MIDA boronates to be used in two distinct modes:

  • As stable building blocks: They can be carried through multiple synthetic steps that would be incompatible with free boronic acids and then deprotected at the desired stage.[2][8]

  • As slow-release surrogates: In a cross-coupling reaction, a weak aqueous base can slowly hydrolyze the MIDA boronate, releasing a low concentration of the active boronic acid into the reaction. This is particularly advantageous for notoriously unstable boronic acids (e.g., 2-pyridyl, vinyl, and cyclopropyl derivatives), minimizing decomposition pathways like protodeboronation.[9][13][17]

Potassium Organotrifluoroborates: Hydrolysis as a Prerequisite

For a potassium organotrifluoroborate to participate in a Suzuki-Miyaura coupling, it must first hydrolyze to the corresponding boronic acid in situ.[14][18] This hydrolysis is a complex equilibrium process involving the stepwise exchange of fluoride for hydroxide ligands.[19]

The rate of this hydrolysis is influenced by several factors:

  • pH and Base: The process is facilitated by base.[10]

  • Substituent Effects: The electronic nature of the organic group (R) attached to boron can influence the rate of hydrolysis.[19]

  • Reaction Vessel: The glass surface of a reaction vessel can act as a fluorophile, sequestering fluoride and driving the equilibrium towards the boronic acid.[19]

This reliance on in situ hydrolysis means that while trifluoroborates are excellent, stable sources of boronic acids, the "release" is less of a discrete, controllable step compared to the MIDA boronate system.

Stability in Synthetic Operations

Chromatography: The single greatest operational advantage of MIDA boronates is their universal compatibility with silica gel chromatography.[2][3][12] This allows for easy purification of MIDA-protected intermediates during a multi-step synthesis, a critical feature for building molecular complexity.[8] In stark contrast, the salt-like nature of potassium organotrifluoroborates makes them incompatible with standard silica gel chromatography, which can be a significant limitation.[2][8]

Reaction Compatibility: Both reagent classes offer broad compatibility with many reaction conditions where free boronic acids would fail.

  • MIDA boronates are stable to a wide array of common synthetic reagents, including many mild acids and oxidants, facilitating their use in complex, multi-step synthetic sequences.[2][8] However, they are generally incompatible with hard nucleophiles like LiAlH₄ or various metal alkoxides.[8]

  • Trifluoroborates are particularly noted for their exceptional stability towards strong oxidants, allowing for transformations like epoxidation to be performed on alkenyltrifluoroborates without cleaving the carbon-boron bond.[12]

Experimental Workflow: Assessing Hydrolytic Stability

To provide a practical context, here is a representative workflow for comparing the hydrolytic stability of a phenyl MIDA boronate and potassium phenyltrifluoroborate under basic conditions. The progress of hydrolysis is monitored by ¹H NMR spectroscopy by observing the disappearance of the starting material and the appearance of benzene (from protodeboronation of the resulting phenylboronic acid).

G cluster_2 Analysis P1 Dissolve Phenyl MIDA Boronate in THF-d8 R1 Add aq. NaOH to MIDA Boronate solution P1->R1 P2 Dissolve KPhBF3 in THF-d8 R2 Add aq. NaOH to KPhBF3 solution P2->R2 P3 Prepare 1M NaOH in D2O P3->R1  Vigorous stirring P3->R2  Vigorous stirring A1 Acquire 1H NMR spectrum at t=0, 5, 15, 30, 60 min R1->A1 R2->A1

Caption: Workflow for comparative hydrolytic stability analysis.

Detailed Protocol:
  • Sample Preparation:

    • In an NMR tube, dissolve an accurately weighed amount of Phenyl MIDA boronate (e.g., 20 mg) in 0.6 mL of deuterated tetrahydrofuran (THF-d8).

    • In a separate NMR tube, dissolve an equimolar amount of potassium phenyltrifluoroborate in 0.6 mL of THF-d8.

  • Initiation of Hydrolysis:

    • Acquire an initial ¹H NMR spectrum (t=0) for each sample.

    • To each NMR tube, add 0.1 mL of a 1 M sodium hydroxide solution in D₂O.

    • Immediately cap, shake vigorously for 10 seconds, and place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at timed intervals (e.g., 5, 15, 30, and 60 minutes).

  • Analysis:

    • Integrate the signals corresponding to the starting materials and the signal for benzene.

    • Plot the percentage of starting material remaining versus time for both the MIDA boronate and the trifluoroborate to compare their rates of hydrolysis under these conditions.

Causality and Expected Outcome: The MIDA boronate is expected to hydrolyze rapidly under these "fast-release" conditions, showing significant or complete conversion to phenylboronic acid (and subsequently benzene via protodeboronation) within the first few minutes.[2][9] The trifluoroborate will also hydrolyze, but the comparative rate will provide insight into its relative stability under identical high-pH conditions. This experiment directly validates the "on-switch" nature of MIDA boronate deprotection.

Conclusion and Recommendations

Both MIDA boronates and potassium organotrifluoroborates are invaluable tools in modern organic synthesis, offering significant stability advantages over their parent boronic acids. The choice between them should be guided by the specific demands of the synthetic strategy.

  • Choose MIDA Boronates when:

    • The synthesis involves multiple steps requiring purification of boron-containing intermediates via silica gel chromatography.[2][8]

    • A "slow-release" of a highly unstable boronic acid is necessary to achieve high yields in a cross-coupling reaction.[17]

    • An iterative cross-coupling strategy is planned, where the robust protection and controlled, sequential deprotection are paramount.[2][3]

  • Choose Potassium Organotrifluoroborates when:

    • A simple, one-step cross-coupling with a stable, easy-to-handle boronic acid surrogate is required.[5][7]

    • The synthetic route involves strongly oxidizing conditions that other organoboron reagents may not tolerate.[12]

    • Chromatographic purification of the organoboron species is not a required step in the synthetic sequence.[2][8]

By understanding the distinct structural and chemical properties that govern the stability of these reagents, researchers can harness their full potential to build complex molecules with greater precision and efficiency.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148-11149. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956-962. [Link]

  • Lloyd-Jones, G. C., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Full text available at PMC. [Link]

  • Request PDF for "MIDA boronates are hydrolysed fast and slow by two different mechanisms". ResearchGate. [Link]

  • Molander, G. A., & Brown, A. R. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

  • Lee, S. J., Yoon, J., Han, S. W., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates... Organic Letters. [Link]

  • Molander, G. A., & Brown, A. R. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

  • Wikipedia. Organotrifluoroborate. Wikipedia, The Free Encyclopedia. [Link]

  • Molander, G. A., & Brown, A. R. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

  • Lee, S. J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates... KAIST Repository. [Link]

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Semantic Scholar. [Link]

  • Kumar, A., & Kumar, K. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9875-9890. [Link]

  • Gallou, F., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(16), 4292-4295. [Link]

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. LJMU Research Online. [Link]

  • Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. [Link]

  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14623-14625. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Molander, G. A., et al. (2006). OXIDATION OF POTASSIUM ORGANOTRIFLUOROBORATES: A GENERAL AND PRACTICAL METHOD FOR THE SYNTHESIS OF PHENOLS AND ALCOHOLS. Organic Syntheses, 83, 291. [Link]

  • LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. [Link]

  • Molander, G. A., et al. (2012). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. The Journal of Organic Chemistry, 77(19), 8781-8787. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480-6481. [Link]

  • Nykaza, T. V., et al. (2022). SYNTHESIS OF N-METHYLIMINODIACETIC ACID (MIDA) ANHYDRIDE AND ITS USE IN THE PREPARATION OF MIDA BORONATES. Organic Syntheses, 99, 92-110. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. University of Illinois Urbana-Champaign. [Link]

  • Omari, I., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. ResearchGate. [Link]

  • Request PDF for "Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride". ResearchGate. [Link]

  • Leonori, D., & Aggarwal, V. K. (2011). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol. [Link]

  • Perrin, C. L., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(23), 9680-9693. [Link]

Sources

The Piperidine Predicament: A Guide to Assessing and Overcoming Coupling Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pervasive Piperidine in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of clinically approved drugs and developmental candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while also providing a three-dimensional framework for precise interaction with biological targets.[2] However, the very features that make piperidine an attractive structural motif often present significant synthetic challenges, particularly during amide bond formation—a critical reaction in the synthesis of countless pharmaceuticals.[3] This guide provides an in-depth analysis of the impact of the piperidine carbonyl group on coupling efficiency, objectively compares common coupling strategies, and offers field-proven protocols to empower researchers in overcoming these synthetic hurdles.

The Inherent Challenge: Steric Hindrance and Electronic Effects

The primary obstacle in acylating a piperidine nitrogen lies in a combination of steric and electronic factors. Unlike acyclic secondary amines, the piperidine ring's cyclic nature imposes conformational rigidity.[4] This rigidity, especially when coupled with substitution on the ring, can create significant steric hindrance around the nitrogen atom, impeding the approach of an activated carboxylic acid.[4][5]

Furthermore, the nucleophilicity of the piperidine nitrogen can be a double-edged sword. While it is the reactive center for the desired coupling, its basicity can also lead to undesirable side reactions.[5] The choice of coupling reagent and reaction conditions becomes paramount to ensure that the activation of the carboxylic acid outpaces any potential complications.

A Comparative Analysis of Coupling Reagents for Piperidine Acylation

The success of a piperidine coupling reaction is heavily dependent on the method used to activate the carboxylic acid. Below is a comparative overview of common coupling reagent classes, highlighting their mechanisms and suitability for these challenging transformations.

Uronium/Aminium Salts (HATU, HBTU, HCTU)

This class of reagents is often the first choice for difficult couplings due to their high reactivity and rapid reaction times.[6] Reagents like HATU, HBTU, and HCTU function by forming highly reactive activated esters with the carboxylic acid.[7]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for sterically hindered couplings.[4][8] The incorporation of the 7-azabenzotriazole (HOAt) moiety leads to the formation of a more reactive OAt active ester compared to the HOBt esters formed by HBTU.[8][9] This enhanced reactivity is particularly beneficial for overcoming the steric bulk of the piperidine ring.[10] Experimental evidence consistently shows HATU providing higher purity and faster reactions, especially for challenging sequences.[8][9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though generally considered less potent than HATU.[8][9] For less demanding piperidine couplings, HBTU can be a cost-effective alternative. However, it may lead to more impurities and side reactions, such as guanidinylation of the amine, in slower couplings.[6][10]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The 6-chloro-HOBt-based HCTU offers reactivity comparable to HATU and is an excellent choice for difficult couplings, often producing peptides of high purity.[7][11]

Phosphonium Salts (PyBOP, PyAOP)

Phosphonium salts like PyBOP represent another class of highly efficient coupling reagents. They avoid the potential side reaction of N-terminal guanidinylation that can occur with uronium/aminium salts.[10]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A robust reagent that is particularly useful when guanidinylation is a concern. While generally less reactive than HATU, it is a reliable choice for many piperidine couplings.[10]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-derivative of PyBOP, PyAOP, shows enhanced reactivity due to the formation of the more reactive OAt active ester, making it especially effective for coupling sterically hindered N-methyl amino acids.[12]

Carbodiimides (DCC, EDC) with Additives

Carbodiimides, such as DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are classic coupling reagents.[13] However, for challenging piperidine couplings, they are almost always used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HOAt to increase efficiency and suppress side reactions, most notably racemization.[6][12] The primary mechanism involves the formation of an O-acylisourea intermediate, which is then converted to a more reactive HOBt or HOAt ester. While cost-effective, this method can be slower and the byproducts (dicyclohexylurea, DCU) can sometimes complicate purification.

Acid Chlorides

Converting the carboxylic acid to its corresponding acid chloride is a direct and highly reactive approach.[13] This method can be very effective for piperidine acylation, often providing high yields.[14][15] However, the harsh conditions required for acid chloride formation (e.g., using thionyl chloride or oxalyl chloride) may not be compatible with sensitive functional groups elsewhere in the molecule.[13]

Data-Driven Comparison of Coupling Reagent Performance

To provide a clear, evidence-based comparison, the following table summarizes the performance of various coupling reagents in challenging amide bond formations. While direct comparative data for a single piperidine substrate across all reagents is scarce, the synthesis of "difficult" peptide sequences, such as the acyl carrier protein (ACP) fragment (65-74), serves as a widely accepted benchmark for evaluating coupling efficiency and provides valuable insights.[7][9]

Coupling Reagent ClassSpecific ReagentRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Disadvantages
Uronium/Aminium Salt HATUVery HighHigh reactivity, fast reaction times, excellent for hindered systems.[4][8][9]Higher cost, potential for guanidinylation side reactions.[10]
HBTUHighCost-effective, widely used.[8]Less reactive than HATU, higher risk of side reactions in slow couplings.[9][10]
HCTUVery HighPerformance similar to HATU, high purity products.[7]Based on potentially explosive HOBt derivatives.[11]
Phosphonium Salt PyBOPHighAvoids guanidinylation side reactions.[10]Generally less reactive than HATU.[7]
PyAOPVery HighMore reactive than PyBOP, excellent for N-methylated amino acids.[12]Higher cost.
Carbodiimide + Additive EDC/HOBtModerate to HighCost-effective, readily available.Slower reactions, byproduct removal can be challenging.
Acid Halide Acid ChlorideVery HighHighly reactive, can drive difficult reactions to completion.[16]Harsh formation conditions may limit substrate scope.[13]

Experimental Protocols and Workflow

General Workflow for Assessing Coupling Efficiency

A systematic approach is crucial when determining the optimal coupling conditions for a new piperidine-containing substrate. The following workflow provides a logical sequence for experimentation and analysis.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_decision Optimization & Scale-Up start Define Carboxylic Acid and Piperidine Substrates reagents Select Panel of Coupling Reagents (e.g., HATU, HCTU, PyBOP, EDC/HOBt) start->reagents reaction Perform Parallel Small-Scale Coupling Reactions reagents->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Standardized Aqueous Workup & Purification monitor->workup yield Determine Isolated Yield workup->yield purity Assess Purity (HPLC, NMR) yield->purity char Confirm Structure (NMR, HRMS) purity->char compare Compare Data: Yield, Purity, Reaction Time char->compare select Select Optimal Reagent & Conditions compare->select scaleup Scale-Up Reaction select->scaleup

Caption: A generalized workflow for the comparative evaluation of coupling reagents.

Protocol: HATU-Mediated Coupling of a Carboxylic Acid with a Piperidine Derivative

This protocol provides a robust starting point for the acylation of piperidine derivatives using HATU, a highly effective reagent for sterically demanding couplings.[17]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Piperidine Derivative (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the piperidine derivative (1.1 eq).[17]

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.[17]

  • Stir the reaction mixture at room temperature for 2-16 hours.[17] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[17]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[17]

Mechanistic Insights

Understanding the underlying mechanism of activation is key to rational reagent selection and troubleshooting. The diagram below illustrates the generally accepted mechanism for uronium/aminium salt-mediated amide bond formation, exemplified by HATU.

G RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Deprotonation Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Piperidine Piperidine (R'R''NH) Piperidine->Tetrahedral Nucleophilic Attack Amide Amide Product Tetrahedral->Amide Collapse Byproducts Byproducts (HOAt, Tetramethylurea) Tetrahedral->Byproducts

Caption: General mechanism of HATU-mediated amide bond formation.

Conclusion and Recommendations

The successful acylation of a piperidine carbonyl group is a multifactorial challenge that requires careful consideration of steric hindrance, reagent reactivity, and potential side reactions.

  • For highly hindered or challenging piperidine substrates, uronium salts like HATU and HCTU , or the phosphonium salt PyAOP , are the reagents of choice, consistently providing superior yields and purity.[7][9][12]

  • For routine or less sterically demanding couplings, HBTU and PyBOP are reliable and more economical options.

  • The acid chloride method remains a powerful strategy, particularly when other functional groups are robust enough to withstand the harsh activation conditions.

  • Carbodiimide-based methods are viable, especially for large-scale synthesis where cost is a major factor, but require careful optimization with additives like HOBt or HOAt to ensure high efficiency and minimize racemization.[6][12]

Ultimately, a systematic, comparative approach as outlined in the experimental workflow is the most effective strategy for identifying the optimal conditions for any specific piperidine coupling. By leveraging the data and protocols within this guide, researchers can navigate the complexities of piperidine acylation and accelerate the development of novel therapeutics.

References

  • Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.
  • A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem.
  • Amide bond formation: Beyond the myth of coupling reagents. ResearchGate.
  • Troubleshooting common problems in 4-piperidinecarboxamide reactions. Benchchem.
  • A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Coupling Reagents. Aapptec Peptides.
  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications.
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Organic Mechanism - Acid Chloride to Tertiary Amide 008. YouTube.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

Safety Operating Guide

A-Z Guide to the Compliant Disposal of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate landscape of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar phenylboronic acid derivatives indicate that it should be handled as a hazardous substance.

Key Hazards:

  • Skin and Eye Irritation: Phenylboronic acids are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[2]

The fundamental principle guiding the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste.

Quantitative Hazard Data Summary

While specific toxicity data for this exact compound is limited, the hazard classifications for analogous compounds provide a clear directive for cautious handling.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks outlined above, strict adherence to safety protocols is essential.

  • Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][4]

    • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[1]

    • Body Protection: A lab coat must be worn to prevent skin contact.[1][3]

Step-by-Step Disposal Protocol

The following procedures provide a systematic approach to the disposal of this compound in various forms.

Part 1: Disposal of Unused or Waste Product (Solid)
  • Waste Characterization: The primary step is to classify the waste as a hazardous solid organic waste.[1]

  • Packaging:

    • Carefully transfer the solid waste into a designated, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure cap.[1]

    • Ensure the container is in good condition, free from leaks or cracks.[1]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[1][5]

    • The label must clearly state the full chemical name: "this compound" and its CAS number (874219-43-9).[3][6]

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area (SAA).[7][8]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[1]

Part 2: Disposal of Contaminated Labware and Debris
  • Segregation: All items contaminated with this compound, including gloves, weighing papers, and spatulas, must be treated as hazardous waste.[1]

  • Collection: Place all contaminated solid debris into a designated and lined hazardous waste container or a sealed, labeled bag.[1]

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[1]

  • Disposal: Dispose of this container through your institution's hazardous waste program.[1]

Part 3: Decontamination and Disposal of Empty Containers

To prevent environmental contamination, empty containers that held the compound must be properly decontaminated before disposal.[3]

  • Initial Rinse:

    • Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).[1]

    • This first rinseate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[1][3]

  • Subsequent Rinses: Perform at least two more rinses with the solvent, collecting the rinseate in the same hazardous waste container.[1]

  • Final Disposal of the Container:

    • After the triple rinse, allow the container to air dry completely in a well-ventilated area.[4]

    • Deface the original label.[4]

    • The clean, decontaminated container can then typically be disposed of in the regular laboratory recycling stream, in accordance with your institution's guidelines.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (within a fume hood):

    • Wearing full PPE, contain the spill using a chemical absorbent pad or an inert material like sand or vermiculite.[4]

    • Carefully collect the absorbed material into a sealable container.[4]

    • Label the container as "Hazardous Waste" with the chemical name.[4]

    • Decontaminate the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.[4]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Follow your institution's established emergency procedures for chemical spills.[4]

Regulatory Framework

The disposal of hazardous chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[9] Key tenets of RCRA include the prohibition of hazardous waste disposal in regular trash or sewer systems and mandatory documentation of waste generation.[9]

It is imperative to consult with your institution's EHS department to ensure full compliance with all local, state, and federal regulations.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container package_solid Package in a labeled, sealed, compatible container solid_waste->package_solid package_liquid Collect in a labeled, sealed, compatible liquid waste container liquid_waste->package_liquid decontaminate Triple rinse with appropriate solvent empty_container->decontaminate dispose_solid Store in Satellite Accumulation Area for EHS pickup package_solid->dispose_solid dispose_liquid Store in Satellite Accumulation Area for EHS pickup package_liquid->dispose_liquid collect_rinseate Collect first rinseate as hazardous liquid waste decontaminate->collect_rinseate dispose_container Dispose of decontaminated container in appropriate recycling decontaminate->dispose_container After 3 rinses & drying collect_rinseate->package_liquid end Compliant Disposal dispose_solid->end dispose_liquid->end dispose_container->end

Caption: Decision workflow for the disposal of this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Arbico Organics. MATERIAL SAFETY DATA SHEET. [Link]

  • Lab Manager. (2021, September 1). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. (2020, January 21). Laboratory Waste Management: The New Regulations. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Chemtalk. (2022, April 29). Boric acid. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS No. 874219-43-9). In our shared pursuit of novel drug discovery and development, the integrity of our work is inextricably linked to the safety of our researchers. This document moves beyond a simple checklist, offering a procedural and educational framework built on years of laboratory experience with arylboronic acids. Our goal is to empower you with the knowledge to handle this reagent with confidence and care, ensuring both personal safety and experimental success.

Immediate Hazard Assessment & Core Protective Measures

Before any laboratory work commences, a thorough understanding of the potential hazards is critical. Arylboronic acids are generally stable, solid compounds, but their fine, dusty nature presents a primary inhalation and contact risk.[2]

Primary Hazards:

  • Eye Irritation: Direct contact with the dust or solutions can cause serious irritation.[1][3][4]

  • Skin Irritation: Prolonged or repeated contact can lead to skin irritation.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[1][3][4]

Based on these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The following table summarizes the minimum required PPE for various operations involving this compound.

Operation Engineering Control Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Storage & Transport General Laboratory VentilationNitrile GlovesSafety Glasses with Side ShieldsLab CoatNot generally required
Weighing (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile GlovesSafety GogglesLab CoatRecommended if not in a contained enclosure
Solution Preparation Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldLab CoatNot required within fume hood
Reaction Workup Chemical Fume HoodNitrile GlovesSafety GogglesLab CoatNot required within fume hood
Spill Cleanup (Solid) General Laboratory VentilationHeavy-duty Nitrile or Butyl GlovesSafety Goggles & Face ShieldLab CoatN95 Respirator (minimum)

Step-by-Step Operational Protocol: From Vial to Waste

This section provides a detailed workflow for handling this compound. The causality behind each step is explained to foster a deeper understanding of our safety-first methodology.

Preparation and Pre-Handling
  • Designate a Workspace: All handling of the solid compound and its initial solutions must be performed within a certified chemical fume hood.[5][6] This is your primary engineering control to prevent inhalation of the fine powder.

  • Assemble Your PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above. A standard ensemble for weighing and solution preparation includes a lab coat, nitrile gloves, and chemical safety goggles.[7] Always inspect gloves for any signs of degradation or punctures before use.

  • Prepare Your Materials: Have all necessary equipment (spatulas, weigh paper, glassware, solvents, waste containers) inside the fume hood before opening the reagent container. This minimizes movement and the potential for creating dust clouds.

Weighing the Compound

The fine, static-prone nature of many boronic acids makes the weighing process a critical control point for exposure.

  • Work in a Fume Hood: Conduct all weighing operations inside a chemical fume hood or a ventilated balance enclosure to capture any airborne particles at the source.

  • Minimize Air Currents: If using a fume hood, ensure the sash is at the lowest practical height. Be mindful that the airflow can affect sensitive analytical balances.

  • Open the Container with Care: Slowly open the container, pointing the lid away from your face.

  • Use Appropriate Tools: Use a clean, dry spatula to carefully transfer the desired amount of the solid to weigh paper or directly into a tared vessel. Avoid scooping in a manner that generates dust.

  • Immediate Cleanup: After weighing, securely close the main container. Use a damp wipe or a vacuum with a HEPA filter to clean the spatula and any residual dust from the balance and surrounding surfaces within the hood.

Dissolution and Use in Reaction
  • Add Solvent Slowly: When preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Maintain Containment: Keep the vessel containing the boronic acid solution capped or covered when not in active use, even within the fume hood.

  • Perform Transfers Carefully: Use pipettes or cannulas for liquid transfers to minimize the risk of spills.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations, from initial risk assessment to final waste disposal.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Risk Assessment (Review SDS of Analogues) PPE_Selection 2. Select & Inspect PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE_Selection Workspace_Prep 3. Prepare Workspace (Chemical Fume Hood) PPE_Selection->Workspace_Prep Weighing 4. Weighing Solid (In Fume Hood) Workspace_Prep->Weighing Begin Handling Dissolution 5. Dissolution (Add Solvent Slowly) Weighing->Dissolution Reaction 6. Reaction/Use (Maintain Containment) Dissolution->Reaction Decontamination 7. Decontaminate Glassware (Rinse with Solvent) Reaction->Decontamination Experiment Complete Waste_Segregation 8. Segregate Waste (Solid & Liquid Waste) Decontamination->Waste_Segregation Disposal 9. Dispose of Waste (Follow EHS Guidelines) Waste_Segregation->Disposal

Caption: Procedural flow for safe handling of arylboronic acids.

Spill Management and Disposal Plan

Accidents can happen, and a prepared response is essential. The disposal of chemical waste is a matter of both safety and regulatory compliance.

Spill Response
  • Contained Spill (inside fume hood):

    • Ensure you are wearing appropriate PPE (lab coat, goggles, gloves).[5]

    • If the spill is a solid, gently cover it with a damp paper towel to prevent dust from becoming airborne.

    • Carefully scoop the material into a labeled hazardous waste container.[8]

    • Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinse as hazardous waste.

  • Spill Outside of a Fume Hood:

    • Alert others in the laboratory immediately.

    • Evacuate the immediate area. Do not attempt to clean a large spill of fine powder without appropriate respiratory protection.

    • Contact your institution's Environmental Health & Safety (EHS) department for guidance.

Waste Disposal
  • Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your EHS office.[6]

  • Solid Waste: Collect unused compound, contaminated weigh paper, gloves, and spill cleanup materials in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Collect all solutions containing the boronic acid and the initial solvent rinses of the glassware into a labeled container for hazardous liquid waste.

  • Container Decontamination: Empty containers must be decontaminated before disposal. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most prudent approach.

  • Final Disposal: All generated waste must be disposed of through your institution's certified hazardous waste program.[9] Never dispose of boronic acids down the drain unless explicitly permitted by local authorities for very dilute solutions.[8][9]

By adhering to these protocols, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research. Should you have any questions, always consult your EHS department.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • IsoLab. (n.d.). Boric Acid - Standard Operating Procedure. Retrieved from [Link]

  • Dakota Systems. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing. Retrieved from [Link]

  • Lead Sciences. (n.d.). (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid
Reactant of Route 2
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.